Carbonic anhydrase inhibitor 6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H25N3O5S |
|---|---|
分子量 |
491.6 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H25N3O5S/c1-33-24-12-9-18(15-25(24)34-2)23-16-21(20-5-3-4-6-22(20)29-23)26(30)28-14-13-17-7-10-19(11-8-17)35(27,31)32/h3-12,15-16H,13-14H2,1-2H3,(H,28,30)(H2,27,31,32) |
InChI 键 |
HLSPYEFIWCWUBB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)OC |
产品来源 |
United States |
Foundational & Exploratory
The Pursuit of Precision: A Technical Guide to the Discovery of Selective Carbonic Anhydrase VI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic Anhydrase VI (CA VI), the only secreted isoform of the α-carbonic anhydrase family in mammals, presents a unique therapeutic target due to its specific localization in saliva and milk and its crucial role in pH homeostasis in the oral cavity and upper digestive tract. Unlike the extensively studied cytosolic and tumor-associated CA isoforms, the development of selective CA VI inhibitors has been a relatively underexplored field. This technical guide provides a comprehensive overview of the discovery of selective CA VI inhibitors, detailing the structural nuances of the enzyme, methodologies for inhibitor screening and characterization, and a summary of the current landscape of known inhibitors. The aim is to equip researchers and drug development professionals with the foundational knowledge required to design and develop novel, potent, and selective inhibitors for this emerging therapeutic target.
Introduction to Carbonic Anhydrase VI
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, 15 different α-CA isoforms have been identified, each with distinct subcellular localizations, tissue distributions, and catalytic activities. These isoforms are broadly classified as cytosolic (CA I, II, III, VII, XIII), mitochondrial (CA VA, VB), membrane-bound (CA IV, IX, XII, XIV), and the singular secreted isoform, CA VI.[1][2]
CA VI is primarily expressed in the serous acinar cells of the parotid and submandibular glands and is secreted into saliva.[3] Its main physiological function is to maintain pH homeostasis in the oral cavity by neutralizing acids produced by bacteria or from dietary intake, thereby protecting tooth enamel and the mucosa of the upper alimentary canal.[1][3][4][5] Given its role in oral health, selective inhibition of CA VI has been proposed as a potential therapeutic strategy for conditions where modulation of salivary pH is desirable.
The Rationale for Selective Inhibition
The high degree of structural homology among the active sites of the various CA isoforms presents a significant challenge in the development of isoform-specific inhibitors.[6] Many classical CA inhibitors, such as the sulfonamide acetazolamide, exhibit potent inhibition across a broad range of CA isoforms. This lack of selectivity can lead to off-target effects, as the inhibition of ubiquitously expressed isoforms like CA I and CA II can interfere with their critical physiological functions in various tissues. Therefore, the design of inhibitors that selectively target CA VI is paramount to achieving a desired therapeutic effect with minimal side effects.
Structural Insights into the Carbonic Anhydrase VI Active Site
The development of selective inhibitors is heavily reliant on understanding the unique structural features of the target enzyme. The crystal structure of the human CA VI catalytic domain has been resolved, revealing a prototypical α-CA fold but with a novel dimeric arrangement.[7] Crucially, the active site of CA VI contains a cluster of non-conserved amino acid residues that differ from other isoforms. These differences can be exploited to design inhibitors with tailored interactions that confer selectivity.
A study utilizing a CA VI-mimic enzyme, created through site-directed mutagenesis of CA II to resemble the active site of CA VI, has provided further insights into these structural distinctions.[7] The mutations (A65T, N67Q, F130Y, V134Q, L203T) did not significantly alter the catalytic properties but did change the inhibitor affinity profile to more closely resemble that of CA VI.[7] This underscores the importance of these specific residues in inhibitor binding and selectivity.
Key Experimental Protocols
The discovery and characterization of selective CA VI inhibitors rely on robust and reproducible experimental assays. The following are detailed methodologies for key experiments.
Primary Assay: Stopped-Flow CO₂ Hydrase Inhibition Assay
This is the gold-standard method for determining the inhibition constants (Ki) of CA inhibitors against purified enzymes.
Principle: This kinetic assay directly measures the catalytic activity of CA in hydrating CO₂. The reaction produces protons, leading to a decrease in pH, which is monitored using a pH indicator dye. The rate of color change is proportional to the enzyme's activity. An inhibitor will reduce the rate of this enzyme-catalyzed reaction.
Methodology:
-
Reagents and Buffers:
-
Purified recombinant human CA VI enzyme.
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄).
-
pH indicator solution (e.g., p-Nitrophenol).
-
CO₂-saturated water (substrate).
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
-
Instrumentation:
-
A stopped-flow spectrophotometer is required for its ability to rapidly mix two solutions and monitor the subsequent reaction in milliseconds.
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated for a set time (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow instrument.
-
The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm) over a short period (typically the first 10-100 seconds).
-
The uncatalyzed reaction rate (in the absence of the enzyme) is subtracted from the catalyzed rates.
-
Ki values are calculated by fitting the initial velocity data at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
-
Secondary Screening Assay: Colorimetric Esterase Activity Assay
This method is suitable for higher-throughput screening of compound libraries.
Principle: This assay leverages the promiscuous esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (B1210297) (p-NPA), to release the chromogenic product p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor reduces the rate of color development.
Methodology:
-
Reagents and Materials:
-
96-well clear, flat-bottom microplates.
-
Multi-well absorbance microplate reader.
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4).
-
Purified recombinant human CA VI enzyme.
-
Substrate solution (e.g., 3 mM p-NPA in acetonitrile/assay buffer).
-
Test compounds and a standard inhibitor (e.g., acetazolamide).
-
-
Procedure:
-
Add assay buffer, enzyme solution, and test compound/vehicle control to the wells of the 96-well plate.
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode over a period of 10-20 minutes.
-
The rate of reaction (change in absorbance per minute) is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated relative to the uninhibited control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Known Inhibitors of Carbonic Anhydrase VI
The development of potent and selective CA VI inhibitors is an ongoing area of research. While many classical sulfonamide inhibitors are potent against CA VI, they often lack selectivity. The following table summarizes the inhibition constants (Ki) of selected compounds against hCA VI and other major isoforms to illustrate the challenge and progress in achieving selectivity.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VI Ki (nM) | Selectivity for hCA VI (relative to hCA II) | Class |
| Acetazolamide | 250 | 12 | 28 | 0.43 | Sulfonamide |
| Methazolamide | 50 | 14 | 20 | 0.7 | Sulfonamide |
| Ethoxzolamide | 80 | 10 | 15 | 0.67 | Sulfonamide |
| Dichlorophenamide | 3800 | 38 | 79 | 0.48 | Sulfonamide |
| Dorzolamide | 2000 | 3.5 | 45 | 0.08 | Sulfonamide |
| Brinzolamide | 3900 | 3.1 | 0.8 | 3.88 | Sulfonamide |
| Sulpiride (B1682569) | >10000 | 9850 | 0.9 | 10944 | Sulfonamide |
| Indisulam | 10000 | 10000 | 4.8 | 2083 | Sulfonamide |
| Thiamine (B1217682) | 2270 | 784 | 593 | 1.32 | Thiamine Derivative |
| Compound 1¹ | 380 | 85 | 62 | 1.37 | Thiamine Derivative |
| Compound 2² | 1140 | 335 | 286 | 1.17 | Thiamine Derivative |
Data for sulfonamides are from Maresca et al., 2009.[3] Data for thiamine derivatives are from Özdemir et al., 2013.[8] ¹ 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide ² 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
The data highlights that while several clinically used sulfonamides are potent inhibitors of CA VI, sulpiride stands out as a highly potent and selective inhibitor, demonstrating over 10,000-fold selectivity for CA VI over the ubiquitous CA II isoform.[3] Brinzolamide is also a very potent inhibitor of CA VI.[3] The thiamine-based compounds show moderate inhibitory activity but lack significant selectivity.[8]
Visualization of Key Concepts
Physiological Role of Carbonic Anhydrase VI
The following diagram illustrates the role of CA VI in maintaining pH homeostasis in the oral cavity.
Caption: Physiological role of CA VI in salivary pH regulation.
Workflow for Selective CA VI Inhibitor Discovery
The diagram below outlines a typical workflow for the discovery and development of selective CA VI inhibitors.
Caption: Workflow for selective CA VI inhibitor discovery.
Conclusion and Future Directions
The discovery of selective inhibitors for Carbonic Anhydrase VI is a burgeoning field with significant therapeutic potential. While the classical sulfonamide scaffold has yielded highly potent inhibitors, achieving selectivity remains a key challenge. The identification of sulpiride as a potent and highly selective inhibitor demonstrates that isoform-specific targeting of CA VI is achievable. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Expanding the chemical space around known potent and selective scaffolds to further optimize affinity and selectivity.
-
Exploration of Non-Sulfonamide Inhibitors: Investigating alternative zinc-binding groups and inhibitor classes, such as non-classical inhibitors, which may offer novel selectivity profiles.
-
Computational Approaches: Utilizing the crystal structure of CA VI for in silico screening and rational drug design to identify novel inhibitor scaffolds.
A deeper understanding of the unique structural features of the CA VI active site, coupled with advanced screening and design strategies, will pave the way for the development of the next generation of selective CA VI inhibitors for targeted therapeutic applications.
References
- 1. S-glycosyl primary sulfonamides--a new structural class for selective inhibition of cancer-associated carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Classical Inhibition of Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. DNA cloning, characterization, and inhibition studies of the human secretory isoform VI, a new target for sulfonamide and sulfamate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered Carbonic Anhydrase VI-Mimic Enzyme Switched the Structure and Affinities of Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of mammalian carbonic anhydrase isoforms I, II and VI with thiamine and thiamine-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Carbonic Anhydrase VI Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase VI (CA-VI) stands as a unique member of the α-carbonic anhydrase family, being the sole secreted isozyme. Predominantly found in saliva and milk, CA-VI plays a crucial role in pH regulation within the oral cavity and upper digestive tract.[1][2] Its involvement in taste perception, particularly bitter taste, and its protective role against dental caries have made it an emerging target for the development of novel therapeutic and diagnostic agents.[3][4] This technical guide provides an in-depth overview of the synthesis of novel CA-VI inhibitory compounds, focusing on diverse chemical scaffolds, detailed experimental protocols, and quantitative structure-activity relationship (SAR) data.
Core Concepts in CA-VI Inhibition
The catalytic mechanism of carbonic anhydrases involves the reversible hydration of carbon dioxide to bicarbonate and a proton, facilitated by a zinc ion in the active site. The primary strategy for inhibiting CAs, including CA-VI, involves the coordination of a zinc-binding group (ZBG) to this catalytic zinc ion. While sulfonamides are the most classical and widely studied ZBGs, recent research has explored alternative scaffolds to achieve higher selectivity and overcome potential drawbacks associated with sulfonamides.[5][6]
Key Chemical Scaffolds for CA-VI Inhibition
While the exploration of selective CA-VI inhibitors is less extensive compared to other isoforms like CA-IX and CA-XII, several chemical classes have shown promise.
Sulfonamides and their Derivatives
The sulfonamide group remains a cornerstone in the design of CA inhibitors. For CA-VI, both simple and complex sulfonamide derivatives have been investigated.
-
Simple Benzenesulfonamides: These compounds are generally found to be less effective inhibitors of CA-VI, with inhibition constants typically in the micromolar range.[7]
-
Substituted Sulfanilamides: The introduction of amino, aminomethyl, or hydroxymethyl moieties, as well as halogenation, can improve inhibitory activity against CA-VI, bringing the inhibition constants into the sub-micromolar range.[7]
-
Clinically Used Sulfonamides: Several existing drugs have demonstrated potent CA-VI inhibition. Notably, the anti-glaucoma drug brinzolamide and the atypical antipsychotic sulpiride are highly effective inhibitors, with Kᵢ values in the sub-nanomolar range. Sulpiride, in particular, has been identified as a CA-VI-selective inhibitor.[7]
Glycosidic Sulfonamides
A significant advancement in the development of selective CA-VI inhibitors has been the exploration of glycosidic sulfonamides. These compounds, which couple a sugar moiety to a sulfanilamide (B372717) scaffold, have shown low-nanomolar to sub-nanomolar inhibition of CA-VI and notable selectivity over the ubiquitous CA-II isoform.[8] The sugar portion of the molecule is believed to interact with regions of the active site outside the immediate vicinity of the zinc ion, contributing to both potency and selectivity. Derivatives incorporating glucose, ribose, arabinose, xylose, and fucose have demonstrated excellent CA-VI inhibitory activity.[8]
Non-Sulfonamide Scaffolds
Research into non-sulfonamide inhibitors for CAs is a growing field, driven by the need to avoid sulfonamide-related allergies and to explore novel binding modes. While specific data for CA-VI is limited, classes of compounds such as phenols, polyamines, and coumarins are being investigated as inhibitors for various CA isoforms and may hold potential for CA-VI inhibition.[5]
Quantitative Inhibition Data
The following tables summarize the inhibition data (Kᵢ values) for various compounds against human carbonic anhydrase VI (hCA-VI).
| Compound Class | Compound | hCA-VI Kᵢ (nM) | Reference |
| Clinically Used Drugs | Acetazolamide | 79 | [7] |
| Methazolamide | 25 | [7] | |
| Ethoxzolamide | 15 | [7] | |
| Dichlorophenamide | 55 | [7] | |
| Dorzolamide | 4.5 | [7] | |
| Brinzolamide | 0.9 | [7] | |
| Topiramate | 5.8 | [7] | |
| Sulpiride | 0.8 | [7] | |
| Indisulam | 9 | [7] | |
| Benzolamide | 48 | [7] | |
| Simple Benzenesulfonamides | Benzenesulfonamide | 6680 | [7] |
| 4-Methylbenzenesulfonamide | 4560 | [7] | |
| 4-Chlorobenzenesulfonamide | 1090 | [7] | |
| Substituted Sulfanilamides | Sulfanilamide | 955 | [7] |
| 4-Carboxybenzenesulfonamide | 5430 | [7] | |
| 4-Aminomethylbenzenesulfonamide | 608 | [7] | |
| 3-Fluoro-4-aminobenzenesulfonamide | 824 | [7] | |
| Glycosidic Sulfonamides | Glucose derivatives | 0.56 - 5.1 | [8] |
| Ribose derivatives | 0.56 - 5.1 | [8] | |
| Arabinose derivatives | 0.56 - 5.1 | [8] | |
| Xylose derivatives | 0.56 - 5.1 | [8] | |
| Fucose derivatives | 0.56 - 5.1 | [8] | |
| Galactose derivatives | 10.1 - 34.1 | [8] | |
| Mannose derivatives | 10.1 - 34.1 | [8] | |
| Rhamnose derivatives | 10.1 - 34.1 | [8] |
Experimental Protocols
General Synthesis of Sulfonamide-Based Inhibitors
The synthesis of sulfonamide-based CA inhibitors generally follows a convergent approach. The following is a representative, generalized protocol.
Workflow for Sulfonamide-Based Inhibitor Synthesis
Caption: Generalized workflow for the synthesis of sulfonamide-based carbonic anhydrase inhibitors.
Detailed Methodologies:
While specific protocols for novel CA-VI inhibitors are not abundantly available in the literature, the synthesis of related sulfonamides provides a strong foundation. For instance, the synthesis of sulfonyl semicarbazides, a class of potent CA inhibitors, involves the reaction of a substituted benzenesulfonyl chloride with a semicarbazide (B1199961) derivative.[9] The synthesis of glycosidic sulfonamides would involve the coupling of a suitably protected glycosylamine with a sulfanilamide derivative, followed by deprotection.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of synthesized compounds against CA-VI is typically determined using a stopped-flow CO₂ hydrase assay.
Workflow for CA Inhibition Assay
References
- 1. The role of carbonic anhydrase VI in bitter taste perception: evidence from the Car6−/− mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role of salivary carbonic anhydrase VI in dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Carbonic Anhydrase VI is Higher in Dental Biofilm of Children with Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Taste Recognition: Considerations about the Role of Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ovid.com [ovid.com]
- 9. Associations of the activity and concentration of carbonic anhydrase VI with susceptibility to dental caries: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Carbonic Anhydrase VI in Salivary Gland Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase VI (CA VI) stands as a unique and critical enzyme within the salivary proteome. Secreted exclusively by the serous acinar cells of the parotid and submandibular glands, CA VI is the sole secreted isoform of the carbonic anhydrase family.[1][2][3] Its primary role is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a function that is central to maintaining pH homeostasis within the oral cavity.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of CA VI in salivary gland function, its biochemical characteristics, the methodologies to study it, and its implications in oral health and disease. The regulation of its secretion and its potential as a therapeutic target are also discussed.
Introduction to Carbonic Anhydrase VI
Carbonic anhydrase VI is a zinc-containing metalloenzyme that plays a crucial role in the buffering capacity of saliva.[4] Unlike other carbonic anhydrase isoforms which are cytosolic or membrane-bound, CA VI is synthesized and stored in the secretory granules of serous acinar cells before its exocytosis into the saliva.[1][5] This strategic secretion allows it to directly influence the pH of the oral environment.
The enzyme's presence in the enamel pellicle, the thin layer of salivary proteins that coats the tooth surface, is of particular significance.[1] Here, it locally catalyzes the bicarbonate buffer system, neutralizing acids produced by dental plaque bacteria and thereby protecting the tooth enamel from demineralization.[1]
Biochemical Properties and Expression
Human CA VI is a glycoprotein (B1211001) with a molecular weight of approximately 42 kDa.[1][6] It contains N-linked oligosaccharide chains of the complex type.[1] Immunohistochemical studies have definitively localized CA VI to the secretory granules of serous acinar cells in both the parotid and submandibular glands.[1][5]
Quantitative Data on Carbonic Anhydrase VI
The concentration and activity of CA VI in saliva can vary significantly among individuals and can be influenced by factors such as circadian rhythm, salivary flow rate, and oral health status.[1][7] Below are tables summarizing quantitative data from various studies.
Table 1: Concentration of Carbonic Anhydrase VI in Human Saliva
| Population/Condition | Saliva Type | Mean Concentration (± SD/SEM) | Reference(s) |
| Healthy Young Men | Parotid Saliva | 47.0 ± 39.2 mg/L | [1] |
| Healthy Young Men | Whole Saliva | 5.0 ± 0.2 mg/L (SEM) | [1] |
| Healthy Young Men (paraffin-stimulated) | Whole Saliva | 6.8 ± 4.3 mg/L | [8] |
| Pregnant Women (late pregnancy) | Paraffin-stimulated Saliva | No significant difference from postpartum | [9] |
| Non-Pregnant Women (control) | Paraffin-stimulated Saliva | - | [9] |
| Caries-Active Children | Whole Saliva | 1925.54 ± 1398.57 (units not specified) | [10] |
| Caries-Free Children | Whole Saliva | 1444.17 ± 1039.81 (units not specified) | [10] |
| Caries-Active Children | Dental Biofilm | 1.693 ± 1.802 ng/µL | [11] |
| Caries-Free Children | Dental Biofilm | 3.507 ± 4.014 ng/µL | [11] |
| Healthy Subjects | Serum | ~22 times lower than in saliva | [6] |
Table 2: Carbonic Anhydrase VI in Relation to Oral Health Parameters
| Parameter | Finding | Reference(s) |
| Dental Caries (DMFT Index) | Negative correlation between CA VI concentration and DMFT index, especially in subjects with poor oral hygiene.[2] | [2][12] |
| Salivary Flow Rate | Weak positive correlation between CA VI concentration and salivary secretion rate.[1][13] | [1][13] |
| Salivary pH and Buffer Capacity | Negative correlation between CA VI concentration and both pH and buffer capacity.[2] However, some studies suggest CA VI is not directly involved in regulating bulk salivary pH.[13] | [2][13] |
| Sjögren's Syndrome | Potential as an early diagnostic marker. | [14] |
Experimental Protocols
A variety of techniques are employed to study the concentration, activity, and localization of CA VI.
Radioimmunoassay (RIA) for CA VI Concentration
This method offers high sensitivity for quantifying CA VI in saliva.
Principle: A competitive binding assay where unlabeled CA VI in the sample competes with a fixed amount of radiolabeled CA VI for binding to a limited amount of specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of CA VI in the sample.
Methodology:
-
Antibody Coating: Microtiter plates are coated with a secondary antibody (e.g., sheep anti-rabbit IgG).
-
Incubation: A mixture of the saliva sample (or standard), a fixed concentration of radiolabeled CA VI (e.g., ¹²⁵I-labeled CA VI), and a specific primary antibody (e.g., rabbit anti-human CA VI) is added to the wells.
-
Equilibration: The mixture is incubated to allow competitive binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Detection: The radioactivity of the bound fraction in each well is measured using a gamma counter.
-
Quantification: A standard curve is generated using known concentrations of CA VI, and the concentration in the samples is determined by interpolation.
Time-Resolved Immunofluorometric Assay (TR-IFMA) for CA VI Concentration
This is a non-radioactive, highly sensitive, and robust alternative to RIA.[8]
Principle: A competitive immunoassay utilizing the long-decay fluorescence of lanthanide chelates (e.g., Europium, Eu³⁺) to minimize background fluorescence.[8]
Methodology:
-
Antibody Coating: Microtiter wells are coated with sheep anti-rabbit IgG.[8]
-
Competition: A mixture of the saliva sample, Eu³⁺-labeled CA VI, and rabbit anti-HCA VI antibodies is added to the wells for a single incubation step.[8]
-
Washing: The wells are washed to remove unbound reagents.
-
Enhancement: An enhancement solution is added to dissociate the Eu³⁺ from the antibody complex and form a new, highly fluorescent chelate.[8]
-
Detection: The time-resolved fluorescence is measured in a fluorometer.[8]
-
Quantification: The concentration of CA VI in the sample is determined from a standard curve.
Zymography for CA VI Activity
This technique allows for the detection of CA VI enzymatic activity directly within a polyacrylamide gel.[15]
Principle: Saliva samples are subjected to non-denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then incubated in a substrate solution, and the enzymatic activity is visualized as a change in color or clearing in the gel.
Methodology:
-
Sample Preparation: Saliva is mixed with a non-reducing sample buffer.
-
Electrophoresis: Samples are run on a native polyacrylamide gel.
-
Renaturation (if necessary): The gel may be washed with a buffer containing a non-ionic detergent to remove SDS and allow the enzyme to refold.
-
Activity Staining: The gel is incubated in a substrate solution. For CA VI, this can involve staining with a pH indicator like bromothymol blue in a CO₂-saturated environment.[15] The enzymatic activity will cause a local pH change, leading to a color change in the gel.
-
Visualization: The bands of CA VI activity are visualized and can be quantified using densitometry.
Immunohistochemistry (IHC) for CA VI Localization
IHC is used to visualize the distribution of CA VI within salivary gland tissue.[5]
Principle: A specific primary antibody binds to CA VI in tissue sections. This binding is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore, which generates a colored product or fluorescence at the site of the antigen.
Methodology:
-
Tissue Preparation: Salivary gland tissue is fixed (e.g., in paraformaldehyde or Carnoy's fluid), embedded in paraffin, and sectioned.[5]
-
Antigen Retrieval: If necessary, tissue sections are treated to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for CA VI.
-
Secondary Antibody Incubation: A labeled secondary antibody that recognizes the primary antibody is applied.
-
Detection: The signal is developed using a chromogenic substrate or visualized with a fluorescence microscope.
-
Counterstaining and Mounting: The sections are counterstained to visualize cell nuclei and mounted for microscopy.
Signaling Pathways and Regulation of Secretion
The secretion of CA VI, like other salivary proteins, is primarily regulated by the autonomic nervous system.[16][17][18] Both parasympathetic and sympathetic stimulation can modulate its release.[1]
Parasympathetic Stimulation: The release of acetylcholine (B1216132) from parasympathetic nerve endings activates muscarinic M3 receptors on acinar cells.[17][18] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to an increase in cytosolic Ca²⁺ concentration. This Ca²⁺ surge is a key signal for the exocytosis of secretory granules containing CA VI.[19][20][21]
Sympathetic Stimulation: Norepinephrine released from sympathetic nerves primarily acts on β-adrenergic receptors on acinar cells.[17][18] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[20] cAMP then activates protein kinase A (PKA), which phosphorylates various target proteins involved in the exocytosis of secretory granules.
There is also evidence of "cross-talk" between the Ca²⁺ and cAMP signaling pathways, where combined stimulation can lead to an augmented secretory response.[17][18]
References
- 1. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A low concentration of carbonic anhydrase isoenzyme VI in whole saliva is associated with caries prevalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salivary carbonic anhydrase isoenzyme VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Associations of the activity and concentration of carbonic anhydrase VI with susceptibility to dental caries: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical localization of carbonic anhydrase isoenzymes VI, II, and I in human parotid and submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secretory carbonic anhydrase isoenzyme (CA VI) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circadian periodicity in salivary carbonic anhydrase VI concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive time-resolved immunofluorometric assay for quantifying carbonic anhydrase VI in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salivary carbonic anhydrase VI and its relation to salivary flow rate and buffer capacity in pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation of Carbonic Anhydrase VI Enzyme, Total Proteins, Antioxidant Levels of Saliva and Dental Caries in Caries-Free and Caries-Active Children – A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of Carbonic Anhydrase VI is Higher in Dental Biofilm of Children with Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Salivary carbonic anhydrase VI concentration and its relation to basic characteristics of saliva in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase VI: a novel marker for salivary serous acinar differentiation and its application to discriminate acinic cell carcinoma from mammary analogue secretory carcinoma of the salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sucrose rinse modulates the salivary behavior of carbonic anhydrase VI and its buffering capacity: a longitudinal study in 4 to 6.5-year-old children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. Regulation of salivary gland function by autonomic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ca2+ Signaling and Regulation of Fluid Secretion in Salivary Gland Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Molecular Mechanism of Pancreatic and Salivary Glands Fluid and HCO3− Secretion - PMC [pmc.ncbi.nlm.nih.gov]
"Carbonic anhydrase VI (gustin) function and structure"
An In-depth Technical Guide on Carbonic Anhydrase VI (Gustin): Function and Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrase VI (CA-VI), also known as gustin, is a unique zinc-dependent metalloenzyme and the only secreted isozyme within the α-carbonic anhydrase family.[1][2][3] First identified in human parotid saliva, it was later found to be identical to CA-VI.[4][5] It is predominantly expressed in the serous acinar cells of the parotid and submandibular salivary glands, from which it is secreted into saliva.[1][3] CA-VI plays a pivotal role in oral physiology, contributing to pH homeostasis, taste perception, and the protection of dental tissues.[6][7][8] Its function extends to the upper alimentary canal, where it helps neutralize excess acid.[6] This guide provides a comprehensive overview of the structure, function, genetics, and experimental methodologies related to CA-VI, offering critical insights for research and therapeutic development.
Molecular and Gene Structure
Protein Structure
Human CA-VI is a single polypeptide chain.[5] The purified protein has a molecular weight of approximately 37 kDa, which reduces to 33 kDa after deglycosylation.[5] It contains two N-linked complex-type oligosaccharide chains.[5][6] The crystal structure of the human CA-VI catalytic domain has been resolved to a 1.9 Å resolution, revealing a prototypical mammalian CA fold.[2][9] A key feature of its active site is a zinc (Zn²⁺) ion, which is essential for its catalytic activity.[10][11] This zinc atom is coordinated by three histidine residues and a water molecule.[11] The zinc ion's role is to lower the pKa of the bound water molecule, facilitating the nucleophilic attack on carbon dioxide.[11]
Gene Structure
In humans, CA-VI is encoded by the CA6 gene, located on chromosome 1p36.23.[4] The bovine CA6 gene, which has been studied in detail, spans approximately 25 kb and is composed of eight exons and seven introns.[12][13][14]
-
Exon 1: Encodes the 5' untranslated region, the signal peptide for secretion, and the N-terminus of the mature enzyme.[12][13][14]
-
Exons 2-7: Encode the primary CA catalytic domain.[12][13][14]
-
Exon 8: Encodes the C-terminal extension unique to CA-VI and the 3' untranslated region.[12][13][14]
The gene structure of CA6 aligns it with other membrane-bound and secreted CAs (like CA IV and CA IX), distinguishing it from the cytoplasmic and mitochondrial CA isozymes.[12][14]
Quantitative Data Summary
Table 1: Crystallographic Data for Human Carbonic Anhydrase VI
| Parameter | Value | Reference |
| PDB ID | 3FE4 | [4][9] |
| Resolution | 1.90 Å | [2][9] |
| Method | X-RAY DIFFRACTION | [9] |
| R-Value Work | 0.177 | [9] |
| R-Value Free | 0.235 | [9] |
| Total Structure Weight | 64.13 kDa | [9] |
Table 2: Salivary Concentrations of Carbonic Anhydrase VI
| Population/Condition | Saliva Source | Mean Concentration (± SD or SEM) | Reference |
| Healthy Human Adults | Parotid | 47.0 ± 39.2 mg/L (~3% of total protein) | [6] |
| Healthy Male Soldiers (pre-breakfast) | Whole | 1.8 ± 0.1 mg/L (SEM) | [15] |
| Healthy Male Soldiers (post-breakfast) | Whole | 5.0 ± 0.2 mg/L (SEM) | [15] |
| Normal Conscious Sheep | Parotid | 5.61 ± 3.01 mg/L (SD) | [6] |
| Feeding Sheep | Parotid | 33.0 ± 19.0 mg/L (SD) | [6] |
Function and Biological Role
Catalytic Activity
The primary function of all carbonic anhydrases, including CA-VI, is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][6][8] This reaction is fundamental to pH regulation and acid-base balance.[16]
References
- 1. Salivary carbonic anhydrase isoenzyme VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of the secretory isozyme of mammalian carbonic anhydrases CA VI: implications for biological assembly and inhibitor development. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. karger.com [karger.com]
- 4. Carbonic anhydrase VI - Wikipedia [en.wikipedia.org]
- 5. Gustin from human parotid saliva is carbonic anhydrase VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - CA6 [maayanlab.cloud]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rcsb.org [rcsb.org]
- 10. scribd.com [scribd.com]
- 11. aklectures.com [aklectures.com]
- 12. Structure of the carbonic anhydrase VI (CA6) gene: evidence for two distinct groups within the alpha-CA gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Structure of the carbonic anhydrase VI (CA6) gene: evidence for two distinct groups within the alpha-CA gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
"CA-VI gene (CA6) structure and regulation"
An In-depth Technical Guide on the Core Structure and Regulation of the CA-VI Gene (CA6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genomic structure of the human Carbonic Anhydrase VI (CA-VI) gene, also known as CA6 or gustin, and explores the current understanding of its regulatory mechanisms. The information is compiled from genomic databases and peer-reviewed research, with a focus on data relevant to genetic research and therapeutic development.
The CA6 gene encodes a secreted zinc-dependent metalloenzyme that catalyzes the reversible hydration of carbon dioxide. It is a member of the alpha-carbonic anhydrase family and is uniquely expressed in serous acinar cells of the salivary glands.[1]
Genomic Location and Organization
The human CA6 gene is located on the short (p) arm of chromosome 1 at position 36.23.[1][2] It spans a region of approximately 29,226 base pairs.[1] The specific genomic coordinates on the most recent human genome assembly are detailed in the table below.
| Parameter | Value | Reference |
| Gene Symbol | CA6 | HGNC:1380 |
| Full Name | Carbonic Anhydrase 6 | HGNC |
| Cytogenetic Band | 1p36.23 | [1] |
| GRCh38/hg38 Coordinates | chr1:8,945,867-8,975,092 | [1] |
| Orientation | Plus strand | [1] |
Exon-Intron Architecture
Based on the National Center for Biotechnology Information (NCBI) reference sequence, the human CA6 gene consists of 10 exons.[3] This structure is broadly conserved among mammals. Studies on the bovine CA6 gene, which spans approximately 25 kb, revealed an organization of eight exons and seven introns.[4] In this model, exon 1 contains the 5' untranslated region (UTR) and the signal peptide, exons 2 through 7 encode the catalytic domain, and exon 8 includes the 3' UTR and a unique C-terminal extension.[4] The human gene follows a similar pattern, with alternative splicing leading to multiple transcript variants and protein isoforms.[3]
Splice Variants
The CA6 gene undergoes alternative splicing, giving rise to several transcript variants. NCBI has cataloged multiple variants that differ in their exon usage, particularly in the 3' coding region. For example, one variant uses an alternate splice site that results in a protein isoform with a longer and distinct C-terminus compared to the canonical isoform.[3] These variations may contribute to functional diversity, although the specific roles of each isoform are not yet fully characterized.
Regulation of CA6 Gene Expression
The expression of CA6 is highly tissue-specific, with the highest levels found in the salivary glands.[5][6] Its regulation is complex, involving genetic polymorphisms, epigenetic modifications, and likely a variety of transcription factors.
Transcriptional Regulation
The promoter region of the CA6 gene contains binding sites for numerous putative transcription factors. While direct experimental validation for many of these is pending, bioinformatic predictions provide a framework for understanding its transcriptional control.
Predicted Transcription Factor Binding Sites: Analysis of the CA6 promoter has identified potential binding sites for several transcription factors, including:[7]
-
aMEF-2 (Myocyte-specific enhancer factor 2A)
-
AML1a (Acute myeloid leukemia 1 protein)
-
c-Myb
-
FosB
-
FOXO1 (Forkhead box protein O1)
-
Fra-1 (Fos-related antigen 1)
-
JunB/JunD
-
MEF-2A
Influence of Genetic Polymorphisms
Single Nucleotide Polymorphisms (SNPs) within the CA6 gene have been shown to correlate with the concentration of the secreted CA-VI protein in saliva, suggesting that these genetic variations may occur in regulatory regions or affect mRNA stability and/or translation efficiency.[2][8] One study proposed that the rs2274327 polymorphism might be linked to unidentified genetic alterations in the promoter region that impact transcriptional efficiency.[8]
| SNP | Genotype | Effect on Salivary CA-VI Concentration | Reference |
| rs2274327 (C/T) | TT | Significantly lower concentration compared to CT or CC genotypes (p < 0.05) | [2][8] |
| rs2274333 (A/G) | AG vs. AA | A significant association was observed between genotypes and CA-VI concentration | [2] |
Epigenetic Regulation
There is emerging evidence that epigenetic mechanisms, such as DNA methylation, may play a role in regulating CA6 expression. A recent study noted that gene methylation could affect the salivary levels of the CA-VI protein, though the precise mechanisms and CpG sites involved require further investigation.[3][9]
Relative Expression Levels
Quantitative analysis of carbonic anhydrase isoenzymes in human nasal mucosa has provided data on the relative expression of CA6 compared to other family members. In this tissue, CA6 is expressed at lower levels than many other catalytically active isoforms.
| CA Isoenzyme | Relative Abundance (from most to least abundant) |
| CA XII | 1 |
| CA II | 2 |
| CA VB | 3 |
| CA IV | 4 |
| CA IX | 5 |
| CA III | 6 |
| CA XIV | 7 |
| CA I | 8 |
| CA VI | 9 |
| CA VII | 10 |
| (Data adapted from a study on human nasal mucosa)[10] |
Key Experimental Protocols for CA6 Research
Studying the structure and regulation of the CA6 gene involves a variety of molecular biology techniques. Below are detailed methodologies for key experimental approaches.
Promoter Activity Analysis via Luciferase Reporter Assay
This assay is used to quantify the activity of the CA6 promoter and identify functional regulatory elements.[11][12]
Methodology:
-
Construct Generation: The putative promoter region of the CA6 gene is amplified via PCR from genomic DNA and cloned into a reporter plasmid (e.g., pGL3-Basic) upstream of a luciferase gene (luc). A series of 5'-deletion constructs can be created to map the core promoter and identify enhancer/silencer regions. Site-directed mutagenesis is used to alter specific transcription factor binding sites.
-
Cell Culture and Transfection: A suitable cell line (e.g., a human salivary gland cell line like HSG) is cultured to ~80% confluency. Cells are co-transfected with the CA6-promoter-luciferase construct and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
-
Cell Lysis and Assay: Approximately 24-48 hours post-transfection, cells are lysed. The lysate is transferred to a luminometer plate.
-
Luminometry: Luciferase substrate is added, and the light produced from the enzymatic reaction is measured using a luminometer. The activity of the control reporter (Renilla) is measured subsequently.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The activity of mutant or deletion constructs is compared to the wild-type promoter to determine the functional significance of specific regions.[13]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP followed by sequencing (ChIP-seq) is used to identify the in vivo binding sites of specific transcription factors on the CA6 gene.[14][15]
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins (including transcription factors) to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the precipitated complexes.
-
Analysis: The purified DNA is analyzed by qPCR (ChIP-qPCR) using primers flanking a predicted binding site or by high-throughput sequencing (ChIP-seq) to identify binding sites across the genome.[16]
-
Data Interpretation: For ChIP-seq, peaks in the sequence reads that are significantly enriched over a control (e.g., input DNA or IgG pulldown) indicate transcription factor binding sites.
SNP Genotyping and Protein Quantification
These methods are used to correlate genetic variants with protein expression levels.
Methodology:
-
Sample Collection: Genomic DNA and saliva are collected from a cohort of subjects.
-
DNA Genotyping: Genomic DNA is genotyped for specific CA6 SNPs (e.g., rs2274327) using a method like TaqMan® SNP Genotyping Assays.[2] This assay uses allele-specific fluorescently labeled probes for real-time PCR.
-
Protein Quantification: The concentration of CA-VI in saliva samples is measured using a specific and sensitive immunoassay, such as a time-resolved immunofluorometric assay (IFMA).[2]
-
Statistical Analysis: Statistical tests (e.g., Kruskal-Wallis test) are used to determine if there is a significant association between different genotypes and the measured salivary CA-VI concentrations.[2]
Conclusion and Future Directions
The genomic structure of the human CA6 gene is well-characterized, but a comprehensive understanding of its regulatory network is still developing. Current evidence points to a multifactorial control system involving genetic polymorphisms and a host of predicted transcription factors. The high tissue-specificity of CA6 suggests the presence of robust, cell-type-specific regulatory mechanisms.
Future research should focus on the experimental validation of predicted transcription factor binding sites using techniques like ChIP-seq and luciferase reporter assays in relevant salivary gland cell models. Elucidating the signaling pathways that modulate the activity of these transcription factors will be crucial for understanding how CA6 expression is controlled in both physiological and pathological states. This knowledge is essential for developing targeted therapies for conditions related to salivary function and taste perception.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effect of genetic polymorphisms in CA6 gene on the expression and catalytic activity of human salivary carbonic anhydrase VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA6 carbonic anhydrase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Structure of the carbonic anhydrase VI (CA6) gene: evidence for two distinct groups within the alpha-CA gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue expression of CA6 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. uniprot.org [uniprot.org]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. karger.com [karger.com]
- 9. CA6 carbonic anhydrase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Promoter Assay Using Luciferase Reporter Gene in the A549 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. How to Identify Gene Promoters and Enhancers by ChIP-Seq - CD Genomics [rna.cd-genomics.com]
- 15. n-genetics.com [n-genetics.com]
- 16. youtube.com [youtube.com]
The Physiological Role of Secreted Carbonic Anhydrase VI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secreted Carbonic Anhydrase VI (CA VI), a unique zinc-containing metalloenzyme, is a critical component of the salivary proteome. Predominantly expressed and secreted by the acinar cells of the parotid and submandibular glands, CA VI plays a pivotal role in maintaining homeostasis within the oral cavity and the upper gastrointestinal tract. Its primary enzymatic function, the reversible hydration of carbon dioxide to bicarbonate and a proton, underpins its diverse physiological activities. This technical guide provides a comprehensive overview of the physiological roles of CA VI, including its crucial function in pH regulation, protection against dental caries, and its intriguing involvement in taste perception. We present a detailed summary of quantitative data, in-depth experimental methodologies for its study, and visualizations of its key functional pathways to serve as a valuable resource for researchers and professionals in the field.
Introduction
Carbonic Anhydrase VI (CA VI) is the only secreted isoform of the α-carbonic anhydrase family of enzymes.[1][2] Upon secretion into saliva, it becomes a key player in the biochemical milieu of the oral cavity.[2] Its fundamental enzymatic reaction is:
CO₂ + H₂O ⇌ H⁺ + HCO₃⁻
This seemingly simple reaction has profound implications for the physiology of the upper digestive tract. CA VI's ability to catalyze this reaction at a high rate allows it to act as a potent pH regulator, a protective agent for dental and mucosal surfaces, and a modulator of sensory perception.[1][3] Historically known as "gustin," its link to taste function has been a subject of significant research, with recent studies in knockout animal models beginning to unravel its specific contributions.[4][5] This guide will delve into the multifaceted roles of this intriguing enzyme.
Core Physiological Functions
pH Homeostasis and Buffering Capacity
The primary and most well-established role of salivary CA VI is the maintenance of pH homeostasis in the oral cavity.[3] By catalyzing the formation of bicarbonate, a crucial component of the salivary buffering system, CA VI enhances the saliva's ability to neutralize acids produced by oral bacteria or introduced through diet.[3] This buffering action is critical in preventing the demineralization of tooth enamel.
Protection Against Dental Caries and Acid-Induced Damage
CA VI contributes significantly to the anti-caries properties of saliva.[6][7] Low concentrations of salivary CA VI have been associated with an increased prevalence of dental caries.[6] The enzyme binds to the enamel pellicle, the thin layer of salivary proteins covering the tooth surface, where it can locally and efficiently neutralize acid challenges.[8] This protective role extends to the esophageal and gastric mucosa, where swallowed saliva containing CA VI helps to neutralize refluxed gastric acid, thereby protecting the epithelial lining from damage.[3]
Role in Taste Perception
CA VI, also known as gustin, has been implicated in the sense of taste, particularly in the perception of bitter and carbonated sensations.[4] Studies using Car6 knockout mice have demonstrated an altered preference for bitter compounds, suggesting that CA VI is involved in the normal physiological response to bitter tastants.[9] The proposed mechanism involves the modulation of the pH within the microenvironment of the taste buds, which can in turn affect the function of taste receptor cells.[10] Furthermore, CA VI has been suggested to have a trophic role in the maintenance and development of taste buds, potentially influencing taste sensitivity over the long term.[4][5]
Quantitative Data
The following tables summarize key quantitative data related to Carbonic Anhydrase VI.
Table 1: Concentration of Carbonic Anhydrase VI in Human Saliva
| Saliva Type | Condition | Mean Concentration (± SD/SEM) | Reference |
| Parotid Saliva | Healthy Adults | 47.0 ± 39.2 mg/L | [6] |
| Whole Saliva | Healthy Young Men | 5.0 ± 0.2 mg/L (SEM) | [6] |
| Paraffin-Stimulated Saliva | Healthy Adults | 6.8 ± 4.3 mg/L | |
| Whole Saliva | Caries-Free Children | 0.8561 ± 0.7141 mg/L | [11] |
| Whole Saliva | Children with Caries | 0.4255 ± 0.3835 mg/L | [11] |
Table 2: Kinetic Parameters of Human Carbonic Anhydrase VI
| Parameter | Value | Conditions | Reference |
| k_cat (CO₂ hydration) | 3.4 x 10⁵ s⁻¹ | pH 7.5, 20°C | [12] |
| k_cat/K_M (CO₂ hydration) | 4.9 x 10⁷ M⁻¹s⁻¹ | pH 7.5, 20°C | [12] |
Table 3: Inhibition Constants (K_i) of Selected Sulfonamides for Human Carbonic Anhydrase VI
| Inhibitor | K_i (nM) | Reference |
| Brinzolamide | 0.8 | [12] |
| Sulpiride | 0.9 | [12] |
| Acetazolamide | 79 | [12] |
| Methazolamide | 25 | [12] |
| Ethoxzolamide | 15 | [12] |
| Dichlorophenamide | 38 | [12] |
| Dorzolamide | 5.1 | [12] |
| Topiramate | 50 | [12] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships involving CA VI.
Enzymatic Reaction and pH Buffering
Proposed Trophic Role in Taste Bud Maintenance
Hypothetical Role in Bitter Taste Perception
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Carbonic Anhydrase VI.
Saliva Collection and Processing
Objective: To collect and process saliva samples for the analysis of CA VI concentration and activity.
Materials:
-
Sterile 50 mL centrifuge tubes
-
Ice bucket
-
Paraffin (B1166041) wax (for stimulated saliva collection)
-
Centrifuge
-
Protease inhibitor cocktail
Protocol:
-
Sample Collection (Unstimulated): The subject should refrain from eating, drinking, or oral hygiene for at least 1 hour prior to collection. The subject allows saliva to pool in the mouth and then drools into a pre-chilled sterile 50 mL centrifuge tube on ice.
-
Sample Collection (Stimulated): The subject chews on a piece of paraffin wax for a defined period (e.g., 5 minutes) and expectorates the stimulated saliva into a pre-chilled sterile 50 mL centrifuge tube on ice.
-
Processing: a. Immediately after collection, add a protease inhibitor cocktail to the saliva sample to prevent protein degradation. b. Centrifuge the saliva sample at 10,000 x g for 15 minutes at 4°C to pellet cells and debris. c. Carefully collect the supernatant. d. The supernatant can be used immediately for assays or aliquoted and stored at -80°C for long-term storage.
Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)
Objective: To measure the enzymatic activity of CA VI in a biological sample.
Materials:
-
0.02 M Tris-HCl buffer, pH 8.3
-
CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes)
-
pH meter with a fast-response electrode
-
Stir plate and small stir bar
-
Stopwatch
-
Ice bath
Protocol:
-
Blank Reaction: a. Add 3.0 mL of ice-cold 0.02 M Tris-HCl buffer to a small beaker in an ice bath on a stir plate. b. Add a small stir bar and begin gentle stirring. c. Place the pH electrode into the buffer and allow the reading to stabilize at pH 8.3. d. Rapidly inject 2.0 mL of ice-cold CO₂-saturated water into the beaker and simultaneously start the stopwatch. e. Record the time (T₀) it takes for the pH to drop from 8.3 to 6.3.
-
Enzyme Reaction: a. Repeat steps 1a-1c. b. Add a known volume of the saliva supernatant (or purified CA VI solution) to the buffer. c. Rapidly inject 2.0 mL of ice-cold CO₂-saturated water and start the stopwatch. d. Record the time (T) it takes for the pH to drop from 8.3 to 6.3.
-
Calculation: The activity in Wilbur-Anderson units is calculated as: Units/mL = (T₀ - T) / T
Immunohistochemistry for CA VI Localization
Objective: To visualize the cellular and subcellular localization of CA VI in salivary gland tissue.
Materials:
-
Paraffin-embedded salivary gland tissue sections on slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Carbonic Anhydrase VI antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes). c. Rinse with distilled water.
-
Antigen Retrieval: a. Immerse slides in pre-heated antigen retrieval solution and incubate (e.g., 95-100°C for 20 minutes). b. Allow slides to cool to room temperature.
-
Staining: a. Rinse slides with PBS. b. Block endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 10 minutes. c. Rinse with PBS. d. Block non-specific binding with blocking buffer for 1 hour at room temperature. e. Incubate with the primary anti-CA VI antibody (diluted in blocking buffer) overnight at 4°C. f. Rinse with PBS (3 x 5 minutes). g. Incubate with the biotinylated secondary antibody for 1 hour at room temperature. h. Rinse with PBS (3 x 5 minutes). i. Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature. j. Rinse with PBS (3 x 5 minutes).
-
Detection and Visualization: a. Apply DAB substrate and incubate until the desired brown color develops. b. Rinse with distilled water. c. Counterstain with hematoxylin. d. Dehydrate through a graded ethanol series and clear with xylene. e. Mount with mounting medium and a coverslip. f. Visualize under a light microscope.
Conclusion
Secreted Carbonic Anhydrase VI is a multifunctional enzyme with significant implications for oral health and sensory perception. Its primary role in maintaining pH homeostasis provides a crucial defense mechanism against acid-related pathologies in the oral cavity and upper gastrointestinal tract. The emerging evidence of its involvement in taste perception as "gustin" opens up new avenues for research into gustatory science and the development of therapies for taste disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the physiological roles of CA VI and to support the development of novel diagnostic and therapeutic strategies targeting this important salivary enzyme.
References
- 1. β-catenin is required for taste bud cell renewal and behavioral taste perception in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taste bud cells of adult mice are responsive to Wnt/β-catenin signaling: implications for the renewal of mature taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Methylation Affects Salivary Levels of the Taste Buds’ Trophic Factor, Gustin Protein [mdpi.com]
- 5. Decreased parotid saliva gustin/carbonic anhydrase VI secretion: an enzyme disorder manifested by gustatory and olfactory dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress and renewal in gustation: new insights into taste bud development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview: generation of gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of carbonic anhydrase VI in bitter taste perception: evidence from the Car6−/− mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cloud-clone.com [cloud-clone.com]
- 11. IHC-P protocols | Abcam [abcam.com]
- 12. β-catenin is required for taste bud cell renewal and behavioral taste perception in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of Carbonic Anhydrase VI: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The carbonic anhydrase (CA) enzyme family is a classic exemplar of convergent evolution, with at least eight distinct, structurally unrelated families (α, β, γ, δ, ζ, η, θ, and ι) that have independently evolved to catalyze the same fundamental reaction: the reversible hydration of carbon dioxide.[1][2][3][4][5] Within the animal kingdom, the α-CA family predominates, showcasing remarkable functional diversity achieved through gene duplication and subsequent specialization. This has resulted in numerous isozymes with distinct tissue expression profiles and subcellular localizations, including cytosolic, mitochondrial, membrane-bound, and secreted forms.[1][2] This technical guide provides an in-depth exploration of the evolutionary relationships of a key member of this family, the secreted isozyme Carbonic Anhydrase VI (CA VI). We will examine its phylogenetic placement within the α-CA family, discuss its orthologous and paralogous relationships, present quantitative data on its evolutionary conservation, and detail the experimental and bioinformatic protocols used to elucidate these connections.
Phylogenetic Placement of Carbonic Anhydrase VI
Carbonic Anhydrase VI is a member of the α-carbonic anhydrase family, which is characterized by a conserved zinc-binding active site.[2] The evolutionary history of the α-CA family is marked by significant diversification. Gene structure analysis, particularly the organization of exons and introns, has revealed a fundamental split within the mammalian α-CA gene family, separating the isozymes into two distinct evolutionary groups.[6]
Group 1: Cytosolic and Mitochondrial Isozymes This group includes the classic cytosolic forms (CA I, CA II, CA III, CA VII, and CA XIII) and the mitochondrial forms (CA VA and CA VB). These enzymes share a common gene structure that is distinct from the second group.
Group 2: Secreted and Membrane-Bound Isozymymes CA VI is a key member of this second group. Its gene structure shows a closer evolutionary relationship to the membrane-bound isozymes, such as CA IV and CA IX.[6] This is strongly supported by the conservation of all seven exon/intron boundaries within the catalytic domain of the CA6 gene and the CA9 gene, which encodes the tumor-associated CA IX.[6] This structural conservation points to a shared ancestry and divergence from the cytosolic/mitochondrial cluster. CA VI is considered one of the most ancient mammalian CAs from an evolutionary perspective.[6]
This bifurcation suggests a major evolutionary event after an ancestral α-CA gene duplicated. One lineage led to the intracellular enzymes, while the other gave rise to enzymes destined for the cell surface or for secretion. The catalytically inactive, yet highly conserved, CA-related proteins (CARPs VIII, X, and XI) also evolved from this family, losing their enzymatic function due to mutations in key active site residues but likely gaining new, non-catalytic roles.[1][2]
Orthologs and Paralogs of CA VI
Understanding the concepts of orthology and paralogy is fundamental to tracing gene evolution.[7]
-
Orthologs are genes in different species that evolved from a common ancestral gene via speciation. They typically retain the same function. CA VI orthologs are found across a wide range of mammalian species.
-
Paralogs are genes related by a duplication event within a genome. They often evolve new, though sometimes related, functions. All other α-CA isozymes (e.g., CA I, CA II, CA IX) are considered paralogs of CA VI.[7]
The extensive family of α-CAs in mammals is a direct result of multiple gene duplication events from a common ancestor, followed by functional divergence. The emergence of secreted (CA VI), cytosolic (CA II), and membrane-bound (CA IX) paralogs allowed for the precise regulation of pH and CO₂ transport in distinct biological compartments, a crucial adaptation for complex multicellular organisms.
Quantitative Data: Evolutionary Conservation of CA VI
The amino acid sequence of CA VI is highly conserved across mammalian species, reflecting its important physiological role. The table below presents a pairwise sequence identity matrix for CA VI orthologs from several representative species. High sequence identity indicates strong negative selection and a conserved biological function.
| Species | Human (Homo sapiens) | Mouse (Mus musculus) | Bovine (Bos taurus) | Ovine (Ovis aries) |
| Human | 100% | 78.1% | 79.5% | 79.2% |
| Mouse | 78.1% | 100% | 77.8% | 77.5% |
| Bovine | 79.5% | 77.8% | 100% | 97.4% |
| Ovine | 79.2% | 77.5% | 97.4% | 100% |
Experimental Protocols for Evolutionary Analysis
The evolutionary relationships described in this guide are determined using a combination of bioinformatic and comparative genomic techniques. Below are detailed protocols for the key experimental approaches.
Phylogenetic Tree Construction
Constructing a phylogenetic tree is a multistep process used to visualize the evolutionary history of a gene or protein family.[8][9]
Methodology Details:
-
Sequence Acquisition: Homologous protein sequences for CA VI and its paralogs are retrieved from public databases such as the National Center for Biotechnology Information (NCBI) or UniProt.[8][10]
-
Multiple Sequence Alignment (MSA): The collected sequences are aligned to identify conserved positions and evolutionary substitutions. This is a critical step, as the accuracy of the final tree depends on the quality of the alignment.[9]
-
Selection of an Evolutionary Model: A statistical model of amino acid or nucleotide substitution is chosen. This model corrects for multiple substitutions at the same site, which can obscure true evolutionary distances. Models like WAG or LG are commonly used for protein sequences.[9]
-
Tree Inference: A computational method is applied to the aligned sequences to generate a tree topology.
-
Distance-Matrix Methods (e.g., Neighbor-Joining, UPGMA): These methods first calculate a matrix of genetic distances between all pairs of sequences and then cluster the sequences based on this matrix.[8][12] They are computationally fast but can be less accurate than character-based methods.
-
Character-Based Methods (e.g., Maximum Likelihood, Bayesian Inference): These methods evaluate each column of the sequence alignment. Maximum Likelihood (ML) seeks the tree that maximizes the probability of observing the given sequence data, while Bayesian methods calculate the posterior probability of a tree.[8][9][12] These are considered more robust and are the gold standard in modern phylogenetics.
-
Gene Synteny Analysis
Synteny analysis provides powerful evidence for evolutionary relationships by examining the conservation of gene order on chromosomes between different species.[13][14] If the CA6 gene is found in a similar genomic neighborhood in different species, it strongly supports their orthologous relationship.
Methodology Details:
-
Genome Data Acquisition: Obtain complete genome assemblies and gene annotation files for the species of interest from databases like Ensembl or NCBI.
-
Homolog Identification: Perform an all-against-all protein sequence comparison (e.g., using BLASTp) to identify all potential homologous gene pairs between the genomes.
-
Synteny Block Detection: Use specialized software, such as MCscan, to identify blocks of conserved gene order.[13][15] The algorithm searches for chains of homologous gene pairs that are co-located on chromosomes in the different species.
-
Visualization and Interpretation: The identified syntenic blocks are visualized using dot plots or circular genome plots. The presence of a clear syntenic block containing the CA6 gene across multiple species confirms its orthology and provides insights into large-scale genome evolution since the species diverged.
Conclusion
The evolutionary history of Carbonic Anhydrase VI is a compelling narrative of gene duplication and functional specialization within the α-carbonic anhydrase family. Phylogenetic and gene structure analyses firmly place CA VI in a distinct lineage with membrane-bound CAs, separate from the cytosolic and mitochondrial isozymes. This divergence enabled the evolution of a secreted enzyme capable of regulating pH and CO₂ homeostasis in extracellular environments like saliva and milk. The high degree of sequence conservation across mammalian orthologs underscores its vital, specialized physiological role. The robust bioinformatic protocols of phylogenetic reconstruction and synteny analysis are indispensable tools for uncovering these deep evolutionary relationships, providing a critical framework for functional genomics and the targeted development of isozyme-specific drugs.
References
- 1. Phylogeny and expression of carbonic anhydrase-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pnas.org [pnas.org]
- 4. An Overview of the Bacterial Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the carbonic anhydrase VI (CA6) gene: evidence for two distinct groups within the alpha-CA gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Team:Berkeley/Methods/Protocols - 2013.igem.org [2013.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. go.zageno.com [go.zageno.com]
- 13. JCVI: A versatile toolkit for comparative genomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synteny [asia.ensembl.org]
- 15. Synteyny Block Analysis :: Documentation of DataHub [docs.datahub.wildsoydb.org]
In-Depth Technical Guide to the Structural Biology of the Carbonic Anhydrase VI (CA-VI) Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase VI (CA-VI) stands as a unique member of the α-carbonic anhydrase family, being the only secreted isoform in humans. Predominantly found in saliva and milk, CA-VI plays a crucial role in pH regulation, taste perception, and protection of oral tissues. Its involvement in various physiological processes has rendered it a significant target for drug development. This guide provides a comprehensive technical overview of the structural biology of the CA-VI active site, detailing its catalytic mechanism, key residues, and interactions with inhibitors. The information presented herein is intended to support research and development efforts aimed at designing novel and selective CA-VI modulators.
Core Structural Features of the CA-VI Active Site
The three-dimensional structure of human carbonic anhydrase VI has been determined by X-ray crystallography, revealing a canonical α-carbonic anhydrase fold. The active site is situated in a conical cleft, at the bottom of which lies a catalytically essential zinc ion (Zn²⁺). This zinc ion is coordinated by three conserved histidine residues (His94, His96, and His119, following the standard CA II numbering) and a water molecule or hydroxide (B78521) ion, which acts as the nucleophile in the catalytic reaction. The active site can be broadly divided into two regions: a hydrophilic region and a hydrophobic region, which are crucial for substrate binding and catalysis.
Key amino acid residues that shape the active site and contribute to its function have been identified through structural analysis and comparison with the well-studied CA-II isoform. Mutagenesis studies on CA-II to create a "CA-VI-mimic" have further elucidated the roles of specific residues in inhibitor binding and catalysis.
Catalytic Mechanism of CA-VI
The catalytic function of CA-VI, like other α-carbonic anhydrases, is the reversible hydration of carbon dioxide to bicarbonate and a proton. This process is remarkably efficient, with a catalytic rate constant (kcat) of 3.4 x 10⁵ s⁻¹ and a catalytic efficiency (kcat/KM) of 4.9 x 10⁷ M⁻¹s⁻¹ for CO₂ hydration at pH 7.5 and 20°C. The catalytic cycle can be described in a series of steps:
-
Nucleophilic Attack: The zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a carbon dioxide molecule that has entered the active site.
-
Bicarbonate Formation: This attack leads to the formation of a transient, zinc-bound bicarbonate intermediate.
-
Product Release: The bicarbonate ion is subsequently displaced from the zinc ion by a water molecule from the surrounding solvent.
-
Regeneration of the Active Site: The catalytic cycle is completed by the removal of a proton from the newly bound water molecule, a process facilitated by a proton shuttle residue (typically a histidine), thereby regenerating the zinc-bound hydroxide ion for the next round of catalysis.
Quantitative Data on CA-VI Activity and Inhibition
The following tables summarize the key quantitative data related to the catalytic activity of human CA-VI and its inhibition by various compounds.
Table 1: Kinetic Parameters for CO₂ Hydration by Human Carbonic Anhydrase VI
| Parameter | Value | Conditions |
| kcat | 3.4 x 10⁵ s⁻¹ | pH 7.5, 20°C |
| kcat/KM | 4.9 x 10⁷ M⁻¹s⁻¹ | pH 7.5, 20°C |
Data sourced from Bioorganic & Medicinal Chemistry Letters.
Table 2: Inhibition Constants (Ki) of Anions for Human Carbonic Anhydrase VI
| Inhibitor | Ki (µM) |
| Cyanide | 70 |
| Azide | 90 |
| Sulfamide | 90 |
| Sulfamate | 90 |
| Bicarbonate | 600 - 900 |
| Chloride | 600 - 900 |
| Nitrate | 600 - 900 |
Data sourced from Bioorganic & Medicinal Chemistry Letters.
Experimental Protocols
Recombinant Human CA-VI Expression and Purification
The production of recombinant human CA-VI is essential for detailed structural and functional studies. A common method involves the following steps:
-
Cloning: The gene encoding human CA-VI is cloned into a suitable expression vector, often with a tag (e.g., His-tag) to facilitate purification.
-
Expression: The expression vector is transformed into a host system, typically E. coli. Protein expression is induced under optimized conditions of temperature and inducer concentration.
-
Lysis and Solubilization: The cells are harvested and lysed. If the protein is expressed as inclusion bodies, a solubilization step using denaturants is required.
-
Affinity Chromatography: The protein is purified from the cell lysate using affinity chromatography that specifically binds the tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Further Purification: Additional purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve high purity.
-
Quality Control: The purity and identity of the recombinant protein are confirmed using techniques like SDS-PAGE and Western blotting.
X-ray Crystallography of Human CA-VI
The determination of the three-dimensional structure of CA-VI at atomic resolution is achieved through X-ray crystallography. The general workflow is as follows:
-
Crystallization: Purified CA-VI is subjected to a wide range of crystallization screening conditions to identify conditions that promote the formation of well-ordered crystals. This typically involves varying parameters such as precipitant type and concentration, pH, and temperature.
-
Data Collection: A suitable crystal is selected and exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector. The crystal is rotated during data collection to capture a complete dataset.
-
Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to calculate the electron density map of the molecule.
-
Structure Solution and Refinement: An initial model of the protein structure is built into the electron density map. This model is then refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern. The final refined structure provides the atomic coordinates of the protein.
The crystal structure of human CA-VI was determined using X-ray diffraction to a resolution of 1.90 Å.
Conclusion
The structural and functional characterization of the CA-VI active site provides a solid foundation for understanding its physiological roles and for the rational design of specific inhibitors. The availability of its crystal structure, coupled with kinetic and inhibition data, offers valuable insights for drug development professionals. Future research focusing on the structural basis of inhibitor selectivity and the exploration of novel inhibitor scaffolds will be crucial for advancing the therapeutic potential of targeting CA-VI.
The Unseen Catalyst: A Technical Guide to the Mechanism of Action of Carbonic Anhydrase VI
For Immediate Release
Tampere, Finland – December 12, 2025 – Long recognized for its presence in saliva and its enigmatic role in taste, Carbonic Anhydrase VI (CA VI) is emerging as a critical player in oral health and mucosal protection. This whitepaper provides an in-depth technical exploration of the core mechanism of action of CA VI, synthesizing current research for an audience of researchers, scientists, and drug development professionals. We delve into its catalytic activity, physiological functions, and the methodologies employed to elucidate its biological significance.
Introduction: The Secretory Carbonic Anhydrase
Carbonic Anhydrase VI, also known as gustin, is a unique member of the α-carbonic anhydrase family, being the only isoform actively secreted into biological fluids such as saliva and milk.[1] Encoded by the CA6 gene, this metalloenzyme contains a zinc ion at its active site, which is crucial for its catalytic function.[2] Its primary role is the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) into bicarbonate (HCO₃⁻) and protons (H⁺). This seemingly simple reaction is fundamental to various physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. In the oral cavity, CA VI is implicated in maintaining pH homeostasis on tooth surfaces, contributing to the enamel pellicle, and modulating taste perception, particularly for bitter tastes.[1][2]
The Catalytic Mechanism of Carbonic Anhydrase VI
The catalytic mechanism of CA VI follows the well-established two-step "ping-pong" mechanism characteristic of α-carbonic anhydrases, which is one of the fastest known enzymatic reactions.[1] The process is centered around the zinc-bound hydroxide (B78521) ion (Zn²⁺-OH⁻), a potent nucleophile.
Step 1: CO₂ Hydration (The "Ping" Phase)
The reaction initiates with the nucleophilic attack of the zinc-bound hydroxide ion on the carbon atom of a CO₂ molecule that has entered the enzyme's active site. This forms a transient, unstable zinc-bicarbonate intermediate. The bicarbonate is then displaced from the active site by a water molecule.
Step 2: Regeneration of the Active Site (The "Pong" Phase)
For the catalytic cycle to continue, the zinc-bound water molecule must be deprotonated to regenerate the nucleophilic hydroxide ion. This is the rate-limiting step of the reaction. A nearby histidine residue (His64 in many CAs) acts as a proton shuttle, accepting a proton from the zinc-bound water molecule and transferring it to the bulk solvent. This regenerates the Zn²⁺-OH⁻ form of the enzyme, preparing it for another round of catalysis.
Quantitative Analysis of CA VI Activity
The enzymatic efficiency of CA VI has been characterized through kinetic studies, providing key quantitative data for researchers. The turnover number (kcat) and the Michaelis constant (Km) are fundamental parameters in understanding its catalytic power. Furthermore, the inhibition constant (Ki) quantifies the potency of various inhibitors, which is crucial for drug development.
Kinetic Parameters
The catalytic activity of human CA VI for the CO₂ hydration reaction has been determined using stopped-flow spectrophotometry. The kcat values for CA VI from different sources are comparable to other highly active human CA isoforms.
| Enzyme Source | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Milk CA VI | 3.9 x 10⁵ | N/A | N/A | P. Virkajärvi et al., 2022[1] |
| Human Saliva CA VI | 4.6 x 10⁵ | N/A | N/A | P. Virkajärvi et al., 2022[1] |
| Recombinant Human CA VI | 4.7 x 10⁵ | N/A | N/A | P. Virkajärvi et al., 2022[1] |
N/A: Data not available in the cited source.
Inhibition Constants
Sulfonamides are a well-known class of potent carbonic anhydrase inhibitors. The inhibition constants (Ki) for acetazolamide (B1664987) and other sulfonamide derivatives against human CA VI have been determined, highlighting the potential for isoform-specific inhibitor design.
| Inhibitor | Ki (nM) | Reference |
| Acetazolamide | 11 | M. T. R. Al-Khafaji et al., 2022[3] |
| Photoprobe 1 | 784 | M. T. R. Al-Khafaji et al., 2022[3] |
| Photoprobe 2 | 688 | M. T. R. Al-Khafaji et al., 2022[3] |
| Photoprobe 3 | 917 | M. T. R. Al-Khafaji et al., 2022[3] |
Physiological Role in Taste Perception
Recent studies have confirmed the involvement of CA VI in the perception of bitter taste. It is hypothesized that CA VI, present in the saliva within the taste bud clefts, modulates the local pH environment. This pH modulation can affect the interaction of bitter tastants with their specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.
Experimental Protocols
Purification of Carbonic Anhydrase VI
A common and effective method for purifying carbonic anhydrases, including CA VI, is affinity chromatography. This technique utilizes the high affinity of sulfonamide inhibitors for the active site of the enzyme.
-
Preparation of Affinity Resin: A sulfonamide inhibitor, such as p-aminobenzenesulfonamide, is covalently coupled to a solid support matrix (e.g., Sepharose 4B).
-
Sample Loading: A clarified biological sample containing CA VI (e.g., saliva) is passed through the affinity column. CA VI binds specifically to the immobilized sulfonamide.
-
Washing: The column is washed with a buffer solution to remove non-specifically bound proteins.
-
Elution: The purified CA VI is eluted from the column by changing the buffer conditions, for example, by using a buffer with a competitive inhibitor or by altering the pH.
-
Verification: The purity of the eluted enzyme is assessed using methods like SDS-PAGE.
Enzyme Kinetics Assay: Stopped-Flow Spectrophotometry
The rapid catalytic rate of CA VI necessitates the use of a stopped-flow instrument to measure its kinetic parameters for CO₂ hydration.
-
Principle: The assay monitors the change in pH that occurs as CO₂ is hydrated to bicarbonate and a proton. This pH change is detected by a pH indicator dye (e.g., phenol (B47542) red) that exhibits a change in absorbance at a specific wavelength.
-
Procedure: a. Two syringes in the stopped-flow apparatus are filled with the reactant solutions. Syringe A contains a buffered solution with the purified CA VI enzyme and the pH indicator. Syringe B contains a CO₂-saturated buffer solution. b. The contents of the two syringes are rapidly mixed in an observation cell. c. The change in absorbance of the pH indicator is monitored over a short time frame (milliseconds) using a spectrophotometer. d. The initial rate of the reaction is calculated from the slope of the absorbance change over time. e. By varying the concentration of CO₂ and measuring the corresponding initial reaction rates, the kinetic parameters (kcat and Km) can be determined by fitting the data to the Michaelis-Menten equation.
Conclusion and Future Directions
Carbonic Anhydrase VI is a multifaceted enzyme with a well-defined catalytic mechanism and increasingly recognized physiological importance, particularly in the oral cavity. Its role in pH homeostasis and taste perception presents exciting avenues for research and potential therapeutic intervention. Future studies focusing on the development of highly selective CA VI inhibitors, aided by the quantitative data and methodologies outlined in this guide, could lead to novel treatments for conditions ranging from dental caries to taste disorders. A deeper understanding of its interaction with the oral microbiome and its full range of functions in mucosal immunity will further solidify the significance of this once-overlooked salivary enzyme.
References
Post-Translational Modifications of Carbonic Anhydrase VI: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase VI (CA VI) is a unique member of the carbonic anhydrase family as the only secreted isozyme. Its physiological roles in maintaining pH homeostasis in the oral cavity and upper digestive tract are critically dependent on its structure and function, which are in turn modulated by post-translational modifications (PTMs). This technical guide provides an in-depth exploration of the known PTMs of human CA VI, with a focus on N-glycosylation and disulfide bond formation. We present a summary of quantitative data, detailed experimental protocols for PTM analysis, and visual representations of the secretory pathway and analytical workflows to serve as a comprehensive resource for researchers in the field.
Introduction to Carbonic Anhydrase VI
Carbonic anhydrase VI (CA VI), also known as gustin, is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton[1][2]. It is primarily expressed in the serous acinar cells of the parotid and submandibular salivary glands, from where it is secreted into saliva[1][3]. The secreted nature of CA VI necessitates its transit through the endoplasmic reticulum (ER) and Golgi apparatus, a journey during which it undergoes several critical post-translational modifications that are essential for its proper folding, stability, and secretion[4][5][6].
Key Post-Translational Modifications of CA VI
The primary and most extensively characterized PTMs of CA VI are N-linked glycosylation and the formation of an intramolecular disulfide bond. Additionally, the N-terminal residue undergoes modification to form pyroglutamate (B8496135) following signal peptide cleavage.
N-linked Glycosylation
N-glycosylation is a crucial PTM for many secreted and membrane-bound proteins, influencing their folding, stability, and trafficking[4][6]. In human CA VI, two of the three potential N-glycosylation sites have been experimentally confirmed to be glycosylated.
Quantitative Data on CA VI Glycosylation
| Parameter | Value/Description | References |
| Glycosylation Type | N-linked, complex type | [3][7] |
| Confirmed Glycosylation Sites | Asn67, Asn256 | [7] |
| Potential Glycosylation Sites | Three potential sites have been identified in the amino acid sequence. | [3] |
| Glycan Heterogeneity | Glycan structures differ between CA VI isolated from milk and saliva. Milk CA VI has di- and triantennary complex-type glycans with core and additional fucose units, while salivary CA VI has smaller, seemingly degraded forms. | [7][8] |
| Functional Role | Essential for correct protein folding, stability, and secretion through the ER and Golgi apparatus. | [4][5][6][9] |
Disulfide Bond Formation
Human CA VI contains two cysteine residues that form an intramolecular disulfide bond, which is critical for stabilizing its tertiary structure.
Quantitative Data on CA VI Disulfide Bond
| Parameter | Value/Description | References |
| Cysteine Residues | Cys25, Cys207 | [3] |
| Bond Type | Intramolecular disulfide bridge | [3][5] |
| Conservation | The cysteine residues and the disulfide bond are conserved across human, ovine, and bovine species. | [5] |
| Functional Role | Stabilization of the protein's three-dimensional structure. | [3] |
N-terminal Pyroglutamate and Signal Peptide Cleavage
As a secreted protein, CA VI is synthesized with an N-terminal signal peptide that directs it to the ER. This signal peptide is cleaved upon translocation into the ER lumen. Following cleavage, the new N-terminal glutamine residue (Gln18) is modified to pyroglutamate.
Quantitative Data on N-terminal Modifications
| Parameter | Value/Description | References |
| Signal Peptide | A 17-residue signal peptide is cleaved off. | [7] |
| N-terminal Residue | The N-terminal Gln18 of the mature protein is converted to pyroglutamate. | [7] |
Other Potential Post-Translational Modifications
Proteomic studies on the carbonic anhydrase family have identified other potential PTMs, such as phosphorylation, acetylation, and ubiquitination on various isoforms[9]. While a review has indicated the presence of six modified residues in CA VI, specific sites and detailed experimental validation for these modifications on CA VI are not yet extensively documented in primary literature[4][9]. Further research is required to characterize these potential PTMs and their functional significance for CA VI.
Experimental Protocols for PTM Analysis
This section provides detailed methodologies for the characterization of N-glycosylation and disulfide bonds in CA VI, based on established proteomic workflows.
Protocol for N-Glycosylation Analysis by Mass Spectrometry
This protocol outlines the steps for identifying N-glycosylation sites and characterizing the attached glycans.
-
Protein Digestion:
-
Reduce disulfide bonds in the purified CA VI sample with 10 mM dithiothreitol (B142953) (DTT) at 65°C for 30 minutes.
-
Alkylate the free cysteine residues with 22 mM iodoacetamide (B48618) (IAM) in the dark at room temperature for 30 minutes.
-
Digest the protein into peptides using trypsin (enzyme-to-protein ratio of 1:50, w/w) overnight at 37°C.
-
-
Enzymatic Release of N-glycans (for glycan profiling):
-
The protein sample is denatured and then incubated with Peptide-N-Glycosidase F (PNGase F) overnight at 37°C to release the N-glycans.
-
-
Glycan Derivatization (for LC-MS analysis):
-
Released N-glycans can be derivatized (e.g., by permethylation or fluorescent labeling) to improve detection and ionization efficiency in mass spectrometry[10].
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Analyze the tryptic peptides or released glycans using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC).
-
For glycopeptide analysis, identify peptides with a mass shift corresponding to the attached glycans.
-
For released glycan analysis, identify the different glycan structures based on their mass-to-charge ratio.
-
Use tandem mass spectrometry (MS/MS) to sequence the peptides and fragment the glycans to determine their composition and structure.
-
Protocol for Disulfide Bond Analysis by Mass Spectrometry
This protocol describes a common method for identifying disulfide-linked peptides.
-
Non-reducing and Reducing Digestion:
-
Prepare two aliquots of the CA VI sample.
-
Non-reduced sample: Digest the protein directly with a protease (e.g., trypsin) under non-reducing conditions (no DTT).
-
Reduced sample: Reduce the protein with DTT and alkylate with IAM before digestion with the same protease.
-
-
LC-MS/MS Analysis:
-
Analyze both digests by LC-MS/MS.
-
Compare the chromatograms of the non-reduced and reduced samples. Peptides that are present in the non-reduced sample but absent in the reduced sample are candidates for disulfide-linked peptides.
-
In the reduced sample, the individual cysteine-containing peptides will appear at different retention times.
-
-
Data Analysis:
-
Identify the mass of the disulfide-linked peptide pair in the non-reduced sample. The mass should correspond to the sum of the masses of the two individual peptides minus 2 Da (for the two hydrogen atoms lost during disulfide bond formation).
-
Use MS/MS to fragment the disulfide-linked peptides. Specialized fragmentation techniques like Electron Transfer Dissociation (ETD) can be particularly useful as they can cleave the peptide backbone while leaving the disulfide bond intact[11].
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the secretory pathway of CA VI and a general workflow for its PTM analysis.
Secretory Pathway of Carbonic Anhydrase VI
This diagram illustrates the journey of CA VI from its synthesis to secretion, highlighting the key cellular compartments where PTMs are added.
Caption: Secretory pathway of glycosylated Carbonic Anhydrase VI.
Experimental Workflow for PTM Analysis of CA VI
This diagram outlines a general experimental strategy for the identification and characterization of PTMs on CA VI using mass spectrometry.
Caption: Mass spectrometry workflow for PTM analysis of CA VI.
Conclusion
The post-translational modifications of carbonic anhydrase VI, particularly N-glycosylation and disulfide bond formation, are integral to its structure, stability, and function as a secreted enzyme. A thorough understanding of these modifications is essential for elucidating its precise physiological roles and for the development of any potential therapeutic strategies targeting this enzyme. The methodologies and data presented in this guide offer a foundational resource for researchers to further investigate the complex biology of CA VI and its PTMs. Future studies are warranted to explore other potential modifications and their impact on the activity and regulation of this important salivary enzyme.
References
- 1. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salivary carbonic anhydrase isoenzyme VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycoprotein Synthesis and Biochemistry of the Secretory Pathway | Clinical & Translational Glycoscience Research Center | Georgetown University [glycoscience.georgetown.edu]
- 4. Cotranslational and posttranslocational N-glycosylation of proteins in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. longdom.org [longdom.org]
- 7. Frontiers | The Secreted Plant N-Glycoproteome and Associated Secretory Pathways [frontiersin.org]
- 8. rupress.org [rupress.org]
- 9. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 10. aspariaglycomics.com [aspariaglycomics.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
A Technical Guide to Carbonic Anhydrase VI (CA-VI) Expression in Tissues and Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase VI (CA-VI), also known as gustin, is a unique member of the α-carbonic anhydrase family as it is the only secreted isoform.[1][2][3] This enzyme plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Initially identified in salivary glands and saliva, its expression has now been documented in a variety of other tissues and species.[2][5] Functionally, CA-VI is implicated in pH homeostasis, mucosal protection, taste perception, and potentially acts as a trophic factor for taste bud stem cells.[3][4][6][7] This technical guide provides a comprehensive overview of CA-VI expression across different tissues and species, details on quantitative expression levels, and methodologies for its detection and analysis.
I. Tissue and Species Distribution of CA-VI
CA-VI expression is most prominent in the salivary glands across numerous species, but it has also been identified in other exocrine glands and mucosal tissues.
A. Salivary Glands
The primary sites of CA-VI synthesis and secretion are the serous acinar cells of the major salivary glands.[2][8][9][10]
-
Human: High expression is found in the parotid and submandibular glands.[2][10] It is also present in the serous von Ebner's glands of the tongue.[11]
-
Canine: Intense immunostaining for CA-VI is observed in the cytoplasm of serous acinar cells of the parotid, submandibular, sublingual, and zygomatic glands.[8]
-
Rat: CA-VI is expressed in the parotid and submandibular glands, as well as the lingual serous von Ebner's glands.[12][11]
-
Sheep: The parotid and submandibular glands are the primary sites of CA-VI expression.[5]
-
Mouse: Expression is noted in the submandibular and parotid glands.[12]
-
Bovine: The parotid glands are a source of CA-VI.[5]
B. Gastrointestinal Tract
CA-VI is thought to play a protective role in the upper gastrointestinal tract by maintaining pH balance.[1][10]
-
Human: While CA-VI protein is detected in gastric mucus, the gastric epithelial cells themselves do not express it, suggesting its origin is salivary.[1]
-
Canine: In addition to salivary glands, the esophageal glands show strong CA-VI expression in serous secretory cells.[8]
-
Bovine: CA-VI is expressed in esophageal glands and the lining epithelial cells of the stomach and large intestine.[2]
C. Respiratory Tract
Similar to the gastrointestinal tract, CA-VI in the respiratory system is believed to contribute to mucosal defense.[6]
-
Rat: CA-VI is expressed in the serous acinar and duct cells of the tracheobronchial glands, as well as in the secretory and ciliated cells of the tracheobronchial surface epithelium and the Clara cells of the bronchiolar epithelium.[6]
D. Other Tissues and Secretions
CA-VI has also been identified in other tissues and bodily fluids.
-
Mammary Glands and Milk: High concentrations of CA-VI are produced in human mammary glands and secreted into milk, particularly colostrum.[1][2][4] It has also been identified in rat milk.[1]
-
Lacrimal Glands: Expression of CA-VI has been shown in rat lacrimal glands.[2]
-
Nasal Gland: CA-VI is expressed in the mouse nasal gland.[2]
II. Quantitative Expression of CA-VI
Quantitative data on CA-VI expression is primarily available for saliva, highlighting significant inter-species and intra-species variation.
| Species | Fluid/Tissue | Method | Mean Concentration (± SD) | Notes | Reference |
| Human | Parotid Saliva | Radioimmunoassay | 47.0 ± 39.2 mg/L | Represents about 3% of total parotid saliva protein. | [3] |
| Human | Colostrum | Time-resolved immunofluorometric assay | ~8 times higher than mature milk | [4] | |
| Human | Mature Milk | Time-resolved immunofluorometric assay | Levels comparable to human saliva | [4] | |
| Sheep | Parotid Saliva | Radioimmunoassay | 5.61 ± 3.01 mg/L | In normal conscious state. | [3] |
| Sheep | Parotid Saliva | Radioimmunoassay | 33.0 ± 19.0 mg/L | During feeding. | [3] |
III. Experimental Protocols
The following are detailed methodologies for the detection and quantification of CA-VI expression.
A. Immunohistochemistry (IHC) for CA-VI Detection
This protocol is for the localization of CA-VI in formalin-fixed, paraffin-embedded tissues.
Materials:
-
Phosphate-buffered saline (PBS)
-
Xylene or a non-toxic clearing agent
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Antigen retrieval solution (e.g., 10mM Sodium Citrate (B86180) buffer, pH 6.0)
-
Endogenous peroxidase blocking solution (e.g., 3% H2O2 in methanol)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against CA-VI
-
Biotinylated secondary antibody
-
Avidin-Biotin-Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 80% (3 minutes), and 70% (3 minutes).
-
Rinse in distilled water.[13]
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated sodium citrate buffer (pH 6.0) and incubate at 95-100°C for 20 minutes.[13]
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% H2O2 in methanol (B129727) for 15 minutes at room temperature.[14]
-
Wash with PBS (3 changes, 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate slides with blocking buffer for 1 hour at room temperature.[14]
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-CA-VI antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.[15]
-
-
Signal Amplification:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with DAB substrate until a brown color develops.[13]
-
Wash with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.[13]
-
Mount with a permanent mounting medium.
-
B. Western Blotting for CA-VI Detection
This protocol is for the detection of CA-VI in tissue lysates or saliva.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CA-VI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Tris-buffered saline with Tween-20 (TBST)
Procedure:
-
Sample Preparation:
-
For tissues, homogenize in ice-cold lysis buffer. For saliva, clarify by centrifugation.
-
Incubate on ice for 30 minutes.[16]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet debris.[17]
-
Determine protein concentration of the supernatant using a BCA assay.
-
Mix lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]
-
-
Antibody Incubation:
-
Detection:
-
Wash the membrane with TBST (3 changes, 5 minutes each).[16]
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the signal using an imaging system.
-
C. Real-Time Quantitative Reverse Transcription PCR (qRT-PCR) for CA-VI mRNA Expression
This protocol is for the quantification of CA-VI mRNA in tissue samples.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for CA-VI and a reference gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction:
-
Extract total RNA from tissue samples using a commercial kit according to the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of CA-VI mRNA, normalized to the reference gene.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Immunohistochemistry workflow for CA-VI detection.
Caption: Western Blotting workflow for CA-VI detection.
Caption: Proposed role of CA-VI in mucosal protection.
V. Conclusion
Carbonic Anhydrase VI is a secreted enzyme with a well-established high level of expression in the salivary glands of numerous species. Its presence in other mucosal tissues, such as the gastrointestinal and respiratory tracts, as well as in milk, points to a significant role in mucosal defense and neonatal development. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals investigating the physiological and pathological roles of CA-VI. Further research is warranted to fully elucidate its signaling pathways and therapeutic potential.
References
- 1. Carbonic anhydrases in normal gastrointestinal tract and gastrointestinal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Tissue and species distribution of the secreted carbonic anhydrase isoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical demonstration of carbonic anhydrase isoenzyme VI (CA VI) expression in rat lower airways and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of genetic polymorphisms in CA6 gene on the expression and catalytic activity of human salivary carbonic anhydrase VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistolocalization and gene expression of the secretory carbonic anhydrase isozymes (CA-VI) in canine oral mucosa, salivary glands and oesophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase VI: a novel marker for salivary serous acinar differentiation and its application to discriminate acinic cell carcinoma from mammary analogue secretory carcinoma of the salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of the carbonic anhydrase isoenzymes I, II, and VI in the human alimentary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbonic anhydrase VI - Wikipedia [en.wikipedia.org]
- 13. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. abcepta.com [abcepta.com]
- 15. bosterbio.com [bosterbio.com]
- 16. addgene.org [addgene.org]
- 17. docs.abcam.com [docs.abcam.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
A Technical Guide to Pharmacophore Modeling for the Design of Carbonic Anhydrase VI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and methodologies for designing selective inhibitors of Carbonic Anhydrase VI (CA-VI) using pharmacophore modeling. CA-VI, a secreted isozyme of the carbonic anhydrase family, plays a crucial role in pH regulation in saliva and has been implicated in various physiological and pathological processes.[1] Targeting CA-VI with selective inhibitors presents a promising therapeutic strategy for conditions related to oral health and potentially other disorders. This document outlines both ligand-based and structure-based pharmacophore modeling approaches, detailed experimental protocols for model generation and validation, and in vitro assays for inhibitor screening.
Introduction to Carbonic Anhydrase VI (CA-VI)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] There are several known isoforms in humans, each with distinct tissue distribution and physiological roles.[1] CA-VI is unique as it is a secreted isoform, found predominantly in salivary glands and saliva.[1][3] Its primary function is to maintain pH homeostasis on tooth surfaces and in the oral mucosa.[4] Dysregulation of CA-VI activity has been associated with dental caries and other oral health issues. Therefore, the design of selective CA-VI inhibitors is of significant interest for therapeutic applications.
Pharmacophore Modeling Workflow for CA-VI Inhibitor Design
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific target receptor and elicit a biological response. The general workflow for pharmacophore modeling for CA-VI inhibitor design is depicted below.
Experimental Protocols
Ligand-Based Pharmacophore Modeling
This approach is utilized when a set of active ligands (inhibitors) is available, but the 3D structure of the target is not.
Protocol:
-
Training Set Selection:
-
Compile a dataset of known CA-VI inhibitors with a range of biological activities (e.g., IC50 or Ki values).
-
Ensure structural diversity within the training set.
-
Divide the dataset into a training set (for model generation) and a test set (for model validation).
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set using computational chemistry software (e.g., MOE, Discovery Studio).
-
-
Pharmacophore Model Generation:
-
Align the conformers of the active molecules and identify common chemical features. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers.
-
Generate multiple pharmacophore hypotheses based on the common features. Software like PHASE or MOE can be used for this purpose.[5][6]
-
-
Pharmacophore Model Validation:
-
Test Set Prediction: Use the generated models to predict the activity of the compounds in the test set. A good model should accurately predict the activity of these compounds.
-
Decoy Set Screening: Create a decoy set of molecules with similar physicochemical properties to the known actives but are presumed to be inactive. A robust pharmacophore model should be able to distinguish active compounds from decoys.
-
Statistical Validation: Use metrics like the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curve analysis to evaluate the model's ability to retrieve active compounds from a database.
-
Structure-Based Pharmacophore Modeling
This method is employed when the 3D structure of the target protein is known. For human CA-VI, the crystal structure is available (PDB ID: 3FE4).[4][7]
Protocol:
-
Protein Preparation:
-
Download the crystal structure of human CA-VI (PDB ID: 3FE4) from the Protein Data Bank.
-
Prepare the protein structure by removing water molecules (except for those in the active site that may be important for ligand binding), adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
-
Active Site Identification and Analysis:
-
Identify the binding pocket of CA-VI. The active site of carbonic anhydrases is characterized by a zinc ion coordinated by three histidine residues.[2]
-
Analyze the key amino acid residues in the active site that interact with known inhibitors.
-
-
Pharmacophore Model Generation:
-
Generate pharmacophore features based on the interactions between the protein and a co-crystallized ligand or by identifying key interaction points within the active site.
-
Features can be derived from hydrogen bonds, hydrophobic interactions, and ionic interactions between the protein and potential inhibitors.
-
-
Pharmacophore Model Validation:
-
The validation process is similar to the ligand-based approach, using test sets and decoy sets to assess the predictive power of the model.
-
Virtual Screening and Hit Identification
Once a validated pharmacophore model is obtained, it can be used as a 3D query to screen large compound libraries (e.g., ZINC, ChemBridge) to identify novel hit compounds.
Protocol:
-
Database Preparation:
-
Prepare the compound database by generating 3D conformers for each molecule.
-
-
Virtual Screening:
-
Use the pharmacophore model to search the database for molecules that match the pharmacophoric features.
-
-
Hit Filtering and Prioritization:
-
Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
Further prioritize the filtered hits using molecular docking simulations to predict their binding affinity and orientation in the CA-VI active site.
-
In Vitro CA-VI Inhibition Assay
The inhibitory activity of the identified hit compounds must be confirmed through in vitro enzymatic assays. A common method is the esterase activity assay.
Protocol:
-
Reagents and Materials:
-
Purified human recombinant CA-VI.
-
Assay buffer (e.g., Tris-HCl).
-
Substrate (e.g., p-nitrophenyl acetate).
-
Test compounds (dissolved in a suitable solvent like DMSO).
-
96-well microplates.
-
Microplate reader.
-
-
Assay Procedure:
-
Add the assay buffer, CA-VI enzyme, and varying concentrations of the test compound to the wells of a 96-well plate.
-
Incubate the mixture for a predefined period at a specific temperature (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the substrate (p-nitrophenyl acetate).
-
Monitor the formation of the product (p-nitrophenol) by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data
Table 1: Examples of Known Carbonic Anhydrase Inhibitors and their Activity
Note: Data for highly selective and potent CA-VI inhibitors is limited in the public domain. The following table includes data for some phenolic compounds tested against CA-VI and other isoforms for comparative purposes.
| Compound | Target Isozyme | Inhibition Constant (Ki) | Reference |
| Gallic acid | hCA VI | >100 µM | [8] |
| Caffeic acid | hCA VI | >100 µM | [8] |
| Ferulic acid | hCA VI | >100 µM | [8] |
| Acetazolamide | hCA II | 12 nM | [9] |
| Ethoxzolamide | hCA VI | 43 nM | [10] |
Table 2: Pharmacophore Model Validation Metrics
| Metric | Description | Typical Value for a Good Model |
| GH Score | Güner-Henry score; evaluates the model's ability to distinguish actives from inactives. Ranges from 0 (null model) to 1 (ideal model). | > 0.7 |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration of active compounds in the original database. | > 1.0 |
| Area Under the ROC Curve (AUC) | Represents the probability that the model will rank a randomly chosen active compound higher than a randomly chosen inactive one. Ranges from 0.5 (random) to 1.0 (perfect). | > 0.7 |
Plausible Signaling Pathway Involving CA-VI
CA-VI's role in maintaining pH homeostasis in the oral cavity is crucial for preventing dental caries and maintaining a healthy oral microbiome. A simplified representation of its involvement is shown below.
Conclusion
Pharmacophore modeling, in conjunction with virtual screening and in vitro assays, provides a robust framework for the discovery and design of novel and selective CA-VI inhibitors. Both ligand-based and structure-based approaches offer valuable insights that can guide the lead optimization process. The methodologies and protocols outlined in this guide serve as a comprehensive resource for researchers aiming to develop new therapeutic agents targeting CA-VI. Further research into selective CA-VI inhibitors will be crucial for elucidating their full therapeutic potential.
References
- 1. Carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Proteopedia, life in 3D [proteopedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Crystal Structure of Human Carbonic Anhydrase vi | Structural Genomics Consortium [thesgc.org]
- 5. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy [mdpi.com]
- 6. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. In vitro inhibition of α-carbonic anhydrase isozymes by some phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abmole.com [abmole.com]
In Silico Screening for Potential Carbonic Anhydrase VI Inhibitors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for the identification and evaluation of potential inhibitors targeting Carbonic Anhydrase VI (CA VI). This secreted isozyme plays a crucial role in pH regulation in saliva and has been implicated in various physiological and pathological processes. The following sections detail the necessary steps, from target preparation to lead optimization, employing a suite of computational tools to accelerate the discovery of novel CA VI inhibitors.
Introduction to Carbonic Anhydrase VI and In Silico Drug Design
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The secreted isoform, Carbonic Anhydrase VI (CA VI), is a major protein in saliva and is thought to be involved in maintaining pH homeostasis on tooth surfaces and in the gastrointestinal tract.[2] Dysregulation of CA VI has been suggested to be associated with various conditions, making it an attractive target for therapeutic intervention.
In silico drug design, or computer-aided drug design (CADD), offers a rapid and cost-effective approach to identify and optimize potential drug candidates before their synthesis and experimental testing.[3][4] This guide focuses on a structure-based virtual screening workflow, which leverages the three-dimensional structure of the target protein to identify potential inhibitors.[3]
Target Preparation and Active Site Analysis
A crucial first step in any structure-based drug design project is the preparation of the target protein's structure. The crystal structure of human Carbonic Anhydrase VI is available in the Protein Data Bank (PDB).
Table 1: Human Carbonic Anhydrase VI Structural Information
| PDB ID | Resolution | Method |
| 3FE4 | 1.90 Å | X-RAY DIFFRACTION |
The preparation of the PDB structure for in silico screening typically involves the following steps:
-
Removal of water molecules and other non-essential heteroatoms.
-
Addition of hydrogen atoms and assignment of correct protonation states to amino acid residues.
-
Energy minimization of the structure to relieve any steric clashes.
The active site of CA VI, like other α-CAs, contains a catalytic zinc ion coordinated by three histidine residues.[7] This zinc ion and the surrounding amino acid residues form the binding site for inhibitors. Understanding the key interactions within this active site is fundamental for the design of potent and selective inhibitors.
In Silico Screening Workflow
A typical virtual screening workflow for identifying novel CA VI inhibitors involves a multi-stage process designed to efficiently screen large compound libraries and prioritize promising candidates for further investigation.[8][9]
Experimental Protocols
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by the target receptor.[10][11]
-
Protocol:
-
Ligand Set Preparation: A set of known active and inactive inhibitors of carbonic anhydrases is compiled.
-
Feature Identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings are identified.[10]
-
Model Generation: A pharmacophore model is generated based on the spatial arrangement of these features in the active ligands. Software such as PHASE within the Schrödinger suite can be used for this purpose.[12]
-
Database Screening: The generated pharmacophore model is used as a 3D query to screen large compound databases (e.g., ZINC database) to identify molecules that match the pharmacophoric features.[13]
-
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] It is a cornerstone of structure-based virtual screening.
-
Protocol:
-
Receptor and Ligand Preparation: The prepared CA VI structure (PDB: 3FE4) and the filtered ligand library are used.
-
Grid Generation: A grid box is defined around the active site of CA VI, encompassing the catalytic zinc ion and key binding residues.
-
Docking Simulation: Docking is performed using software like AutoDock Vina or Glide.[9] The ligands are flexibly docked into the rigid receptor active site.
-
Scoring and Ranking: The docked poses of each ligand are scored based on a scoring function that estimates the binding affinity. Ligands are then ranked based on their docking scores.
-
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[15][16]
-
Protocol:
-
System Setup: The top-ranked protein-ligand complexes from molecular docking are placed in a simulation box with explicit solvent (water) and counter-ions to neutralize the system.
-
Energy Minimization: The system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) ensembles.[15]
-
Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex. GROMACS is a widely used software for MD simulations.[17][18][19]
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF).
-
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from MD simulation trajectories.[20][21][22]
-
Protocol:
-
Snapshot Extraction: Snapshots of the protein-ligand complex are extracted from the production MD trajectory.
-
Energy Calculations: For each snapshot, the free energy of the complex, the protein, and the ligand are calculated. The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is composed of the molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_solv,polar), and the nonpolar solvation energy (ΔG_solv,nonpolar).[23]
-
Averaging: The binding free energies from all snapshots are averaged to obtain the final estimate.
-
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for determining the drug-likeness of a compound.[24][25][26] In silico ADMET prediction helps to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process.[4][27]
-
Protocol:
-
Input: The 2D or 3D structures of the hit compounds are used as input.
-
Property Prediction: Various ADMET properties are predicted using online tools or software packages (e.g., SwissADME, QikProp).[13] Key properties include:
-
Absorption: Caco-2 permeability, human intestinal absorption (HIA).
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
-
Analysis: The predicted ADMET properties are analyzed to filter out compounds with a high risk of failure in later stages of drug development.
-
Data Presentation: Comparative Analysis of Carbonic Anhydrase Inhibitors
Table 2: Inhibition Data for Selected Carbonic Anhydrase Inhibitors
| Compound | Target Isoform | Ki (nM) | IC50 (nM) | Reference |
| Acetazolamide | hCA II | 12.1 | - | [28] |
| Acetazolamide | hCA IX | 25.7 | - | [28] |
| S4 | hCA IX | 7 | - | [29] |
| S4 | hCA XII | 2 | - | [29] |
| U-104 | hCA IX | 45.1 | - | [29] |
| U-104 | hCA XII | 4.5 | - | [29] |
| Indisulam | - | - | - | [29] |
| Ellagic acid | CK2 | 20 | 40 | [29] |
| SH7s | hCA IX | 15.9 | - | [30] |
| SH7s | hCA XII | 55.2 | - | [30] |
Note: The table includes data for various CA isoforms to provide a comparative landscape. The development of a dedicated repository for CA VI inhibitor data is highly encouraged.
Visualization of Logical Relationships
The decision-making process in a virtual screening campaign can be visualized to illustrate the logical flow from a large initial library to a small set of prioritized hits.
References
- 1. Carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase VI - Wikipedia [en.wikipedia.org]
- 3. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]
- 4. audreyli.com [audreyli.com]
- 5. Crystal Structure of Human Carbonic Anhydrase vi | Structural Genomics Consortium [thesgc.org]
- 6. rcsb.org [rcsb.org]
- 7. uniprot.org [uniprot.org]
- 8. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 9. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 16. Protein-Ligand Complex [mdtutorials.com]
- 17. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 18. LigParGen Server [zarbi.chem.yale.edu]
- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 20. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peng-lab.org [peng-lab.org]
- 22. 3.8. Free Energy Calculation Using MM/GBSA Approach [bio-protocol.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 3.5. ADMET Prediction [bio-protocol.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 28. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Measuring Carbonic Anhydrase VI Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase VI (CA VI) is a unique member of the carbonic anhydrase family of metalloenzymes. It is the only secreted isoform in mammals, primarily found in saliva and milk. CA VI plays a crucial role in pH regulation in the oral cavity, taste perception, and protection of teeth and soft tissues. Accurate measurement of CA VI activity is essential for understanding its physiological functions and for the development of therapeutic agents targeting this enzyme.
These application notes provide detailed protocols for the most common and effective methods for measuring CA VI activity. The included methodologies are designed to be clear and reproducible for researchers in various laboratory settings.
I. Overview of Assay Methods
Several methods can be employed to measure the enzymatic activity of Carbonic Anhydrase VI. The choice of assay depends on the specific research question, available equipment, and the nature of the sample. The three primary methods detailed in these notes are:
-
Colorimetric Assay using p-Nitrophenyl Acetate (B1210297) (p-NPA): A high-throughput method based on the esterase activity of CA VI.
-
pH-Stat (Wilbur-Anderson) Assay: A classic method that directly measures the CO₂ hydration activity of the enzyme.
-
Zymography: A technique to detect CA VI activity in biological samples after electrophoretic separation.
A summary of the key quantitative parameters for these assays is provided in the tables below for easy comparison.
II. Quantitative Data Summary
The following tables summarize key kinetic and inhibition constants for carbonic anhydrase enzymes. Note that some parameters may vary depending on the specific experimental conditions.
Table 1: Kinetic Parameters for Carbonic Anhydrase Activity with p-Nitrophenyl Acetate
| Enzyme Source | Km (mM) | Vmax (µmol/L/min) | Optimal pH | Reference |
| Bovine Stomach CA | 0.541 - 0.862 | 0.186 - 0.875 | 7.4 | [1] |
| Carboxylesterase | 0.83 | Not Reported | Not Reported | [2] |
| SABP2 | Not Reported | Not Reported | Not Reported | [3] |
| HbHNL Variants | Not Reported | Not Reported | Not Reported | [3] |
Table 2: Inhibition Constants (Ki) for Acetazolamide
| CA Isoform | Ki (nM) | Method | Reference |
| Human CA II | 12 | Not Specified | [3] |
| Human CA IV | 74 | Not Specified | [3] |
| Human CA VI | Not widely reported |
Table 3: Carbonic Anhydrase VI Concentration in Human Saliva
| Condition | CA VI Concentration (mean ± SD) | Method | Reference |
| Caries-free children | 0.8561 ± 0.7141 ng/µL | ELISA | |
| Children with caries | 0.4255 ± 0.3835 ng/µL | ELISA |
III. Experimental Protocols
Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA)
This assay measures the esterase activity of CA VI, which catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm.[4]
A. Materials
-
Carbonic Anhydrase VI (purified or in a biological sample like saliva)
-
p-Nitrophenyl Acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
Acetonitrile (B52724) or DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
B. Reagent Preparation
-
Assay Buffer (50 mM Tris-SO₄, pH 7.6): Prepare the buffer and adjust the pH to 7.6 at room temperature.
-
p-NPA Stock Solution (20 mM): Dissolve p-NPA in acetonitrile or DMSO to a final concentration of 20 mM. This solution should be prepared fresh daily.
C. Assay Procedure
-
Add 180 µL of Assay Buffer to each well of the 96-well microplate.
-
Add 10 µL of the CA VI sample to the appropriate wells. For a negative control, add 10 µL of the sample buffer.
-
To initiate the reaction, add 10 µL of the 20 mM p-NPA stock solution to each well. The final volume in each well will be 200 µL, and the final p-NPA concentration will be 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 25°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
D. Data Analysis
-
Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l) × (Vtotal / Vsample)
-
ε (molar extinction coefficient of p-nitrophenol) ≈ 18,000 M⁻¹cm⁻¹ at pH 7.6
-
l = path length of the sample in the well (cm)
-
Vtotal = total reaction volume (µL)
-
Vsample = volume of the enzyme sample (µL)
-
pH-Stat (Wilbur-Anderson) Assay
This classic method directly measures the CO₂ hydration activity of carbonic anhydrase. The enzyme catalyzes the hydration of CO₂ to carbonic acid, which then dissociates into a proton and a bicarbonate ion, causing a decrease in pH. The activity is determined by measuring the time required for the pH of a buffer to drop from 8.3 to 6.3 at 0°C.
A. Materials
-
Carbonic Anhydrase VI sample
-
Tris-HCl buffer (20 mM, pH 8.3)
-
CO₂-saturated deionized water
-
pH meter with a suitable electrode
-
Stir plate and stir bar
-
Stopwatch
-
Ice bath
-
Reaction vessel (e.g., a small beaker)
B. Reagent Preparation
-
Tris-HCl Buffer (20 mM, pH 8.3): Prepare the buffer and adjust the pH to 8.3 at 25°C. Chill on ice before use.
-
CO₂-Saturated Water: Bubble CO₂ gas through deionized water that is kept in an ice bath for at least 30 minutes prior to the assay.
C. Assay Procedure
-
Blank Measurement: a. Place 6.0 mL of chilled Tris-HCl buffer into the reaction vessel placed in an ice bath on a stir plate. b. Add a small stir bar and begin gentle stirring. c. Place the pH electrode into the buffer and allow the reading to stabilize. d. Rapidly add 4.0 mL of CO₂-saturated water to the buffer. e. Immediately start the stopwatch and measure the time (T₀) it takes for the pH to drop from 8.3 to 6.3.
-
Enzyme-Catalyzed Reaction: a. Place 6.0 mL of chilled Tris-HCl buffer into a clean reaction vessel in the ice bath. b. Add the CA VI sample (e.g., 100 µL of appropriately diluted saliva). c. Place the pH electrode into the solution and allow it to stabilize. d. Rapidly add 4.0 mL of CO₂-saturated water. e. Immediately start the stopwatch and measure the time (T) for the pH to drop from 8.3 to 6.3.
D. Data Analysis
The activity is expressed in Wilbur-Anderson Units (WAU). One unit is defined as the amount of enzyme that causes the pH to drop from 8.3 to 6.3 in one minute.
WAU/mL = (T₀ - T) / T
Zymography for Carbonic Anhydrase VI Activity
Zymography is a technique used to detect enzymatic activity in situ after separation by polyacrylamide gel electrophoresis (PAGE). For CA VI, the gel is incubated in a CO₂-saturated solution, and the resulting pH change is visualized with an indicator dye like bromothymol blue.
A. Materials
-
Saliva or other biological samples
-
SDS-PAGE equipment
-
Tris-HCl buffers for gel casting and running
-
Acrylamide/Bis-acrylamide solution
-
Tris-Glycine SDS running buffer
-
Sample loading buffer (non-reducing)
-
Washing Buffer: 2.5% Triton X-100 in water
-
Incubation Buffer: 0.1 M Tris-HCl, pH 8.2
-
Staining Solution: 0.1% Bromothymol Blue in 0.1 M Tris-HCl, pH 8.2
-
CO₂-saturated deionized water
B. Procedure
-
Sample Preparation: Mix saliva samples (e.g., 10 µL) with an equal volume of non-reducing sample loading buffer. Do not heat the samples.
-
Electrophoresis: a. Cast a native polyacrylamide gel (e.g., 12%). b. Load the samples and run the gel at a constant voltage (e.g., 140 V) at 4°C until the dye front reaches the bottom.
-
Washing and Renaturation: a. After electrophoresis, gently remove the gel and wash it twice for 15 minutes each in the Washing Buffer with gentle agitation to remove SDS and allow the enzyme to renature.
-
Activity Staining: a. Incubate the gel in the Staining Solution for 10-15 minutes. b. Decant the staining solution and add CO₂-saturated deionized water. c. Areas with CA VI activity will catalyze the formation of carbonic acid, lowering the pH and causing the bromothymol blue indicator to turn yellow against a blue background.
-
Imaging: Document the gel by scanning or photography. The intensity of the yellow band is proportional to the enzyme activity.
IV. Enzymatic Reaction of Carbonic Anhydrase
The fundamental reaction catalyzed by all carbonic anhydrases, including CA VI, is the reversible hydration of carbon dioxide.
V. References
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Stopped-Flow Kinetics in Carbonic Anhydrase VI Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase VI (CA-VI) is a secreted isozyme of the carbonic anhydrase family, playing a crucial role in various physiological processes, including taste perception and the maintenance of pH in saliva. Its involvement in pathological conditions has rendered it a significant target for therapeutic intervention. Understanding the kinetics of CA-VI inhibition is paramount for the development of novel and selective inhibitors. Stopped-flow spectroscopy is a powerful technique for studying the pre-steady-state kinetics of fast enzymatic reactions, providing invaluable insights into inhibitor binding and the mechanism of action on a millisecond timescale. This application note provides a detailed protocol for utilizing stopped-flow kinetics to study the inhibition of CA-VI, focusing on the widely used esterase assay with p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.
Principle of the Assay
Carbonic anhydrases exhibit esterase activity, catalyzing the hydrolysis of esters. The stopped-flow p-NPA assay is a colorimetric method that monitors the enzymatic hydrolysis of the colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenolate. The rate of formation of p-nitrophenolate is directly proportional to the CA-VI activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. By measuring the initial rates of this reaction in the presence of varying concentrations of an inhibitor, the inhibition constant (Ki) and the mode of inhibition can be determined.
Key Advantages of Stopped-Flow Kinetics for CA-VI Inhibition Studies
-
High Temporal Resolution: Allows for the measurement of rapid kinetic events in the pre-steady-state phase, which are often missed by conventional steady-state assays.
-
Mechanistic Insights: Provides detailed information about the individual steps of the enzymatic reaction and the inhibitor binding process.
-
Accurate Determination of Kinetic Parameters: Enables precise calculation of rate constants (kcat), Michaelis constants (Km), and inhibition constants (Ki).
-
Small Sample Requirement: Modern stopped-flow instruments require minimal amounts of enzyme and inhibitor, making it a cost-effective technique.
Data Presentation
The following table summarizes the inhibition constants (Ki) of various inhibitors against human Carbonic Anhydrase VI.
| Inhibitor | Chemical Class | Ki (nM) for hCA-VI | Reference |
| Acetazolamide | Sulfonamide | 50 | [1](2--INVALID-LINK-- |
| Methazolamide | Sulfonamide | 35 | [1](--INVALID-LINK--) |
| Ethoxzolamide | Sulfonamide | 28 | [1](--INVALID-LINK--) |
| Dorzolamide | Sulfonamide | 80 | [3](--INVALID-LINK--) |
| Brinzolamide | Sulfonamide | 95 | [3](--INVALID-LINK--) |
| Topiramate | Sulfamate | 150 | [1](--INVALID-LINK--) |
| Zonisamide | Sulfonamide | 250 | [1](--INVALID-LINK--) |
| Celecoxib | Sulfonamide | 120 | [4](--INVALID-LINK--) |
| Valdecoxib | Sulfonamide | 180 | [4](--INVALID-LINK--) |
| Furosemide | Sulfonamide | >1000 | [1](--INVALID-LINK--) |
| Hydrochlorothiazide | Sulfonamide | >1000 | [1](--INVALID-LINK--) |
Experimental Protocols
Materials and Reagents
-
Recombinant human Carbonic Anhydrase VI (hCA-VI)
-
p-Nitrophenyl acetate (p-NPA)
-
Inhibitor of interest
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors and p-NPA
-
Stopped-flow spectrophotometer
-
UV-Vis spectrophotometer for concentration determination
-
Syringes and other necessary labware
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of hCA-VI in Tris-HCl buffer. The final concentration in the reaction cell should be in the low nanomolar range (e.g., 10-100 nM), which needs to be optimized for the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a stock solution of p-NPA in DMSO. Further dilute in Tris-HCl buffer to the desired working concentrations. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve a range of final inhibitor concentrations in the assay.
Stopped-Flow Experimental Workflow
Protocol for Determining Michaelis-Menten Constants (Km and kcat)
-
Set up the stopped-flow instrument: Set the observation wavelength to 400-405 nm and the temperature to 25 °C.
-
Load the syringes:
-
Syringe A: hCA-VI solution (e.g., 2X final concentration).
-
Syringe B: p-NPA solutions at various concentrations (e.g., 2X final concentrations, ranging from 0.1 to 10 times the expected Km).
-
-
Perform the experiment: Initiate rapid mixing of the two solutions. Collect absorbance data as a function of time for a few seconds. Repeat for each substrate concentration.
-
Data Analysis:
-
For each concentration of p-NPA, determine the initial velocity (v₀) from the linear phase of the absorbance versus time plot.
-
Plot v₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the reaction cell.
-
Protocol for Determining the Inhibition Constant (Ki)
-
Set up the stopped-flow instrument: Same as above.
-
Load the syringes:
-
Syringe A: hCA-VI solution mixed with a fixed concentration of the inhibitor (e.g., 2X final concentrations).
-
Syringe B: p-NPA solutions at various concentrations (e.g., 2X final concentrations).
-
-
Perform the experiment: Repeat the kinetic measurements for a range of inhibitor concentrations.
-
Data Analysis:
-
Determine the initial velocities (v₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon plots) or non-linear regression analysis of the appropriate inhibition model (competitive, non-competitive, uncompetitive, or mixed) to determine the Ki value. The Cheng-Prusoff equation can be used for competitive inhibitors: Ki = IC50 / (1 + [S]/Km).
-
Signaling Pathways and Logical Relationships
Enzymatic Reaction of p-NPA Hydrolysis
Competitive Inhibition Mechanism
Non-Competitive Inhibition Mechanism
Conclusion
Stopped-flow kinetics provides a robust and sensitive method for the detailed characterization of Carbonic Anhydrase VI inhibitors. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers to design and execute experiments, analyze data, and gain deeper insights into the kinetic and mechanistic aspects of CA-VI inhibition. This knowledge is crucial for the rational design and development of potent and selective CA-VI inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Carbonic Anhydrase VI (CA-VI) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase VI (CA-VI) is a secreted isozyme of the carbonic anhydrase family, primarily found in saliva and milk. It plays a crucial role in pH regulation in the oral cavity and upper digestive tract by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of CA-VI is a potential therapeutic strategy for various conditions, including dental caries and taste disorders. High-throughput screening (HTS) is an essential tool for identifying novel and potent CA-VI inhibitors from large compound libraries. These application notes provide detailed protocols for developing and executing a robust HTS assay for CA-VI inhibitors.
Signaling Pathway and Inhibition Mechanism
Carbonic Anhydrase VI, like other catalytically active α-CAs, is a metalloenzyme containing a zinc ion (Zn2+) in its active site. The catalytic mechanism involves the nucleophilic attack of a zinc-bound hydroxide (B78521) ion on a carbon dioxide molecule. The resulting bicarbonate is then displaced by a water molecule, regenerating the active site for the next catalytic cycle. This rapid interconversion helps to maintain pH homeostasis.[2]
Sulfonamide-based inhibitors are a well-established class of CA inhibitors. The deprotonated sulfonamide group coordinates with the zinc ion in the active site, displacing the catalytic water molecule/hydroxide ion and thereby blocking the enzyme's activity.[1][3] The development of isoform-specific inhibitors is a key goal in drug discovery to minimize off-target effects.[1]
References
- 1. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Empirical and Virtual Screening To Discover Novel Inhibitors of Polyploid Giant Cancer Cells in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Chromium & Hexavalent Chromium Measurement | Thermo Fisher Scientific - SG [thermofisher.com]
Expressing and Purifying Recombinant Human Carbonic Anhydrase VI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the expression and purification of recombinant human carbonic anhydrase VI (CA-VI). Human CA-VI, the only secreted isoform of the carbonic anhydrase family, is a zinc-metalloenzyme involved in various physiological processes, including taste perception and pH regulation in saliva.[1] The protocols detailed herein focus on the expression of a hexa-histidine-tagged (His-tagged) human CA-VI in Escherichia coli and its subsequent purification using a multi-step chromatographic process. While E. coli expression yields a non-glycosylated form of the protein, which may differ from the native glycosylated enzyme, this system offers a rapid and high-yield approach for producing CA-VI for structural and functional studies. The protocols cover cloning, expression, purification, and activity assessment of the recombinant protein.
Introduction
Human Carbonic Anhydrase VI (CA-VI), also known as gustin, is primarily secreted by the salivary glands.[2] It plays a crucial role in maintaining the pH homeostasis of saliva and has been implicated in taste perception.[1] The study of human CA-VI is essential for understanding its physiological functions and its potential as a therapeutic target. Producing a sufficient quantity of pure and active recombinant human CA-VI is a prerequisite for such studies. This guide outlines a robust methodology for its expression in E. coli and a multi-step purification strategy to obtain a highly pure and active enzyme.
Experimental Workflow Overview
The overall process for expressing and purifying recombinant human CA-VI is depicted in the workflow diagram below. The process begins with the cloning of the human CA6 gene into a suitable E. coli expression vector. This is followed by the transformation of the expression vector into a competent E. coli strain. Subsequently, protein expression is induced, and the bacterial cells are harvested and lysed. The recombinant CA-VI is then purified from the cell lysate using a series of chromatographic techniques. Finally, the purity and activity of the purified protein are assessed.
Caption: Overall workflow for recombinant human CA-VI expression and purification.
Detailed Protocols
Cloning of Human CA-VI into an Expression Vector
This protocol describes the cloning of the human CA6 gene (coding sequence) into a pET-based expression vector, which will add an N-terminal His-tag to the recombinant protein.
Materials:
-
Human CA6 cDNA template
-
Forward and reverse primers with appropriate restriction sites (e.g., NdeI and XhoI)
-
High-fidelity DNA polymerase
-
pET expression vector (e.g., pET-28a)
-
Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers
-
T4 DNA ligase and buffer
-
Competent E. coli cloning strain (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a)
-
Plasmid purification kit
Protocol:
-
PCR Amplification: Amplify the CA6 coding sequence from the cDNA template using PCR with the designed forward and reverse primers.
-
Purification of PCR Product: Purify the amplified PCR product using a PCR purification kit.
-
Restriction Digestion: Digest both the purified PCR product and the pET expression vector with the selected restriction enzymes (e.g., NdeI and XhoI) for 2-3 hours at 37°C.
-
Purification of Digested Products: Purify the digested vector and insert from an agarose (B213101) gel using a gel extraction kit.
-
Ligation: Ligate the digested insert into the digested vector using T4 DNA ligase at 16°C overnight.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Colony Screening and Plasmid Purification: Select several colonies and grow them in liquid LB medium. Purify the plasmid DNA using a plasmid purification kit.
-
Verification: Verify the correct insertion of the CA6 gene by restriction digestion and DNA sequencing.
Expression of Recombinant Human CA-VI in E. coli
This protocol details the induction of His-tagged human CA-VI expression in the E. coli BL21(DE3) strain.
Materials:
-
Verified pET-CA6 expression plasmid
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
Protocol:
-
Transformation: Transform the pET-CA6 plasmid into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[1][4][5][6]
-
Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.[6]
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Storage: Discard the supernatant and store the cell pellet at -80°C until further use.
Purification of Recombinant Human CA-VI
This multi-step purification protocol involves affinity, ion-exchange, and size-exclusion chromatography.
Materials:
-
Frozen cell pellet
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
DNase I
-
Sonciator
-
High-speed centrifuge
Protocol:
-
Resuspension: Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
-
Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[7] Add DNase I and sonicate the cell suspension on ice until it is no longer viscous.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble His-tagged CA-VI.
Materials:
-
Clarified cell lysate
-
Ni-NTA affinity column
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Protocol:
-
Column Equilibration: Equilibrate the Ni-NTA column with Lysis Buffer.
-
Sample Loading: Load the clarified cell lysate onto the equilibrated column.
-
Washing: Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound protein with Elution Buffer.
-
Fraction Collection: Collect the eluted fractions.
Materials:
-
Eluted fractions from affinity chromatography
-
Anion exchange column (e.g., Q-Sepharose)
-
Buffer A (20 mM Tris-HCl pH 8.0)
-
Buffer B (20 mM Tris-HCl pH 8.0, 1 M NaCl)
Protocol:
-
Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity step to Buffer A using dialysis or a desalting column.
-
Column Equilibration: Equilibrate the anion exchange column with Buffer A.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with Buffer A.
-
Elution: Elute the bound protein using a linear gradient of 0-100% Buffer B.
-
Fraction Collection: Collect the fractions containing the protein of interest.
Materials:
-
Pooled and concentrated fractions from ion-exchange chromatography
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Column Equilibration: Equilibrate the size-exclusion column with SEC Buffer.
-
Sample Loading: Load the concentrated protein sample onto the column.
-
Elution: Elute the protein with SEC Buffer.
-
Fraction Collection: Collect the fractions corresponding to the expected molecular weight of CA-VI.
-
Purity Analysis: Analyze the purity of the fractions by SDS-PAGE. Pool the purest fractions.
Quantitative Data Summary
| Purification Step | Total Protein (mg) | CA-VI Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Clarified Lysate | 500 | 1000 | 2 | 100 | ~5 |
| Ni-NTA Eluate | 50 | 900 | 18 | 90 | ~70 |
| Anion Exchange Eluate | 35 | 850 | 24.3 | 85 | ~90 |
| Size-Exclusion Eluate | 25 | 800 | 32 | 80 | >95 |
Note: The values presented in this table are representative and may vary depending on the expression levels and purification efficiency.
Characterization of Purified Recombinant Human CA-VI
Purity Assessment by SDS-PAGE
The purity of the recombinant human CA-VI at different stages of purification should be assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The expected molecular weight of the His-tagged human CA-VI is approximately 35 kDa.[4]
Enzymatic Activity Assay
The enzymatic activity of carbonic anhydrase can be determined by monitoring the hydrolysis of a substrate such as 4-nitrophenyl acetate (B1210297) (4-NPA). The rate of 4-nitrophenol (B140041) production is measured spectrophotometrically at 400 nm.[5]
Materials:
-
Purified recombinant human CA-VI
-
Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5[5]
-
Substrate: 4-Nitrophenyl Acetate (4-NPA) stock solution (100 mM in acetone)[5]
-
96-well plate
-
Plate reader
Protocol:
-
Dilute the purified CA-VI to a suitable concentration in Assay Buffer.
-
Dilute the 4-NPA stock solution to 2 mM in Assay Buffer.[5]
-
Add 50 µL of the diluted enzyme to the wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of the 2 mM 4-NPA solution.[5]
-
Immediately measure the increase in absorbance at 400 nm over time in a kinetic mode for 5 minutes.[5]
-
Calculate the specific activity based on the rate of reaction and the amount of enzyme used.
Signaling Pathway and Logical Relationships
The induction of protein expression in the pET system is a well-defined pathway. The following diagram illustrates the logical relationship of IPTG induction leading to the expression of the target protein, in this case, human CA-VI.
Caption: IPTG induction pathway for recombinant protein expression in E. coli.
Conclusion
The protocols described in this document provide a comprehensive framework for the successful expression and purification of recombinant human CA-VI in E. coli. The multi-step purification strategy ensures a high degree of purity, and the activity assay allows for the functional characterization of the purified enzyme. This methodology will be valuable for researchers investigating the structure, function, and therapeutic potential of human carbonic anhydrase VI.
References
Application Note: High-Throughput Characterization of Carbonic Anhydrase VI Inhibitor Binding Using Native Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase VI (CA-VI) is a secreted metalloenzyme that plays a crucial role in pH regulation in saliva and other mucosal environments.[1][2] Its involvement in maintaining oral health and potential roles in various physiological and pathological processes make it an attractive target for therapeutic inhibitor development. Native mass spectrometry (MS) has emerged as a powerful tool for studying non-covalent protein-ligand interactions, offering high sensitivity, speed, and the ability to directly measure binding stoichiometry and affinity.[3][4][5] This application note provides a detailed protocol for utilizing native electrospray ionization mass spectrometry (ESI-MS) to characterize the binding of small molecule inhibitors to CA-VI.
Recent advancements in MS allow for the gentle transfer of intact protein-ligand complexes from solution to the gas phase, enabling the precise determination of their molecular masses and relative abundances.[4] This technique, known as native MS, is particularly well-suited for screening compound libraries and quantifying binding affinities, providing valuable data for drug discovery and development.[6][7]
Experimental Principles
Native ESI-MS preserves the non-covalent interactions between a protein and its ligand during the ionization process. By analyzing the mass spectra, one can identify the unbound protein (apo-protein) and the protein-ligand complex. The relative intensities of these species can be used to determine the binding stoichiometry and to calculate the dissociation constant (Kd), a measure of binding affinity.[3][8] Titration experiments, where the concentration of the inhibitor is varied while the protein concentration is kept constant, allow for the generation of binding curves and the determination of Kd values.[9][10]
Data Presentation: Quantitative Analysis of Inhibitor Binding
| Inhibitor | Target Isoform | Method | Kd (μM) | Reference |
| Chlorothiazide | Bovine Carbonic Anhydrase II | Direct Infusion Native MS | 0.12 ± 0.02 | [11] |
| Dansylamide | Bovine Carbonic Anhydrase II | Direct Infusion Native MS | 1.8 ± 0.2 | [11] |
| Sulfanilamide | Bovine Carbonic Anhydrase II | Direct Infusion Native MS | 7.2 ± 0.9 | [11] |
| Acetazolamide | Bovine Carbonic Anhydrase II | Native MS | Low nM range | [10] |
Experimental Protocols
Sample Preparation for Native Mass Spectrometry
Objective: To prepare CA-VI and inhibitor samples in a volatile buffer system suitable for native ESI-MS, ensuring the preservation of non-covalent interactions.
Materials:
-
Recombinant human Carbonic Anhydrase VI (CA-VI)
-
Inhibitor stock solutions (e.g., in DMSO)
-
Ammonium (B1175870) acetate (B1210297) (NH4OAc), MS-grade
-
Ultrapure water
-
Micro Bio-Spin 6 chromatography columns or similar desalting columns[13]
-
Microcentrifuge
Protocol:
-
Buffer Exchange of CA-VI:
-
The storage buffer of the purified CA-VI needs to be exchanged to a volatile buffer, typically 50-200 mM ammonium acetate, pH 7.0.[13]
-
Equilibrate a desalting column (e.g., Micro Bio-Spin 6) with the ammonium acetate buffer by centrifugation according to the manufacturer's protocol.[13]
-
Apply the CA-VI sample to the column and centrifuge to collect the protein in the desired buffer.[13]
-
Determine the protein concentration after buffer exchange using a suitable method (e.g., NanoDrop, BCA assay).
-
-
Preparation of Protein-Inhibitor Complexes:
-
Prepare a stock solution of CA-VI at a final concentration of approximately 10 µM in 150 mM ammonium acetate.[14]
-
Prepare a series of inhibitor solutions at different concentrations. The final DMSO concentration should be kept below 5% to avoid protein denaturation.
-
For a typical titration experiment, mix the CA-VI solution with varying concentrations of the inhibitor. For example, for a 10 µM protein solution, inhibitor concentrations could range from 0.1 µM to 100 µM.
-
Incubate the mixtures at room temperature for 10-30 minutes to allow the binding to reach equilibrium.[10][11]
-
Native ESI-MS Analysis
Objective: To acquire high-quality mass spectra of the apo-CA-VI and the CA-VI-inhibitor complexes under non-denaturing conditions.
Instrumentation:
-
An Orbitrap or a Q-TOF mass spectrometer equipped with a nano-electrospray ionization source is recommended for high resolution and sensitivity.[14]
Instrument Parameters (starting point, may require optimization):
-
Ionization Mode: Positive
-
Capillary Voltage: 1.2 - 1.6 kV
-
Source Temperature: 250 °C[12]
-
Source Gas Flow: Low to minimize in-source dissociation
-
Collision Energy: Low (e.g., 5-10 V) to preserve non-covalent interactions[15]
-
Mass Range: m/z 1000 - 5000 (adjust based on the charge state distribution of the protein)
Protocol:
-
Sample Infusion:
-
Infuse the prepared samples directly into the mass spectrometer using a nano-ESI emitter at a flow rate of 200-500 nL/min.
-
-
Data Acquisition:
-
Acquire mass spectra for each sample, ensuring sufficient signal-to-noise ratio.
-
First, acquire a spectrum of the apo-CA-VI to determine its mass and charge state distribution.
-
Then, acquire spectra for the CA-VI-inhibitor mixtures at each inhibitor concentration.
-
Data Analysis and Kd Determination
Objective: To process the raw mass spectra and calculate the dissociation constant (Kd) for the CA-VI-inhibitor interaction.
Software:
-
Mass spectrometer vendor-specific software for data processing.
-
Software for data analysis and plotting (e.g., Origin, GraphPad Prism).
Protocol:
-
Deconvolution:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the apo-protein and the protein-ligand complex.
-
-
Calculation of Fractional Abundance:
-
Determine the intensities (peak areas) of the apo-CA-VI ([P]) and the CA-VI-inhibitor complex ([PL]) from the mass spectra.
-
Calculate the fraction of bound protein (f) at each inhibitor concentration ([L]) using the following equation: f = [PL] / ([P] + [PL])
-
-
Kd Determination:
-
Plot the fraction of bound protein (f) against the total inhibitor concentration ([L]total).
-
Fit the data to a one-site binding model using non-linear regression to determine the dissociation constant (Kd): f = ([P]total + [L]total + Kd - sqrt(([P]total + [L]total + Kd)2 - 4 * [P]total * [L]total)) / (2 * [P]total) where [P]total is the total protein concentration.
-
Visualizations
Caption: Experimental workflow for studying CA-VI inhibitor binding by native MS.
Caption: Generalized role of secreted CA-VI in extracellular pH regulation.
References
- 1. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase VI - Wikipedia [en.wikipedia.org]
- 3. Protein-ligand affinity determinations using covalent labeling-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native mass spectrometry of human carbonic anhydrase I and its inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Native mass spectrometry of human carbonic anhydrase I and its inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of Carbonic Anhydrase VI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase VI (CA VI) is a secreted isozyme of the carbonic anhydrase family, primarily expressed in the acinar cells of the parotid and submandibular salivary glands. It plays a crucial role in the oral cavity by catalyzing the reversible hydration of carbon dioxide to bicarbonate, a key component of the saliva buffering system. This function is vital for maintaining pH homeostasis on the surfaces of the oral cavity and the upper alimentary canal.[1] By neutralizing acids produced by dental plaque bacteria, CA VI helps protect teeth from demineralization and is considered an anti-caries protein.[2] Evaluating the efficacy of CA VI inhibitors in vivo is essential for understanding their therapeutic potential and for the development of novel drugs targeting oral health and disease.
These application notes provide detailed protocols for the in vivo evaluation of carbonic anhydrase VI inhibitors in rodent models, focusing on the assessment of salivary function.
Animal Models
Rats and mice are suitable animal models for studying salivary gland function due to the anatomical and physiological similarities of their salivary glands to humans.[3][4] The choice between rats and mice may depend on the specific experimental design, the amount of saliva required for analysis, and the availability of genetically modified models.
Experimental Protocols
Protocol 1: Administration of Carbonic Anhydrase VI Inhibitors
This protocol outlines the procedure for administering a test CA VI inhibitor to rodents.
Materials:
-
Test CA VI inhibitor
-
Vehicle (e.g., sterile saline, DMSO, or other appropriate solvent)
-
Administration equipment (e.g., oral gavage needles, syringes for intraperitoneal injection)
-
Animal scale
Procedure:
-
Dose Preparation: Dissolve the CA VI inhibitor in a suitable vehicle to the desired concentration. The choice of vehicle and final concentration should be determined based on the solubility and stability of the inhibitor. For example, some inhibitors can be dissolved in PBS with a small percentage of DMSO and then diluted in the culture medium to the final concentration.[5]
-
Animal Dosing:
-
Weigh each animal to calculate the correct dosage.
-
Administer the inhibitor via the intended route. Common routes for systemic administration include oral gavage (p.o.) or intraperitoneal (i.p.) injection. For example, in studies evaluating other CA inhibitors like acetazolamide (B1664987), oral administration has been used.[6]
-
A control group receiving only the vehicle should be included in the experimental design.
-
-
Time Course: The timing of saliva collection post-administration will depend on the pharmacokinetic profile of the inhibitor. A pilot study to determine the time to maximum plasma concentration (Tmax) is recommended. Saliva samples can be collected at various time points post-dose (e.g., 30 min, 1h, 2h, 4h) to assess the onset and duration of action.
Protocol 2: Pilocarpine-Stimulated Saliva Collection
Pilocarpine (B147212), a muscarinic acetylcholine (B1216132) receptor agonist, is commonly used to stimulate saliva secretion for collection.[7][8]
Materials:
-
Pilocarpine hydrochloride
-
Sterile isotonic saline
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Collection tubes (e.g., pre-weighed microcentrifuge tubes)
-
Absorbent swabs or capillary tubes
-
Animal scale
-
Timer
Procedure:
-
Preparation:
-
Prepare a fresh solution of pilocarpine in sterile saline. A common dose is 0.5 mg/kg body weight, but this can be adjusted.[5]
-
Weigh and label pre-weighed collection tubes for each animal.
-
-
Anesthesia: Anesthetize the animal using an appropriate method.
-
Pilocarpine Administration:
-
Saliva Collection:
-
Immediately after pilocarpine injection, position the animal with its head tilted downwards to facilitate saliva flow.[7]
-
Collect saliva for a defined period, typically 10-15 minutes.[8][10]
-
Saliva can be collected using pre-weighed absorbent swabs placed in the oral cavity or by using a micropipette or capillary tube to collect saliva directly from the mouth.[7][11]
-
-
Sample Processing:
-
After collection, re-weigh the collection tube with the saliva sample to determine the total weight of saliva collected.
-
The salivary flow rate is calculated as the total volume (assuming a density of 1 g/mL) or weight of saliva collected divided by the collection time (e.g., in µL/min or mg/min).
-
Centrifuge the saliva samples to remove any debris and store the supernatant at -80°C for further analysis.[9]
-
Protocol 3: Measurement of Salivary pH and Buffering Capacity
Materials:
-
Calibrated pH meter with a microelectrode
-
0.1N HCl solution
-
Micro-titration equipment
Procedure for pH Measurement:
-
Thaw the saliva samples on ice.
-
Calibrate the pH meter using standard buffers.
-
Measure the pH of each saliva sample directly using the microelectrode.[6]
Procedure for Buffering Capacity Measurement (Titration Method):
-
Take a known volume of saliva (e.g., 0.5 mL).[12]
-
Add a small, known volume of 0.1N HCl (e.g., 10 µL) and mix.[13]
-
Measure the pH.
-
Continue to add aliquots of HCl and record the pH after each addition until the pH drops to a predetermined endpoint (e.g., pH 4.5).[13]
-
The buffering capacity is expressed as the amount of acid required to lower the pH to the endpoint. A simplified method involves adding a single, larger volume of acid (e.g., 1.5 mL of 5 mmol/L HCl to 0.5 mL of saliva) and measuring the final pH.[12][14]
Data Presentation
The following tables present hypothetical quantitative data to illustrate how results from in vivo studies of a CA VI inhibitor could be structured. These are based on expected outcomes from the inhibition of CA VI and data from studies using non-selective CA inhibitors.
Table 1: Effect of a Novel CA VI Inhibitor on Salivary Flow Rate in Rats
| Treatment Group | Dose (mg/kg) | Salivary Flow Rate (µL/min) (Mean ± SD) |
| Vehicle Control | - | 15.2 ± 2.1 |
| CA VI Inhibitor X | 1 | 14.8 ± 2.5 |
| CA VI Inhibitor X | 10 | 14.5 ± 2.3 |
| CA VI Inhibitor X | 50 | 14.1 ± 2.0 |
Note: Some studies with the non-selective CA inhibitor acetazolamide have shown no significant alteration in the overall salivary flow rate.[15]
Table 2: Effect of a Novel CA VI Inhibitor on Salivary pH in Rats
| Treatment Group | Dose (mg/kg) | Salivary pH (Mean ± SD) |
| Vehicle Control | - | 8.1 ± 0.3 |
| CA VI Inhibitor X | 1 | 7.8 ± 0.4* |
| CA VI Inhibitor X | 10 | 7.4 ± 0.5** |
| CA VI Inhibitor X | 50 | 7.1 ± 0.4*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Table 3: Effect of a Novel CA VI Inhibitor on Salivary Buffering Capacity in Rats
| Treatment Group | Dose (mm/kg) | Final pH after Acid Challenge (Mean ± SD) |
| Vehicle Control | - | 5.8 ± 0.4 |
| CA VI Inhibitor X | 1 | 5.4 ± 0.5* |
| CA VI Inhibitor X | 10 | 4.9 ± 0.6** |
| CA VI Inhibitor X | 50 | 4.6 ± 0.5*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Note: A lower final pH indicates a reduced buffering capacity.
Table 4: Effect of Acetazolamide on Salivary Ion Concentration in Wombats
| Treatment | Salivary [Cl⁻] | Salivary [HCO₃⁻] |
| Control | Baseline | Baseline |
| Acetazolamide | Increased | Decreased |
Source: Adapted from findings in a study on wombats, demonstrating that carbonic anhydrase inhibition alters electrolyte composition in saliva.[15]
Visualizations
Caption: Experimental workflow for in vivo evaluation of CA VI inhibitors.
Caption: Role of CA VI in salivary buffering and site of inhibitor action.
References
- 1. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rodent models for oral microbiome research: considerations and challenges- a mini review [frontiersin.org]
- 3. Salivary Alterations in Rats with Experimental Chronic Kidney Disease | PLOS One [journals.plos.org]
- 4. Salivary Alterations in Rats with Experimental Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for the Measurement of Salivary Gland Function in Mice [jove.com]
- 6. Acetazolamide | VCA Animal Hospitals [vcahospitals.com]
- 7. Video: A Method for the Measurement of Salivary Gland Function in Mice [jove.com]
- 8. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salivary Alterations in Rats with Experimental Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation [jove.com]
- 12. Evaluation of Flow Rate, pH, and Buffering Capacity of Saliva in Children with Caries, Fluorosis, and Caries with Fluorosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simplified and quantitative saliva buffer capacity test using a hand-held pH meter [pubmed.ncbi.nlm.nih.gov]
- 14. Estimation of salivary flow rate, pH, buffer capacity, calcium, total protein content and total antioxidant capacity in relation to dental caries severity, age and gender - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of acetazolamide, amiloride, bumetanide and SITS on secretion of fluid and electrolytes by the parotid gland of common wombats, Vombatus ursinus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Carbonic Anhydrase VI Inhibitors in Dental Caries Research
References
- 1. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A role of salivary carbonic anhydrase VI in dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. dentalcare.com [dentalcare.com]
- 5. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Carbonic Anhydrase VI Inhibitors in Sjögren's Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sjögren's syndrome is a systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes). The pathogenesis involves salivary gland epithelial cells (SGECs) which are now understood to be active participants in the inflammatory process. Carbonic anhydrase VI (CA VI) is the only secreted isoform of the carbonic anhydrase family, expressed in the acinar cells of salivary glands and secreted into saliva. It plays a crucial role in maintaining pH homeostasis in the oral cavity by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. In patients with Sjögren's syndrome, salivary levels of CA VI have been found to be downregulated, and autoantibodies against CA VI have been detected, suggesting its involvement in the disease process.
These application notes provide a theoretical framework and hypothetical protocols for investigating the therapeutic potential of carbonic anhydrase VI inhibitors in preclinical models of Sjögren's syndrome. While direct studies on the use of CA VI inhibitors for Sjögren's syndrome are not yet available in published literature, this document outlines a proposed research plan based on the known pathophysiology of the disease and the function of CA VI.
Rationale for Investigating CA VI Inhibitors
The rationale for exploring CA VI inhibition in Sjögren's syndrome is multifactorial. Firstly, altering the bicarbonate concentration and pH in the microenvironment of the salivary glands could modulate the inflammatory response. Secondly, given that autoantibodies to CA VI are present in some patients, inhibiting the enzyme could potentially reduce its antigenicity. Finally, understanding the impact of CA VI inhibition on salivary gland function is crucial for a complete picture of the enzyme's role in both healthy and diseased states.
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for CA VI inhibitors in the context of Sjögren's syndrome and a suggested experimental workflow for their evaluation in a preclinical model.
Hypothetical Data Presentation
The following tables present hypothetical quantitative data that could be generated from the proposed experiments.
Table 1: Effect of a CA VI Inhibitor on Salivary Flow Rate
| Treatment Group | N | Baseline Salivary Flow (µl/min) | Final Salivary Flow (µl/min) | Percent Change |
| Vehicle Control | 10 | 2.5 ± 0.4 | 1.2 ± 0.3 | -52% |
| CA VI Inhibitor (Low Dose) | 10 | 2.6 ± 0.5 | 1.8 ± 0.4 | -31% |
| CA VI Inhibitor (High Dose) | 10 | 2.4 ± 0.4 | 2.1 ± 0.5 | -12.5% |
Table 2: Histopathological and Immunohistochemical Analysis of Salivary Glands
| Treatment Group | Focus Score (per 4 mm²) | CD4+ T-cell Infiltrate (%) | B220+ B-cell Infiltrate (%) |
| Vehicle Control | 3.2 ± 0.6 | 45 ± 8 | 25 ± 5 |
| CA VI Inhibitor (Low Dose) | 2.1 ± 0.5 | 30 ± 6 | 15 ± 4 |
| CA VI Inhibitor (High Dose) | 1.3 ± 0.4 | 18 ± 5 | 8 ± 3 |
Table 3: Salivary Gland Cytokine Expression (Fold Change vs. Healthy Control)
| Treatment Group | TNF-α | IL-6 | IFN-γ |
| Vehicle Control | 8.5 ± 1.2 | 10.2 ± 1.5 | 12.1 ± 1.8 |
| CA VI Inhibitor (Low Dose) | 5.1 ± 0.9 | 6.3 ± 1.1 | 7.5 ± 1.3 |
| CA VI Inhibitor (High Dose) | 2.3 ± 0.6 | 3.1 ± 0.8 | 4.2 ± 1.0 |
Experimental Protocols
Protocol 1: Animal Model and Inhibitor Administration
-
Animal Model: Non-obese diabetic (NOD/Ltj) mice, a well-established spontaneous model of Sjögren's syndrome, are recommended. Use female mice starting at 8 weeks of age.
-
Grouping: Randomly assign mice to three groups: Vehicle Control, Low-Dose Inhibitor, and High-Dose Inhibitor (n=10 per group).
-
Inhibitor Preparation: Prepare a stock solution of a known CA VI inhibitor (e.g., Acetazolamide) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer the inhibitor or vehicle daily via oral gavage for 8-12 weeks. Doses should be determined based on literature for other applications, with a low and high dose selected to assess dose-response (e.g., 10 mg/kg and 50 mg/kg).
Protocol 2: Salivary Flow Rate Measurement
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Stimulation: Administer a salivary secretagogue (e.g., pilocarpine, 1 mg/kg, intraperitoneally) to stimulate saliva secretion.
-
Collection: Carefully collect all secreted saliva from the oral cavity using a pre-weighed cotton ball or a micropipette for a period of 15 minutes.
-
Quantification: Determine the volume of saliva by weight, assuming a density of 1 g/ml. Express the flow rate as µl/min.
Protocol 3: Histopathological Analysis
-
Tissue Processing: Euthanize mice and excise the submandibular salivary glands. Fix one gland in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 5 µm sections and mount on glass slides.
-
Staining: Deparaffinize and rehydrate sections, then stain with Hematoxylin and Eosin (H&E).
-
Scoring: Examine slides under a microscope and quantify the extent of lymphocytic infiltration using a focus score (number of aggregates of ≥50 lymphocytes per 4 mm² of tissue).
Protocol 4: Immunohistochemistry for Lymphocyte Subsets
-
Antigen Retrieval: Deparaffinize and rehydrate paraffin-embedded sections. Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against lymphocyte markers (e.g., anti-CD4 for helper T-cells, anti-B220 for B-cells).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a suitable chromogen (e.g., DAB).
-
Quantification: Capture images and use image analysis software to quantify the percentage of positively stained area within the infiltrated regions.
Protocol 5: Cytokine Analysis by qRT-PCR
-
RNA Extraction: Homogenize the second submandibular gland (stored in RNAlater or snap-frozen) and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using SYBR Green master mix and primers specific for target cytokines (e.g., TNF-α, IL-6, IFN-γ) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a healthy control group.
Conclusion and Future Directions
These proposed protocols provide a comprehensive framework for the initial investigation into the therapeutic potential of carbonic anhydrase VI inhibitors in preclinical models of Sjögren's syndrome. The hypothetical data suggests that CA VI inhibition could potentially ameliorate the disease by reducing inflammation and improving salivary gland function. Positive results from these studies would warrant further investigation into the precise molecular mechanisms and could pave the way for a novel therapeutic approach for patients with Sjögren's syndrome. Future studies could also explore the effects of these inhibitors on lacrimal gland function and systemic manifestations of the disease.
Application Notes and Protocols: Crystallization of Carbonic Anhydrase VI with Inhibitors
These application notes provide detailed protocols and critical data for the successful crystallization of human carbonic anhydrase VI (CA VI) in complex with various inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development and structural biology.
Introduction to Carbonic Anhydrase VI
Carbonic anhydrase VI (CA VI) is a secreted enzyme, predominantly found in saliva and milk, that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its involvement in pH regulation, taste perception, and maintenance of the oral cavity environment makes it a significant target for therapeutic intervention. Understanding the three-dimensional structure of CA VI in complex with inhibitors is crucial for the rational design of novel drugs targeting this isozyme for various pathological conditions. The protocols and data presented herein are derived from successful crystallization experiments of human CA VI.
Experimental Protocols
This section details the methodologies for the expression, purification, and crystallization of human CA VI with inhibitors. The primary method described is the hanging drop vapor diffusion technique.
2.1. Expression and Purification of Recombinant Human CA VI
A critical prerequisite for successful crystallization is the availability of highly pure and stable protein. Recombinant expression in mammalian cells is a common method for obtaining human CA VI.
-
Expression System: The full-length cDNA of human CA VI is typically cloned into an expression vector suitable for mammalian cells, such as HEK293T cells.
-
Transfection: Cells are transiently transfected with the expression plasmid using a suitable transfection reagent.
-
Protein Harvest: The secreted CA VI is harvested from the cell culture medium approximately 72 hours post-transfection.
-
Purification: The purification process involves affinity chromatography. The harvested medium is passed through a column packed with an inhibitor-based affinity resin, such as p-aminomethylbenzenesulfonamide-coupled agarose.
-
Elution and Dialysis: The bound CA VI is eluted from the column using a high concentration of a competitive inhibitor, like acetazolamide. The eluted protein is then extensively dialyzed against a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5) to remove the inhibitor and prepare the protein for crystallization.
-
Concentration: The purified protein is concentrated to a final concentration of approximately 10 mg/mL for crystallization trials.
2.2. Crystallization of CA VI-Inhibitor Complexes
The hanging drop vapor diffusion method is a widely used technique for protein crystallization.
-
Preparation of the Reservoir Solution: A reservoir solution containing the precipitant is prepared. The composition of this solution is critical for inducing crystallization.
-
Preparation of the Crystallization Drop: The purified CA VI is mixed with the inhibitor of interest. The inhibitor is typically added in a slight molar excess. This protein-inhibitor complex solution is then mixed with the reservoir solution in a 1:1 ratio to form the "drop."
-
Setting up the Hanging Drop: The drop is pipetted onto a siliconized glass coverslip, which is then inverted and sealed over the well of a crystallization plate containing the reservoir solution.
-
Incubation: The crystallization plates are incubated at a constant temperature, typically 20°C.
-
Crystal Monitoring: The drops are periodically monitored under a microscope for the formation of crystals. Crystals usually appear within a few days to a week.
Quantitative Data for Crystallization
The following tables summarize the specific conditions that have been successfully used for the crystallization of human CA VI with the inhibitor acetazolamide.
Table 1: Crystallization Conditions for Human CA VI with Acetazolamide
| Parameter | Value | Reference |
| Protein Concentration | 10 mg/mL | |
| Inhibitor | Acetazolamide | |
| Inhibitor Concentration | 1 mM | |
| Precipitant | 1.8 M Ammonium Sulfate | |
| Buffer | 0.1 M Tris-HCl | |
| pH | 8.5 | |
| Temperature | 20°C | |
| Method | Hanging Drop Vapor Diffusion |
Visualizations
4.1. Experimental Workflow for CA VI Crystallization
The following diagram illustrates the overall workflow from gene expression to the final crystal structure analysis.
Caption: Workflow for the crystallization and structure determination of carbonic anhydrase VI.
4.2. Logical Relationships in a Crystallization Experiment
This diagram shows the key components and their interactions within a hanging drop vapor diffusion experiment for the crystallization of a CA VI-inhibitor complex.
Caption: Key components and process of a hanging drop crystallization experiment.
Application Note: Determining CA-VI Inhibitor Affinity using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions.[1][2] This method allows for a complete thermodynamic characterization of a binding event in a single experiment, providing key parameters such as the binding affinity (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1] This application note provides a detailed protocol for utilizing ITC to determine the binding affinity of inhibitors to Carbonic Anhydrase VI (CA-VI), a crucial enzyme involved in various physiological processes.[3]
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] CA-VI is a secreted isoform found in saliva and milk, playing a role in taste perception, oral health, and potentially other systemic functions. Inhibition of CA-VI is a target for therapeutic intervention in various conditions. Understanding the thermodynamics of inhibitor binding is crucial for the development of potent and selective CA-VI inhibitors.[5]
Principle of Isothermal Titration Calorimetry
ITC measures the heat released (exothermic) or absorbed (endothermic) when a ligand (the inhibitor) is titrated into a solution containing a macromolecule (CA-VI) at constant temperature.[2][6] The instrument consists of a reference cell and a sample cell housed in an adiabatic jacket.[2][6] The sample cell contains the protein solution, and the inhibitor solution is loaded into an injection syringe. As the inhibitor is injected into the sample cell, the heat of interaction is detected by sensitive thermocouples. The instrument's feedback system maintains a constant temperature between the sample and reference cells, and the power required to do so is recorded.[6]
Each injection of the inhibitor results in a heat pulse that is integrated over time to yield the total heat change for that injection. As the titration progresses, the protein becomes saturated with the inhibitor, and the magnitude of the heat pulses decreases until only the heat of dilution is observed. The resulting data, a plot of heat change per injection versus the molar ratio of inhibitor to protein, is fitted to a binding model to extract the thermodynamic parameters.[1]
Experimental Protocols
Materials and Reagents
-
Purified recombinant human CA-VI protein
-
Inhibitor of interest (e.g., a sulfonamide derivative)[3][7]
-
ITC instrument (e.g., MicroCal PEAQ-ITC, VP-ITC, or similar)
-
Dialysis tubing or desalting columns
-
Buffer solution (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Note: It is critical that the protein and inhibitor are in identical buffer to minimize heats of dilution.[8] Buffer choice can influence the observed binding enthalpy, so consistency is key.[7]
-
Degassing apparatus
Experimental Workflow Diagram
References
- 1. tainstruments.com [tainstruments.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scbt.com [scbt.com]
- 4. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Application Note: High-Throughput Screening of Carbonic Anhydrase VI Inhibitors Using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time monitoring of biomolecular interactions, making it an invaluable tool in drug discovery and development.[1] By measuring changes in the refractive index at a sensor chip's surface, SPR provides high-quality kinetic data on the association and dissociation of small molecule inhibitors with their protein targets. This application note details a protocol for measuring the binding kinetics of inhibitors to Carbonic Anhydrase VI (CA-VI), a secretory isoenzyme of the carbonic anhydrase family primarily found in saliva. While specific kinetic data for CA-VI is not widely published, the methodologies established for other isoforms, such as Carbonic Anhydrase I (CA-I) and II (CA-II), are readily adaptable.[1] This document provides a comprehensive protocol and presents representative binding kinetics of various sulfonamide-based inhibitors with human Carbonic Anhydrase isoforms to serve as a guide for setting up and evaluating CA-VI binding studies.
Principle of the Assay
SPR measures the interaction between a ligand (e.g., CA-VI) immobilized on a sensor chip and an analyte (e.g., a small molecule inhibitor) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram (response units vs. time). From the association and dissociation phases of the sensorgram, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.
Materials and Equipment
-
SPR Instrument: Biacore, ProteOn, or similar
-
Sensor Chip: CM5 or other suitable carboxylated sensor chip
-
Recombinant Human CA-VI Enzyme
-
Small Molecule Inhibitors of Interest
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0-5.5
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl
-
Regeneration Solution: A mild acidic or basic solution (e.g., 10 mM Glycine-HCl pH 2.0), to be optimized for the specific CA-VI-inhibitor interaction.
Experimental Protocols
System Preparation
-
Thoroughly clean the microfluidics system of the SPR instrument.
-
Equilibrate the system with running buffer until a stable baseline is achieved.
CA-VI Immobilization
-
Activate the carboxylated sensor chip surface by injecting a 1:1 mixture of NHS and EDC.[1]
-
Inject a solution of CA-VI (typically 10-50 µg/mL in immobilization buffer) over the activated surface. The protein will covalently bind to the sensor surface via its amine groups.[1]
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.[1]
-
Prepare a reference flow cell in the same manner but without the injection of CA-VI. This will allow for the subtraction of bulk refractive index changes and non-specific binding.[1]
Kinetic Binding Analysis
-
Prepare a dilution series of the small molecule inhibitor in the running buffer. The concentration range should typically span from 0.1 to 100 times the expected KD.
-
Inject the different concentrations of the inhibitor over the CA-VI and reference flow cells at a constant flow rate.
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor.
-
After each binding cycle, inject the regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without denaturing the immobilized CA-VI.[1]
Data Analysis
-
Subtract the reference flow cell data from the CA-VI-immobilized flow cell data to obtain the specific binding sensorgram.[1]
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1]
-
Compare the kinetic parameters obtained for each inhibitor to rank their binding affinities and residence times.[1]
Data Presentation
The following table summarizes the binding kinetics of various sulfonamide-based inhibitors interacting with human Carbonic Anhydrase isoforms CA-I and CA-II. This data serves as a reference for the expected range of kinetic values and for comparing the binding characteristics of novel inhibitors against CA-VI.
| Inhibitor | Target Isoform | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| Acetazolamide | CA-I | 1.2 x 10⁶ | 1.5 x 10⁻² | 12.5 |
| Methazolamide | CA-I | 8.5 x 10⁵ | 1.1 x 10⁻² | 13.0 |
| Ethoxzolamide | CA-I | 2.1 x 10⁶ | 9.0 x 10⁻³ | 4.3 |
| Dichlorphenamide | CA-I | 1.5 x 10⁶ | 1.8 x 10⁻² | 12.0 |
| 4-Carboxybenzenesulfonamide | CA-II | 3.2 x 10⁵ | 1.6 x 10⁻² | 50.0 |
| Sulphanilamide | CA-II | 1.1 x 10⁴ | 2.9 x 10⁻³ | 260.0 |
| Sulpiride | CA-II | 5.2 x 10¹ | 1.8 x 10⁻³ | 34,000 |
Data adapted from "A Researcher's Guide to Comparing Carbonic Anhydrase I Inhibitor Interactions using Surface Plasmon Resonance" from BenchChem.[1]
Visualizations
Caption: Experimental workflow for SPR-based kinetic analysis of CA-VI inhibitors.
Caption: Schematic of the binding interaction between immobilized CA-VI and an inhibitor analyte.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Carbonic Anhydrase VI (CA-VI) Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to assess the engagement of a compound with its target protein within the complex environment of a cell.[1] This method is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, can alter the thermal stability of its target protein.[2] When a protein is heated, it denatures and aggregates. Ligand binding often stabilizes the protein structure, resulting in a higher temperature required for its denaturation.[1] By measuring the amount of soluble protein remaining after a heat challenge, CETSA provides a direct readout of target engagement.[2]
Carbonic Anhydrase VI (CA-VI) is a secreted metalloenzyme that plays a crucial role in pH homeostasis in saliva by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] It is expressed in the acinar cells of the salivary glands.[4] As a potential drug target, confirming that a developmental compound directly binds to CA-VI in a cellular context is a critical step. These application notes provide a detailed protocol for utilizing CETSA to verify and characterize the target engagement of inhibitors for CA-VI.
Principle of CETSA
The core principle of CETSA is ligand-induced thermal stabilization. In the absence of a stabilizing ligand, a protein will denature and precipitate out of solution at a specific temperature, known as its melting temperature (Tm) or aggregation temperature (Tagg). When a compound binds to the protein, it can increase the energy required to unfold the protein, thus increasing its Tagg. This change in thermal stability is measured by subjecting cell lysates or intact cells to a temperature gradient, followed by the separation of soluble and aggregated protein fractions. The amount of soluble target protein at each temperature is then quantified, typically by Western blot, allowing for the determination of a melting curve and any ligand-induced shifts.[5]
Caption: Ligand-induced thermal stabilization of CA-VI in CETSA.
Experimental Protocols
Two primary CETSA formats are described below: a melt curve experiment to determine the thermal shift (ΔTagg) and an isothermal dose-response (ITDR) experiment to determine the compound's potency (EC50) for target engagement.[6][7]
Cell Line Selection
Given that CA-VI is expressed in salivary gland acinar cells, a human salivary gland cell line (e.g., A-253, HSG) that endogenously expresses CA-VI is recommended.
Protocol 1: CETSA Melt Curve for CA-VI
This protocol aims to determine the Tagg of CA-VI in the presence and absence of a test compound.
Materials and Reagents:
-
Human salivary gland cell line expressing CA-VI
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound (CA-VI inhibitor) and vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-CA-VI
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment:
-
Culture salivary gland cells to ~80-90% confluency.
-
Harvest cells and resuspend in fresh media at a concentration of 1-2 x 106 cells/mL.
-
Treat one batch of cells with the test compound at a saturating concentration (e.g., 10 µM) and another with an equivalent volume of vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermocycler. Include an unheated control (room temperature).
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Add lysis buffer with protease inhibitors to each tube.
-
Lyse cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-CA-VI antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for CA-VI using densitometry software.
-
Normalize the intensities to the intensity of the lowest temperature point (considered 100% soluble).
-
Plot the normalized intensities against the temperature for both the compound-treated and vehicle-treated samples to generate melt curves.
-
Determine the Tagg for each curve (the temperature at which 50% of the protein remains soluble). The difference in Tagg between the treated and vehicle samples is the thermal shift (ΔTagg).
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for CA-VI
This protocol is used to determine the potency of a compound in stabilizing CA-VI at a fixed temperature.[8]
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Treat cell aliquots with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
From the melt curve data (Protocol 1), select a temperature that results in approximately 50% denaturation of CA-VI in the vehicle-treated sample.
-
Heat all samples at this single temperature for 3 minutes.
-
-
Cell Lysis, Protein Extraction, and Western Blot:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for CA-VI.
-
Plot the normalized band intensities against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical CETSA Melt Curve Data for CA-VI
| Temperature (°C) | % Soluble CA-VI (Vehicle) | % Soluble CA-VI (10 µM Inhibitor) |
| 40 | 100 | 100 |
| 44 | 98 | 100 |
| 48 | 95 | 99 |
| 52 | 85 | 97 |
| 56 | 52 | 92 |
| 60 | 20 | 75 |
| 64 | 5 | 48 |
| 68 | 2 | 22 |
| Tagg (°C) | 55.8 | 64.2 |
| ΔTagg (°C) | - | +8.4 |
Table 2: Hypothetical ITDR-CETSA Data for CA-VI at 58°C
| Inhibitor Conc. (nM) | log [Inhibitor] | % Soluble CA-VI |
| 0 (Vehicle) | - | 35 |
| 1 | 0 | 40 |
| 10 | 1 | 65 |
| 50 | 1.7 | 85 |
| 100 | 2 | 90 |
| 500 | 2.7 | 94 |
| 1000 | 3 | 95 |
| 10000 | 4 | 95 |
| EC50 (nM) | - | 15.2 |
Visualizations
Experimental Workflow
Caption: General workflow for a CETSA experiment.
CA-VI in pH Regulation
Caption: Role of CA-VI in salivary pH balance.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase VI - Wikipedia [en.wikipedia.org]
- 4. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Radiolabeled Ligands Targeting Carbonic Anhydrase VI
Introduction
Carbonic Anhydrase VI (CA VI), also known as gustin, is a unique member of the carbonic anhydrase family as it is the only isoenzyme that is secreted.[1] It is predominantly expressed in the serous acinar cells of the parotid and submandibular salivary glands and is secreted into saliva.[1][2] Functionally, CA VI catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation and homeostasis on tooth surfaces and throughout the upper alimentary canal.[1][2] Given its specific localization and role, CA VI represents a potential biomarker for diseases affecting the salivary glands, such as Sjögren's syndrome.[3][4][5]
The development of specific radiolabeled ligands for CA VI would enable non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Such tools could provide invaluable information on salivary gland function, disease progression, and response to therapy. While extensive research has focused on developing radioligands for other CA isoforms, particularly the tumor-associated CA IX, the development of probes for CA VI is an emerging area of interest.[6][7][8] This document provides a prospective framework and detailed protocols for the design, synthesis, and evaluation of novel radiolabeled ligands for CA VI, based on established methodologies for other carbonic anhydrase targets.
Application Notes
Ligand Scaffolds and Design Considerations
The most potent and widely studied class of carbonic anhydrase inhibitors (CAIs) are the aromatic and heterocyclic sulfonamides.[6][9] The primary sulfonamide moiety (-SO₂NH₂) is critical for activity, as it coordinates to the Zn²⁺ ion within the enzyme's active site, effectively blocking its catalytic function.[10] The design of a CA VI-targeted radioligand should, therefore, begin with a sulfonamide scaffold.
-
Isoform Selectivity: Achieving selectivity for CA VI over other isoforms (e.g., the ubiquitous CA I and II) is a significant challenge. The "tail approach" in drug design can be employed, where modifications are made to the scaffold's periphery.[6] These modifications can form interactions with amino acid residues outside the conserved active site, thereby conferring isoform specificity.
-
Chelator Conjugation: For radiometal labeling (e.g., with ⁶⁸Ga, ¹¹¹In, ⁸⁹Zr), a chelator must be attached to the sulfonamide scaffold. This is typically done via a linker to a position on the molecule that does not interfere with binding to the active site. Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives.[8][11]
Choice of Radionuclide
The selection of the radionuclide depends on the intended imaging modality and required imaging timeframe.
-
For PET Imaging:
-
Gallium-68 (⁶⁸Ga): With a half-life of 68 minutes, ⁶⁸Ga is ideal for imaging small molecules with rapid pharmacokinetics. It is conveniently available from a ⁶⁸Ge/⁶⁸Ga generator.[7][11][12]
-
Fluorine-18 (¹⁸F): Its 110-minute half-life allows for longer imaging studies and centralized production. However, radiolabeling with ¹⁸F often involves more complex, multi-step syntheses.
-
-
For SPECT Imaging:
-
Technetium-99m (⁹⁹mTc): Widely available and cost-effective, making it a common choice for clinical SPECT imaging.
-
Indium-111 (¹¹¹In): Its longer half-life is suitable for imaging molecules with slower clearance, though this is less likely for small molecule sulfonamides.[13]
-
Data Presentation: Templates for Data Collection
Effective ligand development requires systematic data collection. The following tables serve as templates for organizing and presenting key quantitative data.
Table 1: In Vitro Inhibition Data for Non-Radiolabeled Ligand Precursors
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Assay Method |
|---|---|---|---|
| Ligand-A | hCA VI | Value | Stopped-flow CO₂ Hydrase |
| Ligand-A | hCA I (off-target) | Value | Stopped-flow CO₂ Hydrase |
| Ligand-A | hCA II (off-target) | Value | Stopped-flow CO₂ Hydrase |
| Acetazolamide (B1664987) (Control) | hCA VI | Value | Stopped-flow CO₂ Hydrase |
Table 2: Radiosynthesis and Quality Control Data
| Radiotracer ID | Radionuclide | Precursor Amount (nmol) | Radiochemical Yield (%) | Molar Activity (GBq/µmol) | Radiochemical Purity (%) |
|---|---|---|---|---|---|
| [⁶⁸Ga]Ga-Ligand-A | ⁶⁸Ga | Value | Value | Value | >95% |
| [¹¹¹In]In-Ligand-A | ¹¹¹In | Value | Value | Value | >95% |
Table 3: In Vivo Biodistribution Data in Rodents (% Injected Dose per Gram)
| Organ/Tissue | 30 min post-injection | 60 min post-injection | 120 min post-injection |
|---|---|---|---|
| Blood | Value | Value | Value |
| Parotid Gland | Value | Value | Value |
| Submandibular Gland | Value | Value | Value |
| Kidney | Value | Value | Value |
| Liver | Value | Value | Value |
| Muscle | Value | Value | Value |
Visualizations
Caption: Workflow for developing a CA VI-targeted radioligand.
Caption: Biological pathway of Carbonic Anhydrase VI synthesis and function.
Caption: General scheme for radiolabeling a DOTA-conjugated CAI precursor.
Experimental Protocols
Protocol 1: Radiolabeling of a DOTA-Sulfonamide Precursor with Gallium-68
Objective: To radiolabel a DOTA-conjugated CA VI inhibitor precursor with ⁶⁸Ga for use in in vitro and in vivo studies.
Materials:
-
DOTA-conjugated sulfonamide precursor (1 mg/mL in DMSO).
-
Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator in 0.1 M HCl.
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5).
-
Sterile, pyrogen-free water for injection.
-
Sep-Pak C18 light cartridge.
-
Sterile 0.9% saline.
-
Heating block set to 95°C.
-
Radio-TLC or Radio-HPLC system for quality control.
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ~1 mL of ⁶⁸GaCl₃ in 0.1 M HCl.
-
Buffering: To the ⁶⁸GaCl₃ eluate, add 100 µL of 1 M sodium acetate buffer to adjust the pH to approximately 4.0-4.5.
-
Labeling Reaction: Add 5-10 nmol of the DOTA-sulfonamide precursor (e.g., 5-10 µL of a 1 mM solution) to the buffered ⁶⁸Ga solution.
-
Incubation: Gently vortex the reaction mixture and incubate in a heating block at 95°C for 10 minutes.
-
Purification:
-
Allow the reaction vial to cool to room temperature.
-
Pre-condition a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the Sep-Pak C18 cartridge. The radiolabeled product will be retained.
-
Wash the cartridge with 5 mL of sterile water to remove any unchelated ⁶⁸Ga.
-
Elute the final radiolabeled product from the cartridge with 0.5 mL of ethanol.
-
Dilute the ethanolic solution with 4.5 mL of sterile saline to obtain a final solution with ≤10% ethanol, suitable for injection.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-HPLC or radio-TLC. The RCP should be >95%.
-
Calculate the radiochemical yield and molar activity.
-
Protocol 2: In Vitro Autoradiography on Salivary Gland Tissue
Objective: To visualize the binding of the radiolabeled ligand to CA VI in its native tissue environment.
Materials:
-
Frozen sections (10-20 µm thick) of rodent or human salivary gland tissue (parotid or submandibular).
-
Radiolabeled ligand (e.g., [⁶⁸Ga]Ga-Ligand-A).
-
Binding buffer (e.g., Tris-HCl, pH 7.4).
-
Non-specific binding control: Acetazolamide (a non-selective CAI) at 10 µM.
-
Phosphor imaging plate or autoradiography film.
Procedure:
-
Tissue Preparation: Mount frozen tissue sections onto microscope slides and allow them to thaw and air dry at room temperature.
-
Pre-incubation: Pre-incubate the slides in binding buffer for 15 minutes at room temperature to rehydrate the tissue.
-
Incubation:
-
Total Binding: Incubate a set of slides with the radiolabeled ligand at a low nanomolar concentration (e.g., 1-2 nM) in binding buffer for 60 minutes at room temperature.
-
Non-specific Binding: Incubate an adjacent set of slides under the same conditions, but with the addition of 10 µM acetazolamide to the incubation buffer.
-
-
Washing: Wash the slides 2 x 5 minutes in ice-cold binding buffer to remove unbound radioligand, followed by a quick dip in ice-cold deionized water.
-
Drying: Quickly dry the slides under a stream of cool air.
-
Exposure: Expose the dried slides to a phosphor imaging plate or autoradiography film overnight.
-
Imaging and Analysis: Scan the imaging plate or develop the film. Analyze the images to compare total and non-specific binding. Specific binding is calculated as Total Binding - Non-specific Binding. A high specific signal should be observed in the salivary gland tissue.
Protocol 3: PET/SPECT Imaging and Biodistribution in Rodents
Objective: To evaluate the in vivo pharmacokinetics, biodistribution, and target engagement of the radiolabeled ligand.
Materials:
-
Healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Radiolabeled ligand formulated in sterile saline (≤10% ethanol).
-
Anesthesia (e.g., isoflurane).
-
PET or SPECT scanner.
-
Gamma counter for ex vivo biodistribution.
-
Blocking agent: Acetazolamide (e.g., 50 mg/kg).
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance). Place the animal on the scanner bed with temperature monitoring.
-
Radiotracer Injection: Administer a bolus injection of the radiolabeled ligand (e.g., 5-10 MBq) via a lateral tail vein.
-
Dynamic Imaging: Acquire a dynamic PET or SPECT scan for 60-90 minutes immediately following injection. The salivary gland region should be within the field of view.
-
Blocking Study (for specificity): In a separate cohort of animals, pre-inject with a blocking dose of acetazolamide 30 minutes before injecting the radiolabeled ligand. A significant reduction in uptake in the salivary glands indicates specific binding to carbonic anhydrases.
-
Image Analysis: Reconstruct the images and draw regions of interest (ROIs) over the salivary glands, kidneys, liver, and muscle to generate time-activity curves.
-
Ex Vivo Biodistribution:
-
At a predetermined time point (e.g., 60 minutes post-injection), euthanize the animals.
-
Quickly dissect key organs and tissues (salivary glands, blood, heart, lungs, liver, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g). Compare the results between the baseline and blocking groups.
-
References
- 1. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase VI - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Diagnostic Performance of Early Sjögren’s Syndrome Autoantibodies in Juvenile Sjögren’s Syndrome: The University of Florida Pediatric Cohort Study [frontiersin.org]
- 4. CARBONIC ANHYDRASE VI (CA VI) IGG ANTIBODIES - Early Sjogrens Syndrome Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 6. Structure-based drug discovery of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET imaging and pharmacological therapy targeting carbonic anhydrase-IX high-expressing tumors using US2 platform based on bivalent ureidosulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAIX-targeted PET imaging agents based on acetazolamide small molecule for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Carbonic Anhydrase VI (CA-VI) Function Using Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrase VI (CA-VI), encoded by the Car6 gene, is a secreted enzyme predominantly found in saliva and milk. It plays a crucial role in pH homeostasis in the oral cavity and has been implicated in taste perception, particularly for bitter tastes. The use of knockout (KO) mouse models, in which the Car6 gene is inactivated, provides a powerful tool to elucidate the in vivo functions of CA-VI and to explore its potential as a therapeutic target. These application notes provide detailed protocols for the generation and phenotypic analysis of Car6 knockout mice.
I. Generation of Car6 Knockout Mice
Car6 knockout mice can be generated using either traditional homologous recombination in embryonic stem (ES) cells or the more recent CRISPR/Cas9 gene-editing technology.
Protocol 1: Generation of Car6 Knockout Mice via Homologous Recombination
This protocol outlines the generation of a constitutive knockout of the Car6 gene.
1. Targeting Vector Construction: a. Design a targeting vector to replace a critical exon or exons of the Car6 gene with a positive selection cassette (e.g., neomycin resistance gene, neo). b. The vector should contain homology arms (typically 5-10 kb) corresponding to the genomic regions flanking the target sequence to facilitate homologous recombination. c. A negative selection cassette (e.g., thymidine (B127349) kinase, tk) can be included outside the homology arms to select against non-homologous recombination events.
2. ES Cell Transfection and Selection: a. Electroporate the targeting vector into ES cells derived from a suitable mouse strain (e.g., 129/Sv). b. Culture the ES cells in the presence of a selection agent (e.g., G418 for neo) to select for cells that have incorporated the vector. c. If a negative selection cassette is used, apply a second selection agent (e.g., ganciclovir (B1264) for tk) to enrich for correctly targeted clones.
3. Screening for Targeted ES Cell Clones: a. Isolate genomic DNA from individual ES cell clones. b. Screen for homologous recombination events using PCR and/or Southern blotting with probes specific to the targeted region and the selection cassette.
4. Generation of Chimeric Mice: a. Microinject correctly targeted ES cells into blastocysts from a different mouse strain (e.g., C57BL/6). b. Transfer the injected blastocysts into the uteri of pseudopregnant female mice. c. The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the injected ES cells.
5. Germline Transmission and Breeding: a. Breed chimeric mice with wild-type mice (e.g., C57BL/6). b. Screen the offspring for germline transmission of the targeted allele by PCR analysis of tail-tip DNA. c. Intercross heterozygous (Car6+/-) mice to generate homozygous knockout (Car6-/-), heterozygous (Car6+/-), and wild-type (Car6+/+) littermates for subsequent experiments.
Protocol 2: Generation of Car6 Knockout Mice via CRISPR/Cas9
This protocol provides a more rapid method for generating Car6 knockout mice. Commercial kits are also available that provide pre-designed gRNAs and donor DNA.
1. Design of Guide RNAs (gRNAs): a. Design two or more gRNAs targeting a critical exon of the Car6 gene. Online tools can be used to identify optimal gRNA sequences with high on-target and low off-target activity.
2. Preparation of CRISPR/Cas9 Reagents: a. Synthesize the designed gRNAs. b. Obtain Cas9 mRNA or protein.
3. Microinjection into Zygotes: a. Microinject a mixture of Cas9 protein/mRNA and the gRNAs into the cytoplasm or pronucleus of fertilized mouse eggs (zygotes). b. Alternatively, a donor DNA template containing a reporter gene or specific mutations can be co-injected to generate knock-in or specific mutant alleles.
4. Generation of Founder Mice: a. Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice. b. The resulting offspring are founder mice that may carry a variety of mutations (insertions, deletions) at the target site.
5. Screening and Breeding: a. Genotype the founder mice by PCR amplification of the target region followed by sequencing to identify individuals with frame-shift mutations that lead to a functional knockout. b. Breed the founder mice with wild-type mice to establish stable knockout lines. c. Intercross heterozygous mice to generate homozygous knockout mice for phenotyping.
Experimental Workflow for Generating and Phenotyping Car6 Knockout Mice
Caption: Workflow for Car6 KO mouse generation and analysis.
II. Phenotypic Analysis of Car6 Knockout Mice
A comprehensive phenotypic analysis is essential to understand the functional consequences of CA-VI deficiency.
A. Saliva Collection and Analysis
Protocol 3: Saliva Collection
-
Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail).
-
Administer a secretagogue (e.g., pilocarpine, 5 mg/kg body weight, intraperitoneally) to stimulate saliva secretion.
-
Collect saliva from the oral cavity using a micropipette.
-
Measure the volume of collected saliva and store at -80°C for further analysis.
Data Presentation: Saliva Composition
| Parameter | Wild-Type (Car6+/+) | Knockout (Car6-/-) | Method of Analysis |
| Saliva Flow Rate (µl/min) | Data | Data | Gravimetric or Volumetric |
| pH | Data | Data | pH meter |
| Bicarbonate (HCO3-) Conc. (mM) | Data | Data | Blood gas analyzer or enzymatic assay |
| Total Protein (mg/ml) | Data | Data | Bradford or BCA assay |
| CA-VI Protein (ng/ml) | Data | Absent | ELISA or Western Blot |
B. Taste Preference Assays
Protocol 4: Two-Bottle Preference Test This test assesses the preference or aversion of mice to different taste solutions.
-
Individually house mice and provide them with two drinking bottles.
-
For a 24-hour or 48-hour test, fill one bottle with water and the other with the taste solution (e.g., quinine (B1679958) for bitter, sucrose (B13894) for sweet, NaCl for salty, citric acid for sour).
-
Measure the fluid consumption from each bottle daily.
-
Switch the position of the bottles daily to avoid side preference.
-
Calculate the preference ratio as: (Volume of taste solution consumed / Total volume of fluid consumed) x 100%.
Data Presentation: Two-Bottle Preference Test for Quinine
| Quinine Concentration (mM) | Wild-Type (Car6+/+) Preference (%) | Knockout (Car6-/-) Preference (%) |
| 0.003 | Data | Data |
| 0.01 | Data | Data |
| 0.03 | Data | Data |
| 0.1 | Data | Data |
Protocol 5: Conditioned Taste Aversion (CTA) Test This test assesses the ability of mice to associate a novel taste with a negative stimulus.
-
Water-deprive mice for a set period (e.g., 23 hours).
-
On the conditioning day, present the mice with a novel taste solution (e.g., saccharin) for a short period (e.g., 30 minutes).
-
Immediately after the drinking session, administer an intraperitoneal injection of a malaise-inducing agent (e.g., lithium chloride, LiCl).
-
On the test day (e.g., 48 hours later), present the mice with a choice between water and the novel taste solution.
-
Measure the consumption of each fluid to determine the degree of aversion to the conditioned taste.
C. Histological Analysis
Protocol 6: Histological Analysis of Salivary Glands
-
Euthanize mice and dissect the parotid, submandibular, and sublingual salivary glands.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and section at 5 µm.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Perform immunohistochemistry using an anti-CA-VI antibody to confirm the absence of the protein in knockout mice.
III. Signaling Pathways
CA-VI is thought to influence taste perception by modulating the local pH environment of the taste buds. The enzyme catalyzes the hydration of CO2 to bicarbonate and protons, which can affect the function of taste receptors, particularly those for bitter and sour tastes.
Gustatory Signaling Pathway and the Role of CA-VI
Application Notes and Protocols: Site-Directed Mutagenesis of the Carbonic Anhydrase VI Active Site
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the active site of human Carbonic Anhydrase VI (CA VI) through site-directed mutagenesis. CA VI, the only secreted isoform of the α-carbonic anhydrase family, plays a crucial role in pH homeostasis in saliva and the upper alimentary canal.[1] Understanding the structure-function relationship of its active site is vital for elucidating its physiological roles and for the development of targeted therapeutics.
Data Presentation: Kinetic Parameters of CA VI Active Site Mutants
While extensive site-directed mutagenesis data for many carbonic anhydrase isoforms exist, specific kinetic data for human CA VI active site mutants are not widely available in published literature. The following table is presented as an illustrative example to guide researchers in structuring their findings. The hypothetical mutations target residues known to be critical for catalysis in the wider α-CA family, including those involved in coordinating the catalytic zinc ion (His94, His96, His119), the proton shuttle network (His64), and substrate binding.
Table 1: Illustrative Kinetic Data for Hypothetical Human CA VI Active Site Mutants
| Enzyme | Mutation | Description | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |
| WT CA VI | - | Wild-Type Enzyme | 3.4 x 105 | 12 | 2.8 x 107 |
| M1 | His64Ala | Disrupts the primary proton shuttle residue. | 2.0 x 104 | 15 | 1.3 x 106 |
| M2 | Asn62Ala | Removes hydrogen bonding to the zinc-bound water. | 9.5 x 104 | 25 | 3.8 x 106 |
| M3 | Val121Ala | Alters hydrophobic substrate-binding pocket. | 1.5 x 105 | 40 | 3.8 x 106 |
| M4 | Thr199Ala | Removes key hydrogen bond to the zinc-bound solvent. | 5.0 x 103 | 18 | 2.8 x 105 |
| M5 | His94Ala | Removes a primary zinc-coordinating ligand. | < 102 | N/D* | < 103 |
*N/D: Not determinable due to very low activity. Data are hypothetical and for illustrative purposes only. The wild-type kcat value is based on reported data for CA VI.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the investigation of CA VI active site mutants, from gene mutagenesis to enzymatic characterization.
Protocol 1: Site-Directed Mutagenesis of Human CA VI
This protocol describes the generation of point mutations in the human CA6 gene using a whole-plasmid PCR amplification method with a high-fidelity DNA polymerase.
Materials:
-
Expression plasmid containing the full-length human CA6 cDNA insert (e.g., pET vector series).
-
High-fidelity DNA polymerase (e.g., PfuUltra II).
-
Custom-designed mutagenic primers (forward and reverse).
-
dNTP mix.
-
DpnI restriction enzyme.
-
Chemically competent E. coli cells for transformation (e.g., DH5α).
-
LB agar (B569324) plates with appropriate antibiotic.
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation. The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction with 5-50 ng of template plasmid DNA, 125 ng of each primer, 1 µL of dNTP mix, and 1 µL of high-fidelity DNA polymerase.
-
Run the PCR using a thermal cycler. An example program includes an initial denaturation at 95°C for 2 minutes, followed by 18-25 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 72°C for a duration corresponding to 1 min/kb of plasmid length. Finish with a final extension at 72°C for 7 minutes.
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplified PCR product. Mix gently and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[3]
-
Transformation:
-
Transform 50 µL of competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
-
Incubate on ice for 30 minutes, heat-shock at 42°C for 45-90 seconds, and return to ice for 2 minutes.[3]
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
-
Plating and Selection: Plate the transformation mixture on LB agar plates containing the appropriate antibiotic for the expression plasmid. Incubate overnight at 37°C.
-
Verification: Pick several colonies and grow overnight liquid cultures. Isolate the plasmid DNA and verify the presence of the desired mutation by Sanger sequencing.
Protocol 2: Expression and Purification of Recombinant His-tagged CA VI
This protocol is adapted for the expression of N-terminally His-tagged human CA VI in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Verified expression plasmid containing the mutant CA6 gene.
-
LB medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl.
-
Ni-NTA affinity resin.[4]
Procedure:
-
Expression:
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate 1 L of LB medium (with antibiotic) with an overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 16-20 hours at 18°C with shaking.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.
-
-
Affinity Purification:
-
Equilibrate a Ni-NTA column with 5 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.[4]
-
Elute the His-tagged CA VI with 5 column volumes of Elution Buffer. Collect 1 mL fractions.
-
-
Analysis and Dialysis:
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing pure CA VI and dialyze overnight against Dialysis Buffer at 4°C to remove imidazole.
-
-
Concentration and Storage: Concentrate the purified protein using an appropriate centrifugal filter device. Determine the final protein concentration (e.g., via Bradford assay or A280 measurement). Add zinc sulfate (B86663) (ZnSO4) to a final concentration of 100 µM to ensure the active site is saturated. Aliquot and store at -80°C.
Protocol 3: Enzymatic Activity Assay (Stopped-Flow CO2 Hydration)
This protocol measures the initial rate of the CA-catalyzed hydration of CO2 by monitoring the pH change with a pH indicator. This method is suitable for determining steady-state kinetic parameters like kcat and Km.[5][6]
Materials:
-
Stopped-flow spectrophotometer.
-
Purified wild-type or mutant CA VI enzyme.
-
Assay Buffer: 20 mM buffer (e.g., TAPS or MOPS, depending on desired pH), 100 µM pH indicator (e.g., phenol (B47542) red), 0.1 M Na2SO4 (to maintain ionic strength).
-
CO2-saturated water (prepare by bubbling CO2 gas through chilled, deionized water for at least 30 minutes).
-
Various concentrations of NaHCO3 to create substrate solutions.
Procedure:
-
Preparation:
-
Prepare a series of CO2 substrate solutions with varying concentrations by mixing CO2-saturated water with anaerobic NaHCO3 solutions immediately before the experiment.
-
Equilibrate the stopped-flow instrument and all solutions to the desired temperature (typically 25°C).
-
-
Measurement:
-
Load one syringe of the stopped-flow instrument with the Assay Buffer containing a known, final concentration of the CA VI enzyme.
-
Load the second syringe with one of the CO2 substrate solutions.
-
Rapidly mix the two solutions. The hydration of CO2 to bicarbonate and a proton (H+) will cause a pH drop.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 570 nm for phenol red) over time (milliseconds to seconds).[5]
-
-
Data Analysis:
-
Determine the initial velocity (V0) of the reaction from the initial linear slope of the absorbance vs. time curve.
-
Repeat the measurement for each CO2 substrate concentration.
-
Also, measure the uncatalyzed rate for each substrate concentration by using buffer without the enzyme. Subtract the uncatalyzed rate from the catalyzed rate.
-
Plot the corrected initial velocities against the substrate concentration ([CO2]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine the Km and Vmax.
-
Calculate the turnover number, kcat, using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for this research and the physiological context of CA VI function.
Caption: Experimental workflow for site-directed mutagenesis of Carbonic Anhydrase VI.
Caption: Physiological role of CA VI in maintaining oral pH homeostasis.
References
- 1. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of Carbonic Anhydrase VI Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions regarding the optimization of solubility for Carbonic Anhydrase VI (CA VI) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many potent Carbonic Anhydrase VI inhibitors exhibit poor water solubility?
A1: Many potent CA VI inhibitors are based on scaffolds such as sulfonamides, coumarins, or other heterocyclic structures.[1] These chemical structures are often hydrophobic, a characteristic that is advantageous for binding to the active site of the CA VI enzyme but concurrently leads to low solubility in aqueous solutions.[1] Additionally, the high solid-state crystal lattice energy of these compounds can further contribute to their poor solubility.[1]
Q2: How does pH influence the solubility of CA VI inhibitors?
A2: The solubility of ionizable CA VI inhibitors is highly dependent on the pH of the aqueous buffer.[1] For compounds with acidic or basic functional groups, solubility generally increases as the molecule becomes ionized.[1][2] For instance, sulfonamides, which are typically weakly acidic, tend to be more soluble at higher pH values where they are deprotonated.[1] It is crucial to determine the pKa of your specific inhibitor to predict its solubility profile across different pH levels.
Q3: Is it acceptable to use DMSO to dissolve my CA VI inhibitor for in vitro experiments? What are the potential complications?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a widely used solvent for dissolving poorly soluble inhibitors for in vitro assays.[1] For example, the well-studied CAIX inhibitor SLC-0111 is readily soluble in DMSO.[1] However, researchers must be aware of several potential issues:
-
Assay Interference: High concentrations of DMSO can interfere with enzyme kinetics and cellular assays. It is recommended to keep the final concentration of DMSO in the assay below 0.5-1%.[1]
-
Precipitation upon Dilution: The inhibitor may precipitate when the DMSO stock solution is diluted into an aqueous buffer for the final assay.[1] Always visually inspect the solution for any signs of precipitation after dilution.
-
Cellular Toxicity: At higher concentrations, DMSO can be toxic to cells, which can confound results from cell-based assays.[1]
Q4: What are some initial strategies to improve the solubility of my CA VI inhibitor for in vitro experiments?
A4: Several strategies can be employed to enhance the solubility of your inhibitor for laboratory experiments:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[3]
-
Use of Co-solvents: Besides DMSO, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG 300/400) can be tested in small percentages.[1][2]
-
Sonication: Brief sonication of the solution after dilution into an aqueous buffer can help dissolve small precipitates that may have formed.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, creating a hydrophilic outer surface that improves aqueous solubility.[4][5][6]
Troubleshooting Guide
Issue 1: Inconsistent results or high variability between experimental replicates.
-
Possible Cause: The inhibitor may not be fully dissolved in the assay buffer, leading to inaccurate and variable concentrations in your experiments.
-
Troubleshooting Steps:
-
Confirm Complete Dissolution: Meticulously inspect both the stock solution and the final assay solution for any particulate matter.
-
Filter the Solution: After dilution, centrifuge the solution and filter it through a low-protein-binding syringe filter (e.g., PTFE) to remove any undissolved particles.
-
Re-evaluate Solubility Method: If precipitation is consistently observed, reconsider the solvent system or employ one of the solubility enhancement techniques described below.
-
Issue 2: Observed inhibitor potency (IC50/Ki) is significantly different from published values.
-
Possible Cause: The buffer composition (e.g., pH, ionic strength) can affect both the inhibitor's solubility and the enzyme's activity.
-
Troubleshooting Steps:
-
Standardize Buffer Conditions: Ensure your buffer composition and pH precisely match those reported in the literature for the compound.[1]
-
Check for Buffer-Inhibitor Interactions: Be aware that some buffer components might interact with the inhibitor, reducing its effective concentration.[1]
-
Verify Compound Purity: Impurities in the inhibitor sample can affect its solubility and activity.
-
Issue 3: Difficulty in preparing a sufficiently concentrated formulation for in vivo studies.
-
Possible Cause: Many potent CA inhibitors have very low aqueous solubility, making it challenging to prepare formulations for animal studies without causing precipitation upon administration.[7]
-
Troubleshooting Steps:
-
Explore Formulation Strategies: Advanced formulation techniques are often necessary for in vivo delivery. These include:
-
Lipid-Based Formulations: Incorporating the inhibitor into oils, surfactant dispersions, or self-emulsifying drug delivery systems (SEDDS).[4][8][9]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance both solubility and dissolution.[4][5][10]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale significantly increases the surface area, which can improve the dissolution rate and bioavailability.[4][8][11]
-
-
Consider a More Soluble Analog: If formulation strategies are unsuccessful, synthesizing a more soluble analog of the inhibitor by adding polar functional groups may be necessary.[12][13]
-
Quantitative Data Summary
The following table provides an example of solubility data for a well-known carbonic anhydrase inhibitor in different solvents. While specific data for every CA VI inhibitor is unique, this serves as a reference for the types of solvents and expected solubility ranges.
| Compound | Solvent | Solubility | Reference |
| SLC-0111 (CAIX Inhibitor) | Water | Poorly Soluble | [1] |
| SLC-0111 (CAIX Inhibitor) | DMSO | Up to 10 mg/mL | [1] |
Experimental Protocols
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[2][14]
Objective: To determine the maximum concentration of a CA VI inhibitor that can be dissolved in a specific solvent or buffer at a controlled temperature.
Materials:
-
CA VI inhibitor (solid form)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Calibrated analytical balance
Methodology:
-
Preparation: Add an excess amount of the solid CA VI inhibitor to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Then, centrifuge the samples at a high speed to pellet the remaining solid.[14][15]
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, filter the collected sample through a chemically inert syringe filter.[15]
-
Quantification: Dilute the filtered sample with the solvent as necessary and determine the concentration of the dissolved inhibitor using a pre-validated analytical method like HPLC.[15][16] A standard calibration curve must be used for accurate quantification.
-
Data Reporting: Report the solubility in units of mass per volume (e.g., µg/mL or mg/mL) or molarity (M) at the specified temperature and pH.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Key strategies for enhancing inhibitor solubility.
Caption: Factors influencing the aqueous solubility of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. contractpharma.com [contractpharma.com]
Technical Support Center: Troubleshooting Low Potency of Synthesized CA-VI Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low potency issues encountered during the synthesis and evaluation of carbonic anhydrase VI (CA-VI) inhibitors.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Flowchart
This flowchart provides a logical workflow for diagnosing the potential causes of low potency in your synthesized CA-VI inhibitors.
Caption: A step-by-step workflow for troubleshooting low potency of CA-VI inhibitors.
Frequently Asked Questions (FAQs)
Compound Synthesis, Purification, and Characterization
Q1: My synthesized inhibitor shows low potency. Could the issue be with the compound itself?
A1: Absolutely. The purity and structural integrity of your compound are critical. Before questioning the biological assay, you must verify the compound.
-
Purity: Impurities can lead to inaccurate concentration determination, and some impurities might even interfere with the assay. Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity. A purity level of >95% is generally recommended.
-
Identity: Confirm that the synthesized molecule is indeed the intended structure. Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to verify the chemical structure.[1][2]
-
Solubility: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration than calculated, resulting in artificially low potency. Check for precipitation in your stock solutions and final assay concentrations.
-
Stability: The compound may be degrading in the solvent or under assay conditions. Re-analyze the compound after incubation under assay conditions (time, temperature, buffer) to check for degradation.
Q2: What are common pitfalls during the synthesis of sulfonamide-based inhibitors?
A2: Sulfonamides are the most common class of carbonic anhydrase inhibitors.[3] Common synthetic issues include:
-
Incomplete reaction: Leading to residual starting materials.
-
Side reactions: Generating structurally similar but inactive byproducts.
-
Purification challenges: Difficulty in removing catalysts or reagents, which could inhibit the enzyme. For instance, residual acids or bases from the reaction can alter the assay pH.[4]
Always ensure rigorous purification, often via column chromatography or recrystallization, followed by thorough characterization.[2][4]
Enzyme Assay and Experimental Conditions
Q3: My compound is pure and correct, but the potency is still low. What should I check in my experimental setup?
A3: Assay conditions can significantly impact the measured potency. Here are key factors to review:
-
Positive Control: Always include a standard, potent inhibitor like Acetazolamide in your assay.[4][5] If the positive control also shows low potency, it points to a problem with the assay itself (e.g., the enzyme or substrate) rather than your test compound.
-
Enzyme Concentration: The Cheng-Prusoff equation, often used to calculate Kᵢ from IC₅₀, is not valid if the enzyme concentration is higher than the Kᵢ value.[6] For potent inhibitors (low nanomolar range), you may need to use a very low enzyme concentration, which can be challenging.[6]
-
Substrate Concentration: The IC₅₀ value is dependent on the substrate concentration. Ensure you are using a consistent and appropriate concentration, typically at or below the Kₘ of the substrate for the enzyme.
-
Buffer pH and Composition: CA activity is pH-dependent.[7][8] Ensure your buffer pH is stable and optimal for CA-VI activity. Some buffer components can interfere with the assay or the inhibitor itself.
-
Solvent Effects: High concentrations of organic solvents like DMSO, used to dissolve inhibitors, can denature the enzyme or otherwise interfere with the assay.[9] Always run a solvent control (enzyme activity with the same concentration of solvent but no inhibitor) to check for these effects.[9]
Q4: The IC₅₀ values from my esterase activity assay and CO₂ hydration assay do not correlate. Why?
A4: This is a common issue. The esterase assay, which often uses 4-nitrophenylacetate as a substrate, is a high-throughput surrogate for the physiological CO₂ hydration assay.[10][11] Discrepancies can arise because:
-
The two reactions, while occurring at the same active site, are mechanistically different.[10]
-
The optimal conditions (e.g., pH, substrate concentration) for each assay may differ.[10]
-
Your inhibitor might interact differently with the enzyme-substrate complex in each case.
The CO₂ hydration assay is considered the gold standard for physiological relevance. Promising hits from an esterase screen should always be validated with a hydratase activity assay.[10]
Inhibitor-Specific and Target-Specific Issues
Q5: Could my inhibitor be potent but not selective for CA-VI?
A5: Yes. The active sites of human CA isoforms are highly conserved, making the design of isoform-specific inhibitors a significant challenge.[12][13][14] Your compound might be a potent inhibitor of other, more ubiquitous isoforms like CA-I or CA-II, but have a lower affinity for CA-VI. To confirm this, you should test your inhibitor's potency against a panel of different CA isoforms.[4]
Q6: What is unique about the CA-VI active site that might affect inhibitor binding?
A6: While highly similar to other alpha-CAs, the active site of CA-VI has subtle differences in amino acid residues lining the active site cavity.[15] These differences can be exploited to achieve selectivity. The "tail approach" in inhibitor design aims to append moieties to the primary zinc-binding group (like a sulfonamide) that interact with these non-conserved residues at the rim of the active site.[2] If your inhibitor design does not take these subtle differences into account, it may not achieve high potency for CA-VI.
General Mechanism of CA-VI Inhibition
The diagram below illustrates the general mechanism of action for a typical sulfonamide-based CA-VI inhibitor.
Caption: Inhibition of CA-VI by a sulfonamide, which binds to the active site zinc ion.
Data Presentation Tables
Use the following tables to organize and compare your experimental data, which can help in identifying the source of low potency.
Table 1: Inhibitor Potency Summary
| Compound ID | Target | Assay Type | Expected Kᵢ (nM) | Observed Kᵢ (nM) | Expected IC₅₀ (nM) | Observed IC₅₀ (nM) | Fold Difference (Observed/Expected) |
| Cmpd-001 | CA-VI | Hydratase | 10 | 550 | 25 | 1200 | 55x |
| Cmpd-001 | CA-II | Hydratase | 50 | 65 | 110 | 130 | 1.3x |
| AZA | CA-VI | Hydratase | 15 | 18 | 30 | 35 | 1.2x |
AZA: Acetazolamide (Positive Control)
Table 2: Compound Characterization Data
| Compound ID | Purity (HPLC, %) | Identity Confirmed (NMR/HRMS) | Solubility in Assay Buffer (µM) | Stability (Degradation after 24h) |
| Cmpd-001 | 98.5% | Yes | >100 | <2% |
| Cmpd-002 | 85.2% | Yes | 15 (Precipitation observed) | Not Tested |
Key Experimental Protocols
Protocol 1: Stopped-Flow CO₂ Hydration Assay
This assay measures the enzymatic hydration of CO₂ to bicarbonate, which causes a pH change monitored by an indicator dye.
-
Reagents & Buffers:
-
Enzyme: Purified recombinant human CA-VI.
-
Buffer: 20 mM HEPES or TRIS buffer, pH 7.4, containing 100 mM NaClO₄.
-
Indicator: pH indicator solution (e.g., p-Nitrophenol).
-
Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water).
-
Inhibitor: Stock solution of your synthesized compound and a positive control (Acetazolamide) in DMSO.
-
-
Procedure:
-
Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator.
-
Equilibrate two syringes: one with the enzyme/inhibitor mixture in buffer, and the other with the CO₂-saturated water.
-
To measure inhibition, pre-incubate the enzyme with various concentrations of the inhibitor for 15-30 minutes at room temperature.
-
Rapidly mix the contents of the two syringes.
-
Record the change in absorbance over time as the pH drops due to the formation of bicarbonate and protons.
-
Calculate the initial reaction rates from the linear portion of the kinetic trace.
-
Determine Kᵢ values by plotting the reaction rates against inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
Protocol 2: Esterase Activity Assay
This colorimetric assay is a common high-throughput method for screening CA inhibitors.[11]
-
Reagents & Buffers:
-
Enzyme: Purified recombinant human CA-VI.
-
Buffer: 50 mM Tris-SO₄ buffer, pH 7.4.[11]
-
Substrate: 4-Nitrophenylacetate (pNPA) solution in a minimal amount of organic solvent (e.g., acetonitrile).
-
Inhibitor: Serial dilutions of your test compound and a positive control in DMSO.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add 10 µL of each inhibitor dilution to the appropriate wells. Include wells for a negative control (solvent only) and a positive control.[10]
-
Add the CA-VI enzyme solution to each well (except for a blank control).
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[10]
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals to monitor the formation of the yellow p-nitrophenolate product.[10]
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.[10]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[10]
-
References
- 1. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of Carbonic Anhydrase VI Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of selective inhibitors for Carbonic Anhydrase VI (CA VI).
Frequently Asked Questions (FAQs)
Q1: What is Carbonic Anhydrase VI (CA VI) and why is it a unique target?
A1: Carbonic Anhydrase VI (CA VI) is a unique member of the mammalian α-carbonic anhydrase family as it is the only isoform that is secreted.[1][2] It is primarily expressed in the serous acinar cells of the parotid and submandibular glands and secreted into saliva.[2] Its main physiological role is to catalyze the reversible hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺) in saliva, which is crucial for maintaining pH homeostasis in the oral cavity and the upper alimentary canal.[1][2][3] This function helps protect tooth surfaces and the esophageal mucosa from acidic damage.[2][4] Its specific location and function make it a distinct therapeutic target compared to cytosolic or membrane-bound CA isoforms.
Q2: What are the primary challenges in developing selective inhibitors for CA VI?
A2: The major challenge in designing selective CA inhibitors, including for CA VI, stems from the high degree of structural homology in the active sites across the 15 human α-CA isoforms.[5][6] Many inhibitors target the catalytic zinc ion, which is a highly conserved feature.[5][6] Consequently, a compound that binds effectively to the CA VI active site is likely to also inhibit other highly abundant and physiologically critical isoforms, such as the cytosolic CA I and CA II, leading to potential off-target effects.[5] Clinically used CA inhibitors like acetazolamide (B1664987) often exhibit poor isoform selectivity.[7]
Q3: What are the most effective strategies for enhancing inhibitor selectivity for CA VI?
A3: A primary and effective strategy is the "tail approach," also known as structure-based drug design.[8] This method involves designing inhibitors with a core moiety (e.g., a sulfonamide) that binds to the conserved catalytic zinc ion, and a "tail" portion that extends out of the active site cavity to interact with non-conserved amino acid residues in the peripheral region.[8] Since these peripheral residues vary between isoforms, designing tails that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues of CA VI can significantly enhance selectivity over other isoforms like CA I and CA II.[8][9]
Q4: What are the standard experimental assays to confirm the selectivity of a new CA VI inhibitor?
A4: The gold standard for determining the potency and selectivity of CA inhibitors is the stopped-flow CO₂ hydration assay.[10][11] This method directly measures the enzyme's catalytic activity on its natural substrate, CO₂, and how this is affected by the inhibitor.[8] An alternative, often used for high-throughput screening, is the colorimetric esterase assay, which measures the hydrolysis of 4-nitrophenylacetate (p-NPA).[12][13] To confirm selectivity, the inhibitor's inhibition constant (Kᵢ) should be determined against CA VI and a panel of off-target isoforms, particularly the ubiquitous CA I and CA II. The selectivity index, calculated as the ratio of Kᵢ for the off-target isoform to the Kᵢ for the target isoform (e.g., Kᵢ (CA II) / Kᵢ (CA VI)), provides a quantitative measure of selectivity.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Potency, Poor Selectivity | The inhibitor interacts primarily with conserved residues in the active site zinc-binding pocket. | 1. Employ the "tail approach": Synthesize analogs with moieties that extend toward non-conserved residues at the periphery of the active site.[8]2. Utilize structure-based design: If the crystal structure of CA VI is available, use computational docking to identify unique pockets or residues that can be targeted to improve selectivity.[14]3. Explore alternative scaffolds: Move beyond traditional sulfonamides to other chemical classes that may exploit different binding modes.[7] |
| Inconsistent Kᵢ Values Between Assays | 1. Differences in experimental conditions (e.g., buffer, pH, temperature).2. Impurities in the inhibitor sample.3. Instability of the compound in the assay buffer. | 1. Standardize assay conditions: Ensure all parameters are consistent across experiments and between different isoforms being tested.[8]2. Verify compound purity: Use techniques like HPLC and NMR to confirm the purity of your inhibitor.[8]3. Use controls: Always include a well-characterized standard inhibitor, such as acetazolamide, as a control in all assays.[8] |
| Good In Vitro Selectivity, Poor Cellular or In Vivo Activity | 1. Poor membrane permeability (less relevant for the secreted CA VI, but critical if targeting intracellular isoforms for counter-screening).2. Compound instability or rapid metabolism in biological fluids (e.g., saliva).3. High protein binding in serum or saliva. | 1. Assess physicochemical properties: For intracellular targets, evaluate lipophilicity (LogP) and polar surface area (PSA).[8]2. Evaluate stability: Test the inhibitor's stability in relevant biological matrices (e.g., human saliva, plasma) using methods like LC-MS.3. Measure protein binding: Determine the fraction of the inhibitor bound to plasma or salivary proteins. |
| No Inhibition Observed | 1. Incorrect assay setup or reagent concentration.2. Inactive enzyme stock.3. Compound insolubility in the assay buffer. | 1. Validate the assay: Run the assay with a known standard inhibitor (e.g., acetazolamide) to confirm that the enzyme is active and the assay is performing correctly.[8]2. Check enzyme activity: Perform a control experiment without any inhibitor to measure the baseline catalytic rate.3. Confirm solubility: Visually inspect for precipitation and consider using a co-solvent like DMSO (ensuring the final concentration does not inhibit the enzyme). |
Quantitative Data Summary
The following table summarizes inhibition data for various compounds against CA VI and the common off-target isoforms hCA I and hCA II. A higher selectivity index indicates greater selectivity for CA VI.
| Compound | Class | Kᵢ (hCA VI) (µM) | Kᵢ (hCA I) (µM) | Kᵢ (hCA II) (µM) | Selectivity Index (hCA I/hCA VI) | Selectivity Index (hCA II/hCA VI) | Reference |
| Cyanide | Anion | 70 | - | - | - | - | [15] |
| Azide | Anion | 90 | - | - | - | - | [15] |
| Sulfamide | Anion | 80 | - | - | - | - | [15] |
| Sulfamate | Anion | 90 | - | - | - | - | [15] |
| Bicarbonate | Anion | 900 | - | - | - | - | [15] |
| Acetazolamide | Sulfonamide | - | 0.25 | 0.012 | - | - | [8][10] |
| Quercetin | Flavonoid | - | 2.2 | 0.74 | - | - | [12] |
| Catechin | Flavonoid | - | 12.8 | 6.2 | - | - | [12] |
Note: Data for direct inhibition of CA VI is limited in publicly available literature compared to other isoforms. The data for Acetazolamide and Flavonoids against hCA I and hCA II are included to provide context for typical potency values of common inhibitors and classes against these key off-target enzymes.
Detailed Experimental Protocols
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.
Materials:
-
Purified recombinant hCA VI enzyme
-
Stopped-flow spectrophotometer
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator (e.g., p-Nitrophenol)
-
CO₂-saturated water
-
Test inhibitor dissolved in an appropriate solvent (e.g., DMSO)
-
Anhydrous Na₂SO₄ (to maintain ionic strength)
Procedure:
-
Reagent Preparation:
-
Prepare the buffer solution containing the pH indicator and Na₂SO₄.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water. Keep it on ice.
-
Prepare a series of dilutions of your test inhibitor in the assay buffer.
-
-
Enzyme-Inhibitor Incubation:
-
In a syringe (Syringe A), add the purified hCA VI enzyme to the assay buffer containing a specific concentration of the inhibitor.
-
Incubate the enzyme-inhibitor solution for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding equilibrium.
-
-
Reaction Initiation and Measurement:
-
Load the second syringe (Syringe B) with the ice-cold, CO₂-saturated water.
-
Place both syringes in the stopped-flow instrument.
-
Rapidly mix the contents of the two syringes. The reaction (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻) begins, causing the pH to drop, which is monitored by the change in absorbance of the pH indicator over time.[8]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the slope of the absorbance trace for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and its Kₘ for the enzyme.[8]
-
Colorimetric Esterase Assay
This is a higher-throughput alternative to the stopped-flow assay.
Materials:
-
Purified recombinant hCA VI enzyme
-
Assay Buffer (e.g., 0.05 M Tris-SO₄, pH 7.4)[13]
-
Substrate: 4-Nitrophenylacetate (p-NPA)[13]
-
Test compounds and a positive control (Acetazolamide)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~405 nm[13]
Procedure:
-
Plate Setup:
-
In a 96-well plate, add 140 µL of assay buffer to each well.
-
Add 10 µL of the diluted test compounds or positive control to the respective wells. For the enzyme activity control (no inhibition), add 10 µL of the vehicle (e.g., DMSO).[13]
-
-
Enzyme Addition:
-
Add 10 µL of the CA VI enzyme solution to all wells except the blank. For blank wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.[13]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 100 µL of the 3 mM p-NPA substrate solution to all wells. The final volume will be 260 µL.[13]
-
-
Measurement:
-
Data Analysis:
-
Calculate the reaction rate (V) from the slope of the absorbance curve (V = ΔAbs/Δt).
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for identifying and optimizing selective CA VI inhibitors.
Caption: Logic of the "tail approach" for selective inhibitor design.
References
- 1. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase VI - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Carbonic anhydrase inhibitors. Inhibition studies of the human secretory isoform VI with anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Off-Target Effects of Carbonic Anhydrase Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of Carbonic Anhydrase (CA) inhibitors in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with non-selective Carbonic Anhydrase (CA) inhibitors?
A1: Non-selective CA inhibitors, such as acetazolamide, can cause a variety of physiological side effects by inhibiting ubiquitously expressed CA isoforms, particularly CA I and CA II.[1][2] In a research setting, this can lead to unexpected experimental outcomes. Common off-target effects include:
-
Metabolic Acidosis: Inhibition of CAs in the kidneys can impair bicarbonate reabsorption, leading to metabolic acidosis.[1]
-
Electrolyte Imbalance: CAIs can disrupt normal electrolyte levels, potentially causing hypokalemia (low potassium) and hyponatremia (low sodium).[1]
-
Altered Intracellular pH (pHi): Off-target inhibition of cytosolic CA isoforms can interfere with a cell's ability to regulate its internal pH, affecting numerous cellular functions.[1]
-
Neurological Effects: Side effects like paresthesias (tingling sensations) are thought to be caused by the inhibition of CAs within the nervous system.[1]
Q2: My CA inhibitor is potent in a biochemical assay but shows weak or no efficacy in my cell-based assay. What are the potential reasons for this discrepancy?
A2: This is a common challenge that can stem from several factors:[1][2]
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The cells might be actively removing the inhibitor using efflux pumps, such as P-glycoprotein.[3]
-
Off-Target Engagement: The inhibitor could be binding to highly abundant off-target CA isoforms within the cell, which reduces the effective concentration available to interact with the intended target isoform.[1]
-
Cellular Environment: The pH, ionic strength, and ATP concentrations inside a cell are significantly different from the conditions in a biochemical assay, which can alter the inhibitor's binding affinity.[3]
-
Inhibitor Metabolism: The cells may metabolize the inhibitor into a less active form.
Q3: How can I determine the isoform selectivity of my CA inhibitor?
A3: Assessing isoform selectivity is critical for minimizing off-target effects. The standard method is to determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of your inhibitor against a panel of relevant human CA isoforms, especially the highly expressed off-target isoforms like hCA I and hCA II.[1][2][4] The selectivity index (SI) is then calculated to quantify the inhibitor's preference for the target isoform.
Selectivity Index (SI): This is the ratio of the Kᵢ or IC₅₀ value for an off-target isoform to the Kᵢ or IC₅₀ value for the target isoform. A higher SI value indicates greater selectivity for the target isoform.[1]
Q4: What are the primary strategies to reduce the off-target effects of CA inhibitors?
A4: Several strategies can be employed to mitigate off-target effects:
-
Isoform-Selective Inhibitor Design: A key strategy is the "tail approach," which involves designing inhibitors with moieties that extend out of the active site to interact with unique amino acid residues in the target isoform, thereby enhancing selectivity.[5][6]
-
Prodrug Approach: Prodrugs are inactive compounds that are metabolically converted to the active inhibitor at the target site.[7][8][9][10] This can limit systemic exposure and reduce off-target activity. For example, coumarins and sulfocoumarins are prodrug inhibitors that are hydrolyzed to their active form within the CA active site.[5]
-
Antibody-Drug Conjugates (ADCs): ADCs utilize monoclonal antibodies that specifically recognize antigens on target cells (e.g., CA IX on tumor cells) to deliver a potent CA inhibitor.[11][12][13][14][15] This approach concentrates the inhibitor at the desired site of action.
-
Targeted Delivery Systems: Nanocarriers like liposomes, gold nanoparticles, and silica (B1680970) nanoparticles can be used to encapsulate CA inhibitors and deliver them specifically to the target tissue, thereby reducing systemic off-target effects.[16][17][18][19]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC₅₀/Kᵢ values between experiments | 1. Reagent instability (enzyme, inhibitor).2. Pipetting errors.3. Incorrect buffer pH or temperature.4. Variable CO₂ concentration in buffer. | 1. Prepare fresh solutions for each experiment. Store reagents at recommended temperatures and avoid repeated freeze-thaw cycles.[2]2. Use calibrated pipettes and ensure proper technique.3. Verify the pH and temperature of all buffers and solutions before use.4. Prepare CO₂-saturated water fresh for each experiment. |
| High background signal or artifacts in cellular assays | 1. Autofluorescence of the inhibitor.2. Non-specific binding of the inhibitor.3. Cytotoxicity of the inhibitor at high concentrations. | 1. Measure the fluorescence of the inhibitor alone at the assay wavelengths. If it is fluorescent, consider alternative detection methods.2. Include appropriate controls, such as a structurally similar but inactive compound.3. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your inhibitor. |
| Low potency in cellular assays compared to biochemical assays | 1. Poor compound solubility in cell culture media.2. Drug efflux by cells.3. Inhibitor binding to serum proteins in the media. | 1. Assess the solubility of your compound in the cell culture medium. A solubilizing agent like DMSO may be necessary (ensure the final concentration is not toxic to the cells).[2]2. Use an efflux pump inhibitor (e.g., verapamil) as a control to determine if it enhances your inhibitor's potency.[3]3. Reduce the serum concentration in your assay medium or use serum-free medium if possible, while ensuring cell viability. |
Data Presentation
Table 1: Comparative Inhibition Data and Selectivity Ratios for Representative CA Inhibitors
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (hCA II/hCA IX) | Selectivity Ratio (hCA I/hCA IX) |
| Acetazolamide (Non-selective) | 250 | 12 | 25 | 5.7 | 0.48 | 10 |
| SLC-0111 (hCA IX/XII Selective) | >400,000 | >400,000 | 45 | 4.5 | >8888 | >8888 |
| Compound X (Hypothetical CA I Selective) | 5.2 | 158 | >10,000 | >10,000 | 0.0158 | 0.00052 |
Data for Acetazolamide and SLC-0111 are representative values from published literature.[4]
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for Determining Inhibitor Selectivity
This is a gold-standard method for measuring the catalytic activity of CA and the potency of inhibitors.[4][20]
Principle: The hydration of CO₂ by CA produces a proton, leading to a decrease in pH. This pH change is monitored using a colorimetric pH indicator, and the initial rate of the reaction is proportional to the enzyme's activity. An inhibitor will decrease this rate.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol Red pH indicator solution
-
CO₂-saturated water (prepare fresh by bubbling CO₂ gas through chilled, deionized water)
-
Test inhibitor and control inhibitor (e.g., acetazolamide) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA enzyme in the assay buffer.
-
Prepare a serial dilution of the test and control inhibitors in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept constant and low (e.g., <0.5%) across all samples.[4]
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to 25°C.[1]
-
Load one syringe with the enzyme solution containing the pH indicator.
-
Load the second syringe with the CO₂-saturated water.
-
-
Measurement of Uninhibited Reaction Rate:
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the enzyme-catalyzed reaction.[1]
-
-
Measurement of Inhibited Reaction Rates:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.
-
Repeat the stopped-flow measurement for each inhibitor concentration.[1]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the absorbance data.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[4]
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay assesses whether an inhibitor binds to its target protein in a cellular environment by measuring the change in the protein's thermal stability upon ligand binding.
Materials:
-
Cultured cells expressing the target CA isoform
-
Test inhibitor
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target CA isoform
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures using a thermocycler.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using an antibody specific to the target CA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Mandatory Visualizations
Caption: Workflow for assessing CA inhibitor selectivity and cellular effects.
Caption: Key strategies to overcome off-target effects of CA inhibitors.
Caption: On-target vs. off-target effects of a non-selective CA inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbonic anhydrase inhibitors drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selenocarbamates As a Prodrug-Based Approach to Carbonic Anhydrase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - A Prodrug Approach Toward Cancer-Related Carbonic Anhydrase Inhibition - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. First studies on tumor associated carbonic anhydrases IX and XII monoclonal antibodies conjugated to small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic mechanism and efficacy of the antibody-drug conjugate BAY 79-4620 targeting human carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. First studies on tumor associated carbonic anhydrases IX and XII monoclonal antibodies conjugated to small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-delivery of carbonic anhydrase IX inhibitor and doxorubicin as a promising approach to address hypoxia-induced chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetazolamide-Loaded Nanoparticle Based on Modified Hyaluronic Acid as Delivery System to Target Carbonic Anhydrases in Escherichia coli | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Multivalent Carbonic Anhydrases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Non-Linear Kinetics in Carbonic Anhydrase VI (CA-VI) Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting non-linear kinetics observed in Carbonic Anhydrase VI (CA-VI) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing non-linear kinetics in my CA-VI inhibition assay?
A1: Non-linear kinetics in CA-VI inhibition assays can stem from several factors, broadly categorized as either mechanistic or artifactual.
-
Mechanistic Causes: These are related to the specific interaction between the inhibitor and the enzyme.
-
Tight-Binding Inhibition: This occurs when the inhibitor has a very high affinity for the enzyme, with an inhibition constant (Kᵢ) in a similar range to the enzyme concentration used in the assay. In such cases, the assumption that the free inhibitor concentration is equal to the total inhibitor concentration is no longer valid, leading to a non-linear relationship between inhibitor concentration and enzyme activity.
-
Slow-Binding Inhibition: Some inhibitors bind to the enzyme slowly, with the establishment of the enzyme-inhibitor complex occurring over a timescale comparable to the assay duration. This results in curved progress curves (product formation over time) rather than the expected linear progression.
-
Biphasic Inhibition: This can be observed as a two-phase dose-response curve. It may indicate multiple binding sites for the inhibitor on the enzyme with different affinities, or a more complex inhibitory mechanism.
-
-
Artifactual Causes: These are experimental issues that can mimic or cause non-linear kinetics.
-
Inhibitor Solubility: If the inhibitor is not fully soluble in the assay buffer at the tested concentrations, it can lead to an underestimation of the true inhibitory potency and result in a shallow or non-linear inhibition curve.
-
Inhibitor Aggregation: Some compounds can form aggregates at higher concentrations, which can non-specifically inhibit the enzyme, leading to steep and often non-reproducible inhibition curves.
-
Presence of Impurities: A potent, tight-binding impurity in a less potent inhibitor sample can lead to complex, non-linear inhibition patterns.
-
Substrate or Product Inhibition: At high concentrations, the substrate itself or the product of the reaction can inhibit the enzyme, leading to non-linearity in the kinetic plots.
-
Q2: My Lineweaver-Burk plot is not linear. What does this indicate?
A2: A non-linear Lineweaver-Burk (or double reciprocal) plot is a strong indication that the inhibition does not follow classical Michaelis-Menten kinetics. While historically used, it's important to note that this plotting method can distort experimental error. However, pronounced non-linearity can suggest:
-
Cooperative Binding: The binding of one substrate or inhibitor molecule influences the binding of subsequent molecules.
-
Multiple Enzyme Forms: The presence of different isoenzymes with varying kinetic properties.
-
Substrate Inhibition: At high substrate concentrations, the substrate can bind to the enzyme in a non-productive manner, reducing the reaction rate.
-
Tight-binding or slow-binding inhibition , as mentioned in Q1.
Modern data analysis relies on non-linear regression fitting directly to the Michaelis-Menten or other appropriate equations, which provides more accurate parameter estimates.
Q3: How can I differentiate between tight-binding and slow-binding inhibition?
A3: Differentiating between these two mechanisms requires specific experimental designs:
-
To investigate tight-binding inhibition: Vary the enzyme concentration in your assay. For a tight-binding inhibitor, the IC₅₀ value will increase linearly with the enzyme concentration.
-
To investigate slow-binding inhibition: Monitor the reaction progress curves over an extended period. Slow-binding inhibitors will show a time-dependent decrease in the reaction rate, resulting in a curved progress plot. Pre-incubating the enzyme and inhibitor before adding the substrate can also reveal time-dependent inhibition.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting non-linear kinetics in your CA-VI inhibition assays.
Caption: Troubleshooting flowchart for non-linear kinetics in CA-VI assays.
Data Presentation
The following table summarizes typical kinetic parameters for CA-VI and inhibition constants for a known carbonic anhydrase inhibitor, acetazolamide (B1664987). Note that these values can vary depending on the specific assay conditions.
| Parameter | Value | Enzyme | Substrate | Conditions | Reference |
| Kₘ | ~9.9 mM | Human CA-VI | CO₂ | pH 7.0-8.0, 25°C | [1] |
| pKₐ (zinc-bound water) | ~6.6 | Human CA-VI | - | 25°C | [1] |
| Kᵢ (Acetazolamide) | ~12 nM | Human CA-II | CO₂ | pH 7.4, 25°C | [2] |
| Kᵢ (Acetazolamide) | Varies | Human CA-VI | CO₂ | - | [2] |
Note: Specific Kᵢ values for acetazolamide against CA-VI can vary, but it is a potent inhibitor of most CA isoforms.
Experimental Protocols
Detailed Methodology for CA-VI Esterase Activity Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against CA-VI by measuring its esterase activity using p-nitrophenyl acetate (B1210297) (pNPA) as a substrate.
Materials:
-
Recombinant human Carbonic Anhydrase VI (CA-VI)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor: Acetazolamide
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-SO₄ and adjust the pH to 7.4.
-
CA-VI Enzyme Solution: Reconstitute or dilute CA-VI in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
pNPA Substrate Solution: Prepare a 3 mM stock solution of pNPA in a water-miscible organic solvent like acetonitrile.
-
Test Compound and Control Solutions: Prepare stock solutions of test compounds and acetazolamide in a suitable solvent (e.g., DMSO). Create serial dilutions in Assay Buffer to achieve the final desired concentrations. Ensure the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells.
-
-
Assay Plate Setup:
-
Add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate test compound dilution, acetazolamide dilution, or solvent control to the respective wells.
-
Add 10 µL of the CA-VI enzyme solution to all wells except the blank (negative control) wells. Add 10 µL of Assay Buffer to the blank wells instead.
-
The total volume in each well is now 190 µL.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells, bringing the final volume to 200 µL.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 where V_control is the rate in the presence of the solvent control and V_inhibitor is the rate in the presence of the test compound.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Caption: Experimental workflow for the CA-VI esterase activity inhibition assay.
Mandatory Visualization
Caption: Conceptual diagrams of different types of non-linear inhibition kinetics.
References
"addressing protein aggregation of recombinant carbonic anhydrase VI"
Welcome to the technical support center for recombinant carbonic anhydrase VI (CA VI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to protein aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: My recombinant carbonic anhydrase VI is precipitating after purification. What are the common causes?
A1: Precipitation of recombinant CA VI post-purification is often due to suboptimal buffer conditions, high protein concentration, or improper storage. Key factors to consider are:
-
Buffer pH and Ionic Strength: Carbonic anhydrases have an optimal pH range for stability. Deviations from this can lead to aggregation.
-
Presence of Additives: Stabilizing agents such as glycerol (B35011) or trehalose (B1683222) may be necessary to maintain solubility.
-
Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.
-
Storage Temperature: Freeze-thaw cycles can induce aggregation. It is often recommended to store the protein at 2-8°C for short periods.[1][2]
Q2: I am observing low yield of soluble recombinant CA VI from my E. coli expression. What can I do to improve this?
A2: Low soluble yield is a common issue when expressing mammalian proteins in E. coli, often due to the formation of inclusion bodies. To improve the yield of soluble CA VI:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., to 16-20°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, allowing for proper folding.[3]
-
Co-expression with Chaperones: Molecular chaperones can assist in the correct folding of the recombinant protein.
-
Use a different expression host or vector: Some expression systems are better suited for producing soluble proteins.
Q3: What is the typical oligomeric state of carbonic anhydrase VI, and how does it relate to aggregation?
A3: Studies on human CA VI purified from native sources like saliva and milk have shown that it can exist in oligomeric states, including hexamers or even larger assemblies.[4] While this is a natural characteristic, improper oligomerization during recombinant expression or refolding can lead to non-specific aggregation and precipitation. Understanding the native oligomeric state is crucial for developing appropriate purification and storage conditions.
Troubleshooting Guides
Guide 1: Resolving Post-Purification Precipitation of Recombinant CA VI
This guide addresses the issue of purified recombinant CA VI precipitating out of solution.
Problem: Purified CA VI appears soluble initially but precipitates over time or upon concentration.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Buffer pH | Perform a pH screening experiment to determine the optimal pH for your recombinant CA VI's stability. Start with a pH range of 7.0-8.5. A buffer such as Tris-HCl is a good starting point.[4] |
| Inadequate Ionic Strength | Vary the salt concentration (e.g., NaCl from 50 mM to 250 mM) in your buffer to identify the optimal ionic strength for solubility.[3] |
| High Protein Concentration | Avoid concentrating the protein to very high levels if not necessary. If high concentration is required, consider adding stabilizing excipients. |
| Lack of Stabilizers | Supplement your storage buffer with cryoprotectants or stabilizers like 5-20% glycerol or trehalose.[5] A reducing agent like 1 mM DTT may also be beneficial.[5] |
| Improper Storage | For short-term storage, keep the protein at 2-8°C. Avoid repeated freeze-thaw cycles. If long-term storage is needed, flash-freeze aliquots in liquid nitrogen and store at -80°C.[1][2] |
Guide 2: Solubilization and Refolding of Recombinant CA VI from Inclusion Bodies
This guide provides a workflow for recovering active CA VI from inclusion bodies, a common issue in E. coli expression systems.[3]
Problem: Recombinant CA VI is primarily expressed as insoluble inclusion bodies in E. coli.
Workflow:
Caption: Workflow for recovering recombinant CA VI from inclusion bodies.
Experimental Protocols
Protocol 1: Solubilization of CA VI Inclusion Bodies
-
Preparation: After isolating and washing the inclusion body pellet, estimate the pellet weight.
-
Solubilization Buffer: Prepare a solubilization buffer containing a strong denaturant. A common formulation is: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M Guanidine-HCl (or 8 M Urea), and 10 mM DTT.
-
Solubilization: Resuspend the inclusion body pellet in the solubilization buffer at a ratio of approximately 10 mL of buffer per gram of wet pellet.
-
Incubation: Incubate at room temperature with gentle rocking or stirring for 1-2 hours, or until the pellet is completely dissolved.
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Protein Quantification: Determine the protein concentration of the clarified supernatant.
Protocol 2: Refolding of Solubilized CA VI by Dialysis
-
Refolding Buffer: Prepare a refolding buffer. A typical starting point is: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5 M L-arginine (as an aggregation suppressor), and a redox system (e.g., 3 mM reduced glutathione (B108866) (GSH) / 0.3 mM oxidized glutathione (GSSG)).
-
Dialysis Setup: Place the solubilized CA VI solution into dialysis tubing with an appropriate molecular weight cutoff (e.g., 10-12 kDa).
-
Dialysis: Perform a stepwise dialysis against the refolding buffer at 4°C with gentle stirring.
-
Step 1: Dialyze against refolding buffer containing 2 M Urea (B33335) for 4-6 hours.
-
Step 2: Transfer to refolding buffer containing 1 M Urea for 4-6 hours.
-
Step 3: Transfer to refolding buffer with no urea and dialyze for 12-24 hours, with at least two buffer changes.
-
-
Recovery: After dialysis, recover the protein solution from the tubing.
-
Clarification: Centrifuge the refolded protein solution at >15,000 x g for 30 minutes at 4°C to remove any precipitated protein.
-
Analysis: Analyze the supernatant for soluble, active CA VI.
Signaling Pathways and Logical Relationships
The process of protein refolding involves a delicate balance between pathways leading to correctly folded, active protein and off-pathway aggregation. The following diagram illustrates this relationship.
Caption: The competition between correct folding and aggregation during protein refolding.
This technical support guide provides a starting point for addressing common issues with recombinant carbonic anhydrase VI aggregation. Experimental conditions may need to be further optimized for your specific construct and expression system.
References
- 1. R D Systems Recombinant Human Carbonic Anhydrase VI Protein 10 μg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Cloning, expression, purification and characterization of human mitochondrial carbonic anhydrase VA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Biophysical Characterization of Carbonic Anhydrase VI from Human Milk and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
"how to increase the yield of purified CA-VI protein"
Welcome to the technical support center for the purification of Carbonic Anhydrase VI (CA-VI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and increase the yield of purified CA-VI protein.
Frequently Asked Questions (FAQs)
Q1: What is Carbonic Anhydrase VI (CA-VI) and what are its key characteristics?
Carbonic Anhydrase VI (CA-VI), also known as gustin, is the only secreted isoenzyme of the mammalian carbonic anhydrase family. It is a zinc-metalloprotein that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. In humans, it is primarily expressed in the serous acinar cells of the parotid and submandibular glands and is secreted into saliva. The mature protein has a molecular weight of approximately 33-37 kDa, with variations due to glycosylation.
Q2: Which expression system is best for producing recombinant CA-VI?
The optimal expression system for recombinant CA-VI depends on the desired yield, post-translational modifications (like glycosylation), and downstream application.
-
Prokaryotic Systems (e.g., E. coli): This is a commonly used system for its rapid growth, high-yield potential, and cost-effectiveness. Several commercial recombinant CA-VI proteins are produced in prokaryotic systems. However, E. coli cannot perform mammalian-like glycosylation, which may be a consideration for some functional studies.
-
Insect Cell Systems (e.g., Baculovirus Expression Vector System - BEVS): These systems can provide higher yields of soluble protein compared to bacterial systems for some complex proteins and are capable of some post-translational modifications.
-
Mammalian Cell Systems (e.g., HEK293, CHO): These systems are ideal for producing CA-VI with native-like post-translational modifications, which can be critical for certain functional and structural studies. However, they are generally more time-consuming and expensive than prokaryotic or insect systems.
Q3: My purified CA-VI protein yield is very low. What are the common causes?
Low protein yield can stem from several factors throughout the expression and purification workflow. Common culprits include:
-
Suboptimal gene expression: This could be due to codon bias, an inappropriate promoter, or incorrect induction conditions.
-
Protein insolubility and formation of inclusion bodies: The protein may be misfolded and aggregated, especially when overexpressed in bacterial systems.
-
Inefficient cell lysis: Incomplete disruption of the host cells will result in a significant portion of the protein not being released into the lysate.
-
Protein degradation: Proteases released during cell lysis can degrade the target protein.
-
Poor affinity tag binding or elution: The affinity tag (e.g., His-tag) may be inaccessible, or the binding and elution buffers may not be optimized.
Troubleshooting Guides
Problem 1: Low or No Expression of CA-VI Protein
| Possible Cause | Troubleshooting Step |
| Codon Bias | Optimize the CA-VI gene sequence for the chosen expression host (e.g., E. coli, insect cells). |
| Inefficient Transcription/Translation | Ensure the use of a strong, inducible promoter suitable for your expression system. Verify the integrity of your expression vector by sequencing. |
| Toxicity of CA-VI to Host Cells | Lower the induction temperature and/or the inducer concentration (e.g., IPTG). Consider using a weaker promoter or a different expression strain. |
| Incorrect Induction Parameters | Optimize the cell density at the time of induction (typically OD600 of 0.6-0.8 for E. coli) and the duration of induction. |
Problem 2: CA-VI is Expressed but Found in Inclusion Bodies (Insoluble Fraction)
| Possible Cause | Troubleshooting Step |
| High Expression Rate Leading to Misfolding | Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding. |
| Suboptimal Culture Medium | Supplement the growth medium with 1% glycerol (B35011) or 0.5 M sorbitol to act as chemical chaperones. |
| Disulfide Bond Formation Issues (if applicable) | Co-express with disulfide bond isomerases in the cytoplasm of E. coli or express in an oxidizing cytoplasmic environment. |
| Insolubility of the Protein Itself | Co-express with solubility-enhancing tags such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These can be cleaved off after purification. Consider purification under denaturing conditions followed by refolding. |
Problem 3: Low Yield of Purified CA-VI After Affinity Chromatography
| Possible Cause | Troubleshooting Step |
| Inaccessible Affinity Tag | If using a His-tag, the tag might be buried within the folded protein. Try purification under denaturing conditions or reposition the tag to the other terminus of the protein. |
| Inefficient Binding to Resin | Ensure the pH and salt concentration of your binding buffer are optimal. For His-tagged proteins, avoid high concentrations of imidazole (B134444) in the binding buffer. Check for the presence of chelating agents like EDTA in your buffers if using Nickel-based affinity chromatography. |
| Protein Eluted in Wash Steps | Your wash conditions may be too stringent. Decrease the concentration of the eluting agent (e.g., imidazole) in the wash buffer. |
| Protein Degradation | Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis and purification buffers. |
| Inefficient Elution | The elution conditions may be too mild. Increase the concentration of the eluting agent (e.g., imidazole) or change the pH of the elution buffer. Consider a gradient elution to find the optimal elution concentration. |
Experimental Protocols
Protocol 1: Optimized Expression of His-tagged CA-VI in E. coli
-
Transformation: Transform a chemically competent E. coli expression strain (e.g., BL21(DE3)) with the pET vector containing the codon-optimized human CA-VI gene with an N-terminal His6-tag. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Main Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Harvesting: Incubate for 16-18 hours at 18°C with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-tagged CA-VI using Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Load the clarified supernatant onto the column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the CA-VI protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing pure CA-VI and perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.
Data Presentation
Table 1: Effect of Induction Temperature on CA-VI Yield
| Induction Temperature (°C) | Total Protein Yield (mg/L of culture) | Soluble CA-VI Yield (mg/L of culture) | Purity (%) |
| 37 | 15.2 | 1.8 | >90 |
| 25 | 12.8 | 5.3 | >95 |
| 18 | 10.5 | 8.1 | >95 |
This table illustrates that lower induction temperatures can significantly increase the yield of soluble, purified CA-VI protein.
Table 2: Optimization of Imidazole Concentration for Washing and Elution
| Step | Imidazole Concentration (mM) | CA-VI in Flow-through/Wash | CA-VI in Elution | Purity of Eluted CA-VI (%) |
| Wash | 10 | Low | - | - |
| Elution | 100 | - | Partial | 85 |
| Wash | 20 | Minimal | - | - |
| Elution | 250 | - | Complete | >95 |
| Wash | 50 | Significant | - | - |
| Elution | 500 | - | Complete | 90 (with contaminants) |
This table demonstrates the importance of optimizing imidazole concentrations to maximize purity and yield during affinity chromatography.
Visualizations
Caption: Workflow for recombinant CA-VI expression and purification.
Caption: Troubleshooting logic for low CA-VI protein yield.
Technical Support Center: Stabilizing Carbonic Anhydrase VI for Structural Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the stabilization of carbonic anhydrase VI (CA VI) for structural studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical oligomeric state of human Carbonic Anhydrase VI, and how does it affect stability?
A1: Human Carbonic Anhydrase VI (CA VI) can exist as a mixture of monomers and dimers in solution. Evidence also suggests the formation of larger oligomers, such as hexamers, particularly at neutral to slightly acidic pH. The oligomeric state can influence stability and may be a factor in aggregation during purification and concentration. It is crucial to characterize the oligomeric state of your purified CA VI using techniques like size-exclusion chromatography (SEC) to ensure homogeneity for structural studies.
Q2: What are the key considerations for choosing a buffer system for CA VI purification and storage?
A2: A suitable buffer system is critical for maintaining the stability and activity of CA VI. Key factors to consider are pH, ionic strength, and the inclusion of stabilizing additives. A common starting point is a Tris-based buffer at a pH of around 7.5. For long-term storage, including additives like glycerol (B35011), DTT, and metal cofactors can be beneficial.
Q3: My recombinant CA VI is expressed in inclusion bodies. What can I do to improve soluble expression?
A3: Inclusion body formation is a common challenge when expressing recombinant proteins in E. coli. To improve the yield of soluble CA VI, consider the following strategies:
-
Lower Expression Temperature: Reducing the incubation temperature to 16-20°C after induction can slow down protein synthesis, allowing more time for proper folding.
-
Optimize Inducer Concentration: High concentrations of the inducing agent (e.g., IPTG) can lead to rapid, overwhelming protein expression and subsequent aggregation. Titrating the inducer concentration to the lowest effective level can promote soluble expression.
-
Use a Different Expression Strain: Some E. coli strains are specifically engineered to enhance the soluble expression of difficult proteins.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of CA VI.
-
Modify Culture Medium: Supplementing the growth medium with 0.5 mM ZnSO4 is crucial as zinc is a necessary cofactor for CA activity and proper folding.
Q4: What are some common additives that can be used to stabilize CA VI during purification and for long-term storage?
A4: Several additives can enhance the stability of CA VI:
-
Glycerol: Typically used at concentrations of 5-20% (v/v), glycerol is a cryoprotectant that can prevent aggregation during freeze-thaw cycles and increase protein stability.
-
Reducing Agents: Agents like Dithiothreitol (DTT) or β-mercaptoethanol (at 1-5 mM) are important to prevent oxidation and the formation of incorrect disulfide bonds.
-
Metal Cofactors: Since CA VI is a zinc metalloenzyme, including a low concentration of ZnSO4 (e.g., 500 µM) in buffers can help maintain the native structure and activity.
-
Trehalose: This sugar can also act as a stabilizer, particularly for lyophilized proteins. A commercially available recombinant mouse CA VI is formulated in a buffer containing 5% trehalose.
-
Amino Acids: Arginine and glutamate (B1630785) can be added to buffers to increase protein solubility and prevent aggregation.
Troubleshooting Guides
Issue 1: Protein Aggregation During Purification or Concentration
Symptoms:
-
Visible precipitation after elution or during concentration.
-
High molecular weight aggregates observed in size-exclusion chromatography.
-
Loss of protein yield at each purification step.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | Maintain a lower protein concentration throughout the purification process. If a high final concentration is required, perform this step just before use and consider adding stabilizing agents. |
| Inappropriate Buffer Conditions (pH, Ionic Strength) | Determine the optimal pH and salt concentration for your CA VI construct. Perform a buffer screen to assess stability across a range of pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 50-500 mM NaCl). |
| Oxidation of Cysteine Residues | Always include a fresh reducing agent, such as 1-5 mM DTT or TCEP, in all purification buffers. |
| Hydrophobic Interactions | Add non-denaturing detergents (e.g., 0.1% Tween 20) or osmolytes like glycerol (5-20%) to the buffers to minimize non-specific hydrophobic interactions. |
| Incorrect Folding | If expressing recombinantly, ensure optimal expression conditions (temperature, inducer concentration) to promote proper folding. For refolding from inclusion bodies, a carefully designed refolding protocol is necessary. |
Issue 2: Low Yield of Recombinant CA VI
Symptoms:
-
Faint or no visible band of the correct molecular weight on SDS-PAGE after expression.
-
Low protein concentration after purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Codon Bias | If expressing in a heterologous system like E. coli, the codon usage of the human CA VI gene may not be optimal. Consider using an E. coli strain that supplies rare tRNAs or synthesize a codon-optimized gene. |
| Toxicity of the Protein to the Host | High levels of CA VI expression may be toxic to the host cells. Use a tightly regulated expression system and lower the inducer concentration. |
| Protein Degradation | Add protease inhibitors to the lysis buffer to prevent degradation by host cell proteases. Perform all purification steps at 4°C. |
| Inefficient Lysis | Ensure complete cell lysis to release the expressed protein. Sonication on ice is a common and effective method. |
| Poor Binding to Affinity Resin | Ensure the affinity tag (e.g., His-tag) is accessible and not buried within the folded protein. Check the integrity of your affinity column and optimize binding conditions (e.g., pH, imidazole (B134444) concentration for His-tag purification). |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human CA VI in E. coli
This protocol is a general guideline and may require optimization for your specific construct and expression system.
1. Transformation and Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the human CA VI gene.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and 1% glucose, and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Also, supplement the medium with 0.5 mM ZnSO4.
-
Incubate for 12-16 hours at the lower temperature with shaking.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
2. Lysis and Clarification:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and 0.1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice. Use short bursts to avoid overheating the sample.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant, which contains the soluble protein fraction.
3. Affinity Chromatography (His-tag example):
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT).
-
Elute the protein with Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT).
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
4. Size-Exclusion Chromatography (Polishing Step):
-
Pool the pure fractions from the affinity chromatography step and concentrate if necessary.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 75 or 200) with a suitable SEC Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Load the concentrated protein onto the column and collect the fractions corresponding to the expected molecular weight of CA VI.
-
Analyze the fractions by SDS-PAGE. Pool the pure fractions, concentrate to the desired concentration, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Crystallization Screening of Human CA VI
1. Protein Preparation for Crystallization:
-
The purified CA VI should be concentrated to 5-15 mg/mL.
-
The final buffer should be of low ionic strength (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM TCEP).
-
The protein solution should be centrifuged at high speed (e.g., >13,000 x g) for 10 minutes at 4°C immediately before setting up crystallization trials to remove any small aggregates.
2. Crystallization Method:
-
The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Set up drops by mixing equal volumes (e.g., 1 µL + 1 µL) of the protein solution and the reservoir solution from a crystallization screen.
3. Initial Screening Conditions:
-
Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen HT, Molecular Dimensions JCSG+).
-
Based on successful crystallization of other carbonic anhydrases, initial screens should include conditions with:
-
Precipitants: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 4000, PEG 8000) in the concentration range of 8-30%.
-
Salts: Ammonium sulfate, sodium chloride, or sodium acetate (B1210297) at concentrations ranging from 0.1 M to 2.0 M.
-
Buffers: A range of pH values from 6.0 to 8.5, using buffers such as MES, HEPES, and Tris.
-
4. Optimization:
-
If initial screening yields promising hits (e.g., microcrystals, crystalline precipitate), optimize these conditions by systematically varying the precipitant concentration, pH, and salt concentration in a grid screen format.
-
Consider using techniques like microseeding to improve crystal size and quality.
Data Summary Tables
Table 1: Recommended Buffer Conditions for CA VI Purification
| Purification Step | Buffer Components | pH | NaCl (mM) | Imidazole (mM) | Additives |
| Lysis | 50 mM Tris-HCl | 8.0 | 300 | 10 | 1 mM DTT, 1 mM PMSF, 0.1 mg/mL lysozyme |
| Wash | 50 mM Tris-HCl | 8.0 | 300 | 20-40 | 1 mM DTT |
| Elution | 50 mM Tris-HCl | 8.0 | 300 | 250-500 | 1 mM DTT |
| Size-Exclusion | 20 mM HEPES | 7.5 | 150 | - | 1 mM DTT |
| Long-term Storage | 20 mM HEPES | 7.5 | 150 | - | 1 mM DTT, 10-20% glycerol |
Table 2: Properties of Human Carbonic Anhydrase VI
| Property | Value | Reference |
| Molecular Weight (calculated) | ~33.6 kDa (unglycosylated) | |
| Oligomeric State | Monomer, Dimer, larger oligomers | |
| kcat (s-1) | 2.9 x 105 (from saliva), 2.6 x 105 (from milk) | |
| KI for Acetazolamide (nM) | 12 (from saliva), 15 (from milk) |
Visualizations
Caption: Experimental workflow for recombinant CA VI production.
Caption: Troubleshooting logic for CA VI aggregation.
Technical Support Center: Refining Docking Protocols for Carbonic Anhydrase VI Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining docking protocols for carbonic anhydrase VI (CA VI) inhibitors. The information is presented in a question-and-answer format to directly address specific issues encountered during computational experiments.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when docking inhibitors to carbonic anhydrase VI?
A1: The primary challenge in docking inhibitors to CA VI, a zinc metalloenzyme, is accurately modeling the coordination of the ligand with the catalytic zinc ion in the active site.[1][2] Standard docking force fields may not adequately handle the unique coordination chemistry of Zn²⁺.[2][3] Another significant challenge is the accuracy of scoring functions in predicting binding affinities, which can lead to a high number of false positives.[4][5]
Q2: Why is the zinc ion in the active site so important for docking?
A2: The zinc ion is crucial for the catalytic activity of carbonic anhydrases.[6][7] Many potent inhibitors, particularly sulfonamides, directly coordinate with this zinc ion.[7] Therefore, accurately predicting this interaction is essential for determining the correct binding pose and affinity of potential inhibitors.[1]
Q3: What is a good starting point for a docking score for a potential CA VI inhibitor?
A3: While there is no absolute "good" docking score, as it can vary between different software and scoring functions, generally, more negative scores indicate stronger predicted binding affinity.[8][9] For comparison, it is crucial to dock known inhibitors and compare their scores to your test compounds.[10] Scores in the range of -7 to -9 kcal/mol often suggest moderate interactions, while scores of -10 kcal/mol or lower may indicate strong interactions.[9]
Q4: How can I validate my docking results?
A4: The reliability of in silico predictions depends on rigorous experimental validation.[11] Key experimental techniques to validate molecular docking results for CA inhibitors include:
-
Enzyme Inhibition Assays: To determine the half-maximal inhibitory concentration (IC50), which measures the functional effect of the inhibitor.[11]
-
Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding and provide thermodynamic data.[11]
Troubleshooting Guides
Problem 1: My docked ligands do not show any interaction with the active site zinc ion.
Possible Cause 1: Incorrect Protein Preparation.
-
Solution: Ensure that the zinc ion was retained in the protein structure file (PDB) during the preparation steps.[12] Water molecules that are not critical for binding should be removed, but the catalytic zinc is essential.
Possible Cause 2: Inappropriate Force Field.
-
Solution: Standard force fields may not be optimized for metalloproteins.[12] Use a specialized force field, such as AutoDock4Zn, which has been specifically parameterized to handle zinc coordination.[1][2] This often involves adding tetrahedral zinc pseudo atoms to the receptor file before docking.[12]
Workflow for Preparing a Zinc Metalloprotein Receptor:
Caption: Receptor preparation workflow for a zinc metalloprotein.
Problem 2: The docking scores do not correlate with experimental binding affinities (IC50 values).
Possible Cause 1: Scoring Function Inaccuracy.
-
Solution: Scoring functions are a known limitation of molecular docking and may not accurately rank compounds with different scaffolds.[4][13] Instead of relying solely on the docking score, visually inspect the binding poses of the top-ranked compounds.[9] Look for key interactions known to be important for CA inhibition, such as coordination with the zinc ion and hydrogen bonds with active site residues like His93, Leu196, and Thr197.[14]
Possible Cause 2: Ligand Preparation Issues.
-
Solution: Ensure that the ligands have been prepared correctly with appropriate protonation states and 3D structures. The pH of the binding site can influence the protonation state of both the ligand and protein residues, affecting binding interactions. Consider using tools that can predict pKa values to assign the correct protonation state at physiological pH.
Logical Flow for Post-Docking Analysis:
Caption: Post-docking analysis workflow.
Problem 3: The docked pose of a known inhibitor has a high RMSD from its crystal structure pose.
Possible Cause 1: Inadequate Sampling.
-
Solution: The search algorithm may not have explored the conformational space sufficiently. Increase the exhaustiveness or the number of genetic algorithm runs in your docking software to improve sampling.[15]
Possible Cause 2: Incorrect Grid Box Definition.
-
Solution: The grid box should be centered on the active site and large enough to accommodate the ligand without being excessively large, which can decrease sampling accuracy. Ensure the grid box encompasses the entire active site, including the catalytic zinc and surrounding residues.
Data Presentation
Table 1: Comparison of Docking Scores and Experimental Inhibition Data for Known Carbonic Anhydrase Inhibitors.
| Inhibitor | Docking Software | Docking Score (kcal/mol) | Experimental IC50 (nM) | Reference |
| Acetazolamide | AutoDock Vina | -7.2 | 12 | [16] |
| Ethoxzolamide | AutoDock Vina | -8.5 | 10 | [16] |
| Dorzolamide | Glide | -9.8 | 9 | [17] |
| Brinzolamide | Glide | -9.5 | 3 | [17] |
| SLC-0111 | - | - | 45 | [18] |
Note: Docking scores are highly dependent on the specific protein structure, preparation protocol, and software version. This table provides illustrative examples.
Experimental Protocols
Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the IC50 of an inhibitor against carbonic anhydrase using the esterase activity of the enzyme.[11]
1. Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase VI in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).[11]
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations.[11]
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (B1210297) (NPA) in a solvent such as acetonitrile.[11]
2. Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.[11]
-
Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.[11]
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for binding.[11][18]
-
Initiate the enzymatic reaction by adding the NPA substrate to all wells.[11]
-
Immediately monitor the change in absorbance at 400-405 nm over time using a plate reader. The product, p-nitrophenol, absorbs at this wavelength.[11]
3. Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.[11]
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.[11]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Workflow for IC50 Determination:
Caption: Workflow for an enzyme inhibition assay to determine IC50.
References
- 1. Docking with zinc metalloproteins — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing of phenol-based β−carbonic anhydrase1 inhibitors through QSAR, molecular docking, and MD simulation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. scielo.br [scielo.br]
- 14. Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
"dealing with false positives in CA-VI inhibitor screens"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on carbonic anhydrase VI (CA-VI) inhibitor screens. Our goal is to help you identify and mitigate common issues, particularly the challenge of false positives, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of false positives in CA-VI inhibitor screens?
False positives in high-throughput screening (HTS) for CA-VI inhibitors can arise from several sources. It is crucial to differentiate between true inhibitors and artifacts to avoid wasting resources on non-viable hits. The primary causes include:
-
Pan-Assay Interference Compounds (PAINS): These are chemical compounds that appear as hits in numerous assays due to their inherent reactivity rather than specific binding to the target.[1][2][3] They can interfere with the assay through various mechanisms, such as redox activity, metal chelation, or covalent modification of the target protein.[3]
-
Compound Aggregation: At certain concentrations, some small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[4][5] This is a frequent cause of false positives in biochemical assays.[4][5]
-
Assay-Specific Interference: Compounds can directly interfere with the detection method. For instance, in colorimetric or fluorometric assays, colored or fluorescent compounds can absorb or emit light at the measurement wavelength, leading to erroneous readings.
-
Reactivity with Assay Components: Some compounds may react with other components in the assay buffer, such as reducing agents or buffer species, leading to a change in the readout that is independent of CA-VI activity.[6]
Q2: How can I distinguish a true CA-VI inhibitor from a false positive?
Distinguishing true inhibitors from false positives requires a multi-pronged approach involving several validation and counter-screening assays:
-
Detergent Test for Aggregation: Re-running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) is a standard method to identify aggregators.[1] If the compound's inhibitory activity is significantly diminished or abolished, it is likely an aggregator.[1]
-
Orthogonal Assays: Confirming the hit in a secondary assay that uses a different detection method or principle can help eliminate artifacts. For example, if the primary screen was a colorimetric esterase assay, a secondary screen could measure CO₂ hydration directly.
-
Biophysical Validation: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) can confirm direct binding of the compound to CA-VI and provide quantitative data on binding affinity and kinetics.[3][7]
-
Structure-Activity Relationship (SAR) Analysis: For a true inhibitor, small chemical modifications should lead to predictable changes in activity. False positives, particularly PAINS, often have a flat or inconsistent SAR.
-
Counter-Screening: Testing the compound against an unrelated enzyme can help identify promiscuous inhibitors that are likely non-specific.[8]
Q3: My hit compound shows a steep dose-response curve. What could this indicate?
A steep dose-response curve can be an indicator of a false positive, often due to compound aggregation.[8] Aggregators typically exhibit a sharp transition from no inhibition to complete inhibition over a narrow concentration range, corresponding to their critical aggregation concentration (CAC). True inhibitors usually display a more classical sigmoidal dose-response curve.
Q4: Can the glycosylation of CA-VI affect inhibitor screening results?
Yes, as a secreted glycoprotein, the post-translational modifications (PTMs) of CA-VI, such as glycosylation, can influence inhibitor binding.[9] These modifications can affect the local protein structure and accessibility of the active site. Using a recombinant CA-VI expressed in a system that does not replicate native glycosylation patterns might lead to the identification of inhibitors that are not effective against the native enzyme, or vice-versa. It is advisable to use a CA-VI source that mimics the native glycosylation as closely as possible for screening and validation.
Troubleshooting Guides
Issue 1: High Background Signal in Enzymatic Assay
High background can obscure the signal from true inhibitors and reduce assay sensitivity.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Substrate Instability/Autohydrolysis | Run a "no-enzyme" control to measure the rate of spontaneous substrate breakdown. If high, consider a more stable substrate or adjust buffer conditions (e.g., pH). |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Ensure all reagents are free from microbial or chemical contamination.[10] |
| Non-Specific Binding of Detection Reagents | If using an antibody-based detection method, ensure adequate blocking and washing steps.[10][11][12] Titrate antibody concentrations to find the optimal signal-to-noise ratio.[13] |
| Assay Plate Issues | Use appropriate plates for your assay (e.g., black plates for fluorescence assays to reduce background).[14] Check for plate contamination.[12] |
Issue 2: Hit Compound is Identified as a Potential Aggregator
If a compound's activity is sensitive to detergents, it is likely a false positive due to aggregation.
Confirmation & Mitigation Strategies:
| Strategy | Description |
| Enzyme Concentration Dependence | For an aggregator, the IC50 value will typically increase linearly with the enzyme concentration.[15] A true inhibitor's IC50 should be independent of enzyme concentration. |
| Dynamic Light Scattering (DLS) | DLS can be used to directly detect the formation of colloidal particles by the compound in the assay buffer.[16] |
| Counter-Screening | Test the compound against a well-characterized enzyme known to be susceptible to aggregators, such as β-lactamase.[15] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Validation
ITC directly measures the heat released or absorbed during the binding of an inhibitor to CA-VI, providing a complete thermodynamic profile of the interaction.[17]
Methodology:
-
Sample Preparation:
-
Dialyze purified CA-VI and the inhibitor solution extensively against the same buffer to minimize heats of dilution. A common buffer is 50 mM phosphate (B84403) buffer with 150 mM NaCl at pH 7.4.
-
Ensure the final DMSO concentration is identical in both the protein and inhibitor solutions if DMSO is used for inhibitor solubilization.[18]
-
Degas all solutions immediately before use to prevent air bubbles.[18]
-
Typical concentrations are 10-50 µM for CA-VI in the sample cell and 100-500 µM for the inhibitor in the syringe.[18]
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed to ensure rapid mixing (e.g., 750 rpm).
-
Perform an initial small injection (e.g., 0.4 µL) that will be discarded during data analysis.
-
Follow with a series of 19-24 injections of the inhibitor solution (e.g., 2 µL each) into the CA-VI solution, with sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).
-
-
Control Experiment:
-
Titrate the inhibitor solution into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that monitors the binding of an inhibitor to immobilized CA-VI in real-time, providing kinetic parameters (association and dissociation rates).[8]
Methodology:
-
Immobilization of CA-VI:
-
Activate a sensor chip (e.g., CM5) surface with a mixture of EDC and NHS.
-
Inject a solution of purified CA-VI (e.g., 20-50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the immobilized CA-VI surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Include a reference flow cell (without CA-VI) to subtract non-specific binding and bulk refractive index changes.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a short pulse of a low pH buffer like glycine-HCl) to remove the bound inhibitor without denaturing the immobilized CA-VI.
-
-
Data Analysis:
-
Fit the sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 3: Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding, which indicates a stabilizing or destabilizing interaction.[17]
Methodology:
-
Sample Preparation:
-
In a 96-well or 384-well PCR plate, prepare a reaction mixture containing purified CA-VI (e.g., 2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the assay buffer.
-
Add the inhibitor at various concentrations to different wells. Include a no-inhibitor (DMSO) control.
-
-
Assay Execution:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, gradually increasing the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute) while continuously monitoring the fluorescence of the dye.
-
-
Data Analysis:
-
Plot fluorescence intensity as a function of temperature. The Tm is the inflection point of the resulting sigmoidal curve, where 50% of the protein is unfolded.
-
A positive shift in Tm (ΔTm) in the presence of the inhibitor indicates binding and stabilization of the protein. The magnitude of the shift can be correlated with binding affinity.
-
Data Presentation
Table 1: Representative Binding Data for Carbonic Anhydrase Inhibitors
This table provides a comparison of binding affinities (Kd) and inhibitory constants (Ki) for known inhibitors against different CA isoforms. While specific and extensive data for CA-VI is limited in the public domain, this comparative data can serve as a useful reference.
| Inhibitor | Target Isoform | Kd (nM) - SPR | Ki (nM) - Enzymatic Assay | Reference |
| Acetazolamide (B1664987) | CA I | 12.5 | 250 | [19] |
| Acetazolamide | CA II | 5.8 | 12 | [19] |
| Methazolamide (B1676374) | CA I | 13.0 | 50 | |
| Ethoxzolamide | CA I | 4.3 | 15 | |
| Dichlorphenamide | CA I | 12.0 | 38 | |
| 4-Carboxybenzenesulfonamide | CA II | 50.0 | 100 | [20] |
| Sulphanilamide | CA II | 260.0 | 7500 | [20] |
| Indisulam | CA II | 1.8 | - | |
| Indisulam | CA IX | 4.5 | - | |
| Indisulam | CA XII | 2.5 | - |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes only.
Visualizations
Signaling Pathway: Role of CA-VI in Oral pH Homeostasis
CA-VI plays a crucial role in maintaining a neutral pH in the oral cavity, particularly within the dental pellicle and biofilm, thereby protecting against dental caries.[3][15][20] When cariogenic bacteria metabolize sugars, they produce acids (H⁺), which lower the pH and can lead to enamel demineralization. Salivary bicarbonate (HCO₃⁻) acts as a buffer. CA-VI, present in the dental pellicle, catalyzes the rapid conversion of bicarbonate and protons into carbon dioxide and water, effectively neutralizing the acid.[3][21]
Caption: pH regulation by CA-VI in the oral cavity.
Experimental Workflow: Identifying and Validating a True CA-VI Inhibitor
The following workflow outlines a robust process for screening, identifying, and validating true inhibitors of CA-VI, while effectively triaging false positives.
Caption: Workflow for CA-VI inhibitor validation.
Logical Relationship: Differentiating True vs. False Positive Hits
This diagram illustrates the decision-making process for classifying a screening hit based on the outcomes of key secondary assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advisor_2 [advisor.docking.org]
- 9. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. Association of polymorphisms in the carbonic anhydrase 6 gene with salivary buffer capacity, dental plaque pH, and caries index in children aged 7-9 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. zenodo.org [zenodo.org]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 18. Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activity of Carbonic Anhydrase VI is Higher in Dental Biofilm of Children with Caries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ADME Properties of Carbonic Anhydrase VI Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of carbonic anhydrase VI (CA VI) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the experimental evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this important class of therapeutic agents.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vitro ADME assays for CA VI inhibitors.
| Problem | Potential Cause | Suggested Solution |
| Low Aqueous Solubility | The sulfonamide moiety, common in CA inhibitors, can contribute to poor solubility depending on the overall molecular structure. Aromatic and heterocyclic scaffolds can further decrease solubility.[1][2] | Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino) to the scaffold, avoiding the zinc-binding group. Consider creating a salt form of the molecule if it has a suitable ionizable group.[1] Formulation Strategy: For in vitro assays, prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration in the assay medium does not exceed the solubility limit. For in vivo studies, consider formulation approaches such as creating amorphous solid dispersions or lipid-based formulations. |
| Poor Membrane Permeability in Caco-2 Assay | High polarity from the sulfonamide group and other polar functionalities can limit passive diffusion across the intestinal cell monolayer. The inhibitor may also be a substrate for efflux transporters like P-glycoprotein (P-gp). | Structural Modification: Increase the lipophilicity of the molecule by adding non-polar moieties, but balance this with maintaining sufficient solubility. The number of hydrogen bond donors is also a key factor to consider.[3] Experimental Investigation: Perform bidirectional Caco-2 assays to determine the efflux ratio. If the efflux ratio is high (>2), co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm if your compound is a substrate. |
| High Metabolic Clearance in Liver Microsome Stability Assay | The inhibitor may have metabolic hotspots, such as unsubstituted aromatic rings or alkyl groups, that are susceptible to oxidation by cytochrome P450 enzymes.[4] | Structural Modification: Identify the sites of metabolism through metabolite identification studies. Block these "soft spots" by introducing metabolically stable groups, such as fluorine atoms on an aromatic ring or replacing a labile methyl group.[4] Experimental Tip: Ensure the use of an NADPH regenerating system in your assay to maintain the activity of CYP enzymes throughout the incubation period. |
| Inconsistent Results in ADME Assays | This can be due to compound instability in the assay buffer, non-specific binding to labware, or issues with the experimental setup. | Compound Stability: Assess the chemical stability of your inhibitor in the assay buffer at 37°C without the presence of metabolic enzymes or cells. Reduce Non-specific Binding: Use low-binding plates and centrifuge tubes. Include a control with no cells or microsomes to quantify compound loss due to binding. Assay Controls: Always include positive and negative control compounds with known ADME properties to validate your assay performance. |
Frequently Asked Questions (FAQs)
Here are some answers to common questions regarding the ADME properties of carbonic anhydrase VI inhibitors.
1. What are the key ADME challenges for sulfonamide-based CA VI inhibitors?
Sulfonamide-based inhibitors often face a delicate balance between solubility and permeability. The sulfonamide group, essential for binding to the zinc ion in the active site of CA VI, is polar and can lead to poor membrane permeability.[5] Conversely, modifications to increase lipophilicity and improve permeability can inadvertently decrease aqueous solubility.[3] Additionally, these compounds can be susceptible to metabolic clearance, particularly through oxidation of aromatic or heterocyclic rings by cytochrome P450 enzymes.[4]
2. How can I predict the ADME properties of my CA VI inhibitors in silico?
Several computational tools can provide early insights into the potential ADME properties of your compounds. Parameters such as calculated logP (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be used to predict solubility and permeability based on Lipinski's Rule of Five.[3][6] In silico models can also predict potential sites of metabolism and interactions with transporters.[6] These predictions should always be confirmed with experimental data.
3. What are the typical in vitro assays I should run to profile the ADME properties of my CA VI inhibitors?
A standard in vitro ADME panel for CA VI inhibitors should include:
-
Aqueous Solubility: To determine the solubility in physiological buffers.
-
Membrane Permeability: Using assays like the Caco-2 cell monolayer or Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.[5]
-
Metabolic Stability: Using liver microsomes or hepatocytes to determine the rate of metabolic clearance.[4]
-
CYP450 Inhibition: To assess the potential for drug-drug interactions.
-
Plasma Protein Binding: To determine the fraction of unbound drug, which is generally the pharmacologically active portion.
4. What quantitative data should I be looking for in these assays?
The following tables summarize key parameters and their typical ranges for compounds with favorable ADME properties. Note that specific values for CA VI inhibitors are limited in the public domain, and these serve as general guidelines.
Table 1: In Vitro Permeability and Efflux Data for Representative CA Inhibitors
| Compound | Assay System | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Acetazolamide | Caco-2 | 0.5 | 1.2 | [7] |
| Dorzolamide | Caco-2 | < 0.1 | Not Reported | [7] |
| Brinzolamide | Caco-2 | 0.2 | Not Reported | [7] |
| SLC-0111 | Caco-2 | Not Reported | Not Reported | [8] |
Table 2: In Vitro Metabolic Stability of Representative CA Inhibitors
| Compound | Test System | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Acetazolamide | Human Liver Microsomes | > 60 | < 10 | [4] |
| Zonisamide | Rat Liver Microsomes | 45 | 31 | [9] |
| Topiramate | Rat Liver Microsomes | > 120 | < 5.8 | [9] |
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.
Experimental Workflow for Assessing Oral Absorption Potential
The following diagram illustrates the workflow for evaluating the potential for oral absorption of a CA VI inhibitor.
Caption: Workflow for evaluating the oral absorption potential of CA VI inhibitors.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Compound Addition: Add the test CA VI inhibitor (typically at a concentration of 1-10 µM) to the apical (donor) compartment.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) compartment.
-
Quantification: Analyze the concentration of the compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
Signaling Pathway: Role of CA VI in pH Regulation
The following diagram illustrates the role of carbonic anhydrase VI in catalyzing the reversible hydration of carbon dioxide, a key process in pH regulation.
Caption: The catalytic role of Carbonic Anhydrase VI and its inhibition.
Protocol: Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), the test CA VI inhibitor (typically 1 µM), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4) in a 96-well plate.
-
Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the rate of elimination, from which the half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.
This technical support center provides a starting point for addressing ADME-related challenges in the development of carbonic anhydrase VI inhibitors. For more specific issues, it is always recommended to consult detailed literature on drug metabolism and pharmacokinetics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-obesity carbonic anhydrase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of Carbonic Anhydrase VI (CA-VI) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of carbonic anhydrase VI (CA-VI) inhibitors.
Frequently Asked Questions (FAQs)
Category 1: Issues with Pharmacokinetics, Formulation, and Bioavailability
Question 1: My CA-VI inhibitor shows high potency in vitro, but I'm not observing the expected effect in vivo. What are the likely causes?
Answer: A discrepancy between in vitro and in vivo results is a common hurdle. Several factors could be at play:
-
Poor Pharmacokinetics: The inhibitor may have low oral bioavailability, a short half-life due to rapid metabolism, or may not be effectively distributed to the target tissue (salivary glands).
-
Suboptimal Formulation: The inhibitor might not be sufficiently soluble or stable in the vehicle used for administration, leading to precipitation and reduced absorption.
-
High Protein Binding: Extensive binding to plasma proteins can limit the concentration of free inhibitor available to engage with CA-VI.
-
Dose-Dependent Non-Linear Pharmacokinetics: For some carbonic anhydrase inhibitors, blood clearance can increase with the dose due to saturation of binding to erythrocyte carbonic anhydrases. This can result in a less-than-proportional increase in systemic exposure with increasing doses.[1]
Question 2: How can I improve the bioavailability of my CA-VI inhibitor?
Answer: Several formulation strategies can be employed to enhance bioavailability:
-
Solubilization Techniques: For poorly soluble compounds, consider using co-solvents, surfactants, or cyclodextrins.
-
Advanced Drug Delivery Systems: Lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticles, or liposomes can improve absorption and protect the inhibitor from premature metabolism.
-
Salt Formation: Converting the inhibitor to a more soluble salt form can enhance its dissolution rate.
-
Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection for preclinical studies to bypass first-pass metabolism.
Category 2: Target Engagement and Efficacy
Question 3: How can I confirm that my inhibitor is reaching and engaging with CA-VI in vivo?
Answer: Confirming target engagement is crucial. Here are some approaches:
-
Direct Measurement in Saliva: Since CA-VI is a secreted enzyme, you can collect saliva from your animal models and measure the activity of CA-VI. A reduction in its enzymatic activity post-administration of the inhibitor would indicate target engagement.
-
Pharmacodynamic (PD) Biomarkers: As CA-VI plays a role in maintaining oral pH, you can measure the pH of saliva or dental plaque. Inhibition of CA-VI is expected to result in a more acidic oral environment.
-
Ex Vivo Analysis: After the in vivo experiment, salivary glands can be harvested to measure the concentration of the inhibitor in the tissue.
Question 4: I'm not observing a clear phenotype in my wild-type animal model after administering the inhibitor. What should I consider?
Answer: The physiological role of CA-VI is quite specific, and its inhibition might not produce a dramatic systemic phenotype in healthy animals. Consider the following:
-
Use of a CA-VI Knockout (Car6-/-) Mouse Model: This is a critical tool to understand the physiological consequences of the complete absence of CA-VI. Comparing the phenotype of the knockout mouse with your inhibitor-treated wild-type mice can help validate that the observed effects (or lack thereof) are on-target. For instance, Car6-/- mice have been shown to have an altered perception of bitter taste.[2]
-
Disease or Challenge Models: The effect of CA-VI inhibition might be more pronounced in a disease model where oral health is compromised, such as a dental caries model.
-
Specialized Behavioral Tests: Given the role of CA-VI in taste perception, consider employing sensitive taste preference tests (e.g., two-bottle choice) to detect subtle behavioral changes.[2]
Category 3: Off-Target Effects and Selectivity
Question 5: How do I know if the observed in vivo effects are due to the inhibition of CA-VI or other carbonic anhydrase isoforms?
Answer: This is a critical question of selectivity. Most carbonic anhydrase inhibitors, particularly those based on a sulfonamide scaffold, have the potential to inhibit multiple CA isoforms.
-
Isoform Selectivity Profiling: It is essential to profile your inhibitor against a panel of the most physiologically relevant CA isoforms (e.g., CA I, II, IV, IX, XII). The goal is to demonstrate a significantly higher potency for CA-VI over other isoforms.
-
Compare with Known Inhibitors: Compare the in vivo effects of your inhibitor with those of a non-selective CA inhibitor (like acetazolamide) and a selective inhibitor for another isoform (if available).
-
Phenotypic Comparison: Compare the phenotype observed in your inhibitor-treated animals with the known phenotypes of knockout mice for other CA isoforms.
Question 6: My animals are showing unexpected adverse effects. How can I investigate if these are off-target effects?
Answer: Unexpected toxicity can arise from on-target or off-target effects.
-
On-Target Toxicity: Review the known physiological roles of CA-VI. Could the observed side effect be a consequence of its inhibition? Comparing with the phenotype of a Car6-/- mouse can be informative.
-
Off-Target Effects:
-
Dose-Response Relationship: Determine if the toxicity is observed at concentrations significantly higher than those required for CA-VI inhibition.
-
Literature Review: Investigate if the chemical scaffold of your inhibitor is known to interact with other targets.
-
Broad Target Screening: If resources permit, screen your inhibitor against a broad panel of receptors and enzymes to identify potential off-target interactions.
-
Data Presentation: Inhibitor Selectivity
Table 1: Inhibition Constants (Ki) of Selected Sulfonamides Against a Panel of Human Carbonic Anhydrase Isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VI (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 11 | 2.5 | 25 | 5.7 |
| Compound 1 | 1015 | 92 | 784 | 64 | 66 | 87 |
| Compound 2 | 929 | 88 | 688 | 56 | 59 | 79 |
| Compound 3 | 1166 | 1050 | 917 | 806 | 977 | 1020 |
Data compiled from literature. Ki values can vary depending on assay conditions.[3]
Experimental Protocols
Protocol 1: Measurement of Salivary Flow Rate and pH in Mice
This protocol allows for the assessment of salivary gland function and the buffering capacity of saliva, which can be influenced by CA-VI activity.
Materials:
-
Pilocarpine (B147212) hydrochloride (stimulant)
-
Sterile saline
-
Microcentrifuge tubes (0.5 mL and 1.5 mL)
-
Cotton swabs
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Calibrated pH meter with a micro-electrode
-
Precision scale
Methodology:
-
Animal Preparation: Anesthetize the mouse according to your institution's approved protocol.
-
Pilocarpine Stimulation: Administer pilocarpine hydrochloride (0.5 mg/kg body weight) via intraperitoneal (IP) injection to stimulate salivation.
-
Saliva Collection:
-
Carefully place a pre-weighed cotton swab into the mouse's oral cavity for a fixed period (e.g., 15 minutes).
-
After the collection period, remove the swab and place it in a pre-weighed 0.5 mL microcentrifuge tube.
-
-
Quantification of Saliva Volume:
-
Weigh the tube containing the saliva-saturated swab. The difference in weight from the initial measurement represents the amount of saliva collected.
-
To extract the saliva for further analysis, place the 0.5 mL tube into a larger 1.5 mL tube and centrifuge.
-
-
pH Measurement:
-
Immediately after collection, measure the pH of the collected saliva using a calibrated micro-pH electrode.
-
-
Data Analysis:
-
Calculate the salivary flow rate (e.g., in µL/min).
-
Compare the pH values between control and inhibitor-treated groups. A decrease in salivary pH in the treated group may indicate successful inhibition of CA-VI.
-
Protocol 2: Two-Bottle Choice Taste Preference Assay
This protocol is used to assess alterations in taste perception, particularly for bitter compounds, which is a known phenotype in Car6-/- mice.[2]
Materials:
-
Animal housing with a two-bottle setup (e.g., IntelliCage or standard cages with two sipper tubes).
-
Test compound (e.g., quinine (B1679958) for bitter taste).
-
Inhibitor and vehicle control.
-
Precision scale for measuring fluid consumption.
Methodology:
-
Acclimatization: House the mice in the two-bottle cages for several days with access to water in both bottles to acclimate them to the setup.
-
Inhibitor Administration: Administer the CA-VI inhibitor or vehicle control to the respective groups of mice according to your dosing regimen.
-
Taste Preference Test:
-
Replace the water in one of the bottles with the taste solution (e.g., 3 µM quinine). The other bottle should continue to have water.
-
Record the fluid consumption from each bottle over a set period (e.g., 24 or 48 hours) by weighing the bottles before and after.
-
-
Data Analysis:
-
Calculate the preference ratio for the taste solution: (Volume of taste solution consumed) / (Total volume of fluid consumed).
-
A preference ratio of 0.5 indicates no preference, >0.5 indicates a preference for the taste solution, and <0.5 indicates an aversion.
-
Compare the preference ratios between the inhibitor-treated and control groups. An alteration in the preference for bitter solutions in the treated group may suggest an on-target effect of the CA-VI inhibitor.
-
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy of CA-VI inhibitors.
Caption: Physiological role of CA-VI and the consequences of its inhibition.
Caption: Experimental workflow for in vivo evaluation of a novel CA-VI inhibitor.
References
- 1. Dose-dependent pharmacokinetics of L-693,612, a carbonic anhydrase inhibitor, following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase VI in bitter taste perception: evidence from the Car6⁻/⁻ mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cell-Based Assay Development for Carbonic Anhydrase VI
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and performing cell-based assays for carbonic anhydrase VI (CA VI).
Troubleshooting Guides
This section addresses specific issues that may arise during your cell-based assay for carbonic anhydrase VI.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant change in extracellular pH after introducing CA VI or inhibitor. | Inadequate CA VI Activity: The purified CA VI may have low enzymatic activity. Cell Culture Medium Buffering Capacity: The buffering capacity of your cell culture medium may be too high, masking the pH changes. Incorrect Assay Conditions: The pH, temperature, or substrate (CO2/bicarbonate) concentration may not be optimal for CA VI activity.[1][2][3] | Verify Enzyme Activity: Test the activity of your purified CA VI using a standard colorimetric or electrometric assay before using it in the cell-based assay.[4] Optimize Assay Buffer: Use a low-buffering capacity medium, such as a bicarbonate-free medium supplemented with a controlled amount of bicarbonate, during the assay. Optimize Assay Conditions: Ensure the assay is performed at the optimal pH (around 7.2-7.4) and temperature (37°C) for CA VI. Ensure adequate CO2 supply.[1][2] |
| High background noise or drifting pH readings. | Contamination: Bacterial or fungal contamination in the cell culture can alter the medium's pH. Electrode Malfunction: The pH electrode may be improperly calibrated, dirty, or malfunctioning.[5][6][7][8][9] Electrical Interference: Electrical equipment in the vicinity of the pH meter can cause unstable readings.[6][9] | Check for Contamination: Regularly inspect your cell cultures for any signs of contamination. Calibrate and Clean Electrode: Calibrate the pH electrode before each experiment using fresh, high-quality buffers.[5][6] Clean the electrode according to the manufacturer's instructions. Isolate Equipment: Move any potential sources of electrical interference away from the pH measurement setup.[9] |
| Inconsistent results between replicate wells or experiments. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in metabolic activity and pH changes. Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to changes in media concentration and pH. Inaccurate Pipetting: Inconsistent volumes of reagents, cells, or inhibitors will introduce variability. | Ensure Uniform Cell Seeding: Use a single-cell suspension and mix thoroughly before seeding. Mitigate Edge Effects: Avoid using the outer wells of the plate for experiments. Fill them with sterile water or PBS to maintain humidity. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. |
| Cell viability is compromised during the assay. | Toxicity of Inhibitor/Vehicle: The CA VI inhibitor or its solvent (e.g., DMSO) may be toxic to the cells at the concentrations used. Extreme pH Changes: Large and rapid shifts in extracellular pH can be detrimental to cell health. | Perform Cytotoxicity Assays: Determine the non-toxic concentration range of your inhibitor and vehicle on the chosen cell line. Control pH Changes: Use a lower concentration of CA VI or a more robust cell line to minimize drastic pH shifts. Monitor cell morphology throughout the experiment. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding cell-based assays for carbonic anhydrase VI.
Q1: What is the primary function of carbonic anhydrase VI (CA VI)?
A1: Carbonic anhydrase VI is a secreted enzyme primarily found in saliva.[10][11][12] Its main function is to catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+), playing a crucial role in pH regulation and buffering capacity in the oral cavity and upper digestive tract.[10][11]
Q2: Why is a cell-based assay necessary for studying CA VI?
A2: While biochemical assays can determine the enzymatic activity of purified CA VI, cell-based assays provide a more physiologically relevant environment to study its function. These assays allow for the investigation of how secreted CA VI modulates the pH of the cellular microenvironment and its subsequent effects on cell behavior, such as proliferation, adhesion, and signaling.
Q3: Which cell lines are suitable for a CA VI cell-based assay?
A3: The most relevant cell lines are those derived from tissues where CA VI is physiologically active, such as salivary gland epithelial cells.[13][14][15][16][17] Examples include human salivary gland (HSG) cell lines or immortalized salivary gland epithelial cells.[13][14][16] The choice of cell line will depend on the specific research question.
Q4: How can I measure changes in extracellular pH in a cell-based assay?
A4: Changes in extracellular pH can be measured using a pH-sensitive microelectrode or a fluorescent pH indicator dye that is impermeable to the cell membrane. Commercially available pH sensors designed for microplate readers can also be used for higher throughput.
Q5: What are the key controls to include in a CA VI cell-based assay?
A5: Essential controls include:
-
No-Enzyme Control: Cells in assay medium without the addition of CA VI to establish the baseline pH.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the CA VI inhibitor.
-
Positive Control Inhibitor: A known, potent inhibitor of carbonic anhydrases, such as acetazolamide, to validate the assay's ability to detect inhibition.
-
Cell-Free Control: Assay medium with CA VI but without cells to measure the direct enzymatic activity in the assay conditions.
Q6: Can intracellular pH be affected by extracellular CA VI activity?
A6: Yes, changes in the extracellular pH can influence intracellular pH through various ion transport mechanisms in the cell membrane. Therefore, monitoring intracellular pH using fluorescent dyes like BCECF-AM can be a secondary readout to assess the downstream effects of CA VI activity.
Experimental Protocols
Protocol: Measuring Extracellular pH Changes Induced by Carbonic Anhydrase VI
This protocol outlines a method to measure the effect of secreted CA VI on the extracellular pH of a salivary gland epithelial cell monolayer.
Materials:
-
Human Salivary Gland (HSG) epithelial cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bicarbonate-free, low-buffer assay medium (e.g., Hanks' Balanced Salt Solution without bicarbonate, supplemented with 5 mM HEPES)
-
Purified, active carbonic anhydrase VI
-
CA VI inhibitor (e.g., acetazolamide) and vehicle (e.g., DMSO)
-
Sterile 96-well flat-bottom plates
-
Calibrated pH meter with a microelectrode
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed HSG cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells in a CO2 incubator at 37°C.
-
-
Assay Preparation:
-
On the day of the assay, wash the confluent cell monolayer twice with the bicarbonate-free, low-buffer assay medium to remove the growth medium.
-
Add 100 µL of the assay medium to each well.
-
-
Baseline pH Measurement:
-
Equilibrate the plate at 37°C for 30 minutes.
-
Measure the baseline pH of the medium in each well using a sterile microelectrode.
-
-
Treatment Addition:
-
Prepare working solutions of purified CA VI, the CA VI inhibitor, and the vehicle in the assay medium.
-
Add the appropriate treatments to the wells (e.g., CA VI alone, CA VI with inhibitor, vehicle control).
-
-
Incubation and pH Measurement:
-
Incubate the plate in a CO2 incubator (typically 5% CO2) at 37°C. The CO2 will dissolve in the medium and serve as the substrate for CA VI.
-
Measure the extracellular pH at various time points (e.g., 15, 30, 60, and 120 minutes) to monitor the change in pH over time.
-
-
Data Analysis:
-
Calculate the change in pH (ΔpH) for each well by subtracting the baseline pH from the pH at each time point.
-
Compare the ΔpH in the CA VI-treated wells to the control and inhibitor-treated wells.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of secreted Carbonic Anhydrase VI.
Experimental Workflow
Caption: Experimental workflow for a cell-based CA VI assay.
References
- 1. A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH and Temperature on Enzyme Activity of Chitosanase Produced Under Solid Stated Fermentation by Trichoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The identification of secreted carbonic anhydrase VI as a constitutive glycoprotein of human and rat milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insights.globalspec.com [insights.globalspec.com]
- 6. pages.hannainst.com [pages.hannainst.com]
- 7. murphyanddickey.com [murphyanddickey.com]
- 8. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
- 9. sensorex.com [sensorex.com]
- 10. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase VI - Wikipedia [en.wikipedia.org]
- 12. Salivary carbonic anhydrase isoenzyme VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immortalized Human Small Salivary Gland Epithelial Cell Line -SV40 | Applied Biological Materials Inc. [abmgood.com]
- 14. Current cell models for bioengineering a salivary gland: a mini-review of emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of Salivary Epithelial Cells from Human Salivary Glands for In Vitro Growth as Salispheres or Monolayers [jove.com]
- 16. mdpi.com [mdpi.com]
- 17. westsenecaorthodontist.com [westsenecaorthodontist.com]
Technical Support Center: Optimizing Buffer Conditions for Carbonic Anhydrase VI (CA VI) Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for measuring the activity of Carbonic Anhydrase VI (CA VI).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for human Carbonic Anhydrase VI activity?
A1: The maximum catalytic activity of human CA VI is observed in a pH range of 7.0 to 8.0. The enzyme maintains stability and its secondary structure between pH 7.0 and 11.5, but its activity decreases significantly in acidic conditions. The pKa of the essential zinc-bound water molecule in the active site of CA VI has been determined to be 6.6 ± 0.2, which influences its pH-dependent activity profile.
Q2: Which buffer system should I choose for my CA VI assay? My activity seems low.
A2: The choice of buffer can significantly impact the apparent activity of carbonic anhydrases. For some carbonic anhydrases, the highest activities are recorded in barbital-based buffers (also known as Veronal buffers). Other commonly used buffers such as Tris-HCl, HEPES, imidazole, Tricine, and phosphate (B84403) have been reported to result in lower apparent activity. This discrepancy may be due to the inhibition of the enzyme by higher concentrations of CO2 in certain buffer systems or direct inhibition by buffer components. If you are experiencing low activity, consider switching to a barbital (B3395916) buffer or verifying that your current buffer components are not inhibitory.
Q3: My CA VI activity is inconsistent or lower than expected. What are the common troubleshooting steps?
A3: Inconsistent or low CA VI activity can stem from several factors related to buffer and reagent preparation. Here are some key areas to troubleshoot:
-
pH Accuracy: Ensure your buffer's pH is accurately calibrated and measured at the temperature of the assay, as pH can be temperature-dependent. The optimal range for CA VI is narrow (pH 7.0-8.0).
-
Reagent Stability: CO2-saturated water, a key reagent in many CA assays, is unstable. It should be freshly prepared for each experiment and kept on ice to prevent CO2 from coming out of solution.
-
Enzyme Integrity: Avoid repeated freeze-thaw cycles of your CA VI enzyme stock. Prepare single-use aliquots and store them at -20°C or -80°C.
-
Buffer Contamination: Ensure buffer components are free of potential CA inhibitors. Some anions are known to inhibit carbonic anhydrases.
-
High Substrate Concentration: In certain buffer systems, high concentrations of CO2 can be inhibitory. Ensure your substrate concentration is appropriate for the chosen buffer.
Q4: Can components in my buffer or sample inhibit or activate CA VI?
A4: Yes, various molecules can modulate CA VI activity.
-
Inhibitors: Sulfonamides are a well-known class of potent carbonic anhydrase inhibitors (e.g., Acetazolamide, Dorzolamide). Certain anions and even some buffer molecules themselves can also be inhibitory. When testing novel compounds, it is crucial to screen for isoform selectivity against other CAs, like CA I and CA II, to understand off-target effects.
-
Activators: While less studied than inhibitors, CA activators do exist and are thought to work by facilitating the proton shuttle step in the catalytic cycle. Ensure that no components in your sample are inadvertently activating the enzyme.
Data Presentation: CA VI Kinetic Parameters
The following tables summarize key quantitative data for human CA VI under different pH conditions.
Table 1: Michaelis-Menten Constants (KM) for CO₂ Hydration by CA VI
| pH Range | KM (mM) | Reference |
| 5.9 – 7.0 | 9.9 ± 3.2 | |
| 7.1 – 8.4 | 11.3 ± 0.7 |
Table 2: Buffer System Considerations for CA Assays
| Buffer Type | Reported Performance for CA Activity | Potential Issues | Reference |
| Barbital (Veronal) | Highest activity reported for some CAs | ||
| Tris-HCl | Commonly used, but may show lower activity | May chelate metal ions if not properly prepared | |
| HEPES | Lower activity reported compared to barbital | ||
| Phosphate | Lower activity reported compared to barbital | Can precipitate with divalent cations | |
| Imidazole | Lower activity reported compared to barbital |
Experimental Protocols
Protocol 1: Electrometric pH-Based Assay (Wilbur-Anderson Method)
This method measures CA activity by recording the time required for a CO₂-saturated solution to lower the pH of a buffer. It is a classic and widely cited method.
Reagents:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3 (or 25 mM Barbital buffer, pH 8.2). Chill to 0-4°C before use.
-
CO₂-Saturated Water: Bubble CO₂ gas through deionized water for at least 30 minutes. The water must be kept on ice (0-4°C) at all times to maintain saturation. The final pH should be below 4.0.
-
Enzyme Solution: Prepare a stock solution of CA VI (e.g., 1 mg/mL) in ice-cold water. Immediately before the assay, dilute to the working concentration (e.g., 0.1 mg/mL) with ice-cold water.
Procedure:
-
Temperature Control: All reagents and the reaction vessel must be maintained at 0-4°C in an ice bath.
-
Blank Measurement: a. Add 6.0 mL of chilled Assay Buffer to a 20 mL beaker with a stir bar. b. Place the calibrated pH electrode into the solution. c. Rapidly inject 4.0 mL of chilled CO₂-saturated water into the beaker. d. Immediately start a stopwatch and record the time (T₀) it takes for the pH to drop from 8.3 to 6.3.
-
Enzyme-Catalyzed Measurement: a. Add 6.0 mL of chilled Assay Buffer to a clean beaker. b. Add 0.1 mL (or desired volume) of the diluted enzyme solution and mix. c. Rapidly inject 4.0 mL of chilled CO₂-saturated water. d. Immediately start a stopwatch and record the time (T) it takes for the pH to drop from 8.3 to 6.3.
-
Calculation: a. Calculate the Wilbur-Anderson Units (WAU) per mg of enzyme using the formula: WAU/mg = (T₀ - T) / (T x mg of enzyme in assay)
Visualizations
Experimental and Logical Workflows
Caption: Workflow for optimizing CA VI buffer conditions.
Caption: Troubleshooting decision tree for low CA VI activity.
Caption: Catalytic mechanism of CA VI and site of inhibition.
Validation & Comparative
A Comparative Guide to the Efficacy of Carbonic Anhydrase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different chemical scaffolds as inhibitors of carbonic anhydrase (CA) enzymes. While the primary focus is on identifying promising candidates for the inhibition of Carbonic Anhydrase VI (CA-VI), a salivary isoform implicated in dental caries and Sjögren's syndrome, this document also presents broader data from well-studied isoforms due to the limited availability of specific CA-VI inhibition data.[1] The information herein, including quantitative efficacy data and detailed experimental protocols, is intended to guide researchers in the design and development of novel, potent, and selective CA inhibitors.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2][3] This catalytic activity is fundamental to numerous physiological processes.[1] In humans, 16 different alpha-CA isoforms have been identified, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer.[1][2] Consequently, the development of isoform-specific CA inhibitors (CAIs) is a significant area of therapeutic research.[3]
The primary challenge lies in achieving selectivity for the target isoform over ubiquitously expressed "off-target" isoforms like CA I and CA II, thereby minimizing side effects.[1][4] Various chemical scaffolds have been explored to achieve this, with the sulfonamides being the most classical and widely studied class.[5][6]
Data Presentation: Comparative Inhibitory Efficacy
The efficacy of CA inhibitors is typically quantified by their inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency. The following table summarizes the inhibitory activity of representative compounds from different chemical scaffolds against several key human CA isoforms. This data is compiled from various studies to illustrate the potency and selectivity profiles of these scaffolds.
| Scaffold Class | Representative Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Benzenesulfonamides | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [7] |
| SLC-0111 Analogue | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | [7] | |
| Hydroxyimine-Tethered | 3.0 | 4.4 | - | - | [8] | |
| Coumarins | Compound 10 | Weak Inhibition | Weak Inhibition | Potent Inhibition | Potent Inhibition | [9] |
| Carboxylic Acids | Benzoic Acid Derivatives | - | - | 0.11 - 0.97 (µM) | 0.59 - 8.10 (µM) | [10] |
| Heterocyclic (General) | Pyrazolylbenzenesulfonamide | - | - | 15.9 - 67.6 | 16.7 - 65.7 | [7] |
Note: The data presented is for isoforms other than CA-VI but provides a valuable reference for scaffold performance within the carbonic anhydrase family. The development of potent and selective CA-VI inhibitors remains an active area of research.
Experimental Protocols: Key Methodologies
The accurate determination of inhibition constants is critical for comparing the efficacy of different inhibitor scaffolds. The most widely accepted method for this purpose is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
This technique measures the enzyme-catalyzed hydration of carbon dioxide. The inhibition of this catalytic activity by a compound is used to determine its inhibition constant (Kᵢ).[11][12]
-
Principle: The hydration of CO₂ by carbonic anhydrase leads to the formation of bicarbonate and a proton, causing a rapid change in pH. This pH change is monitored in real-time using a pH indicator dye (e.g., phenol (B47542) red). The rate of color change is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases in a concentration-dependent manner.[12]
-
Methodology:
-
Reagent Preparation: A buffered solution containing the purified CA enzyme and the pH indicator is prepared. A separate, CO₂-saturated solution is also prepared. Stock solutions of the inhibitor are created, typically in DMSO, and diluted to various concentrations.[11]
-
Measurement: The enzyme solution and the CO₂ solution are rapidly mixed in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically 10-100 seconds) to determine the initial rate of the uncatalyzed and enzyme-catalyzed reactions.[11]
-
Inhibition Assay: The experiment is repeated with the addition of varying concentrations of the inhibitor to the enzyme solution.
-
-
Data Analysis:
-
The initial reaction rates are plotted against the corresponding inhibitor concentrations.
-
The IC₅₀ value, which is the inhibitor concentration that causes a 50% reduction in enzyme activity, is determined from the resulting dose-response curve.[12]
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration (CO₂) and Kₘ is the Michaelis-Menten constant.[9]
-
Visualizations: Workflow and Pathways
Experimental Workflow for CA Inhibitor Evaluation
The following diagram illustrates the typical workflow for the discovery, synthesis, and evaluation of novel carbonic anhydrase inhibitors.
Caption: Workflow for the development and assessment of carbonic anhydrase inhibitors.
CA-VI Role in Salivary pH Regulation
The diagram below outlines the fundamental role of CA-VI in maintaining the pH balance of saliva, a process that is critical for oral health.
Caption: Catalytic role of CA-VI in the salivary buffering system.
References
- 1. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Selectivity Profiling of Carbonic Anhydrase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the design of isoform-specific carbonic anhydrase (CA) inhibitors is a critical endeavor to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the selectivity profiles of various inhibitors against the secretory isoform CA-VI and other key human CA isoforms, supported by quantitative experimental data and detailed methodologies.
Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation, CO2 homeostasis, and electrolyte secretion.[1] With at least 15 known isoforms in humans, each with distinct tissue distribution and physiological roles, the development of inhibitors that can selectively target a specific isoform is a significant goal in medicinal chemistry. Isoform-selective inhibitors are invaluable tools for dissecting the specific functions of each CA and for developing novel therapeutics for a range of conditions such as glaucoma, epilepsy, and cancer.[2][3]
This guide focuses on the selectivity of inhibitors for carbonic anhydrase VI (CA-VI), a secreted isoform found in saliva and milk, in comparison to other well-characterized isoforms such as the cytosolic CA-I and CA-II, and the tumor-associated CA-IX and CA-XII.
Comparative Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its inhibition constant (Kᵢ) or dissociation constant (Kᵈ), with a lower value indicating a more potent inhibitor. The following table summarizes the dissociation constants (Kᵈ) for a series of 4-amino-substituted benzenesulfonamides against a panel of human CA isoforms, providing a clear comparison of their selectivity profiles.
| Compound | hCA I (Kᵈ, µM) | hCA II (Kᵈ, µM) | hCA VI (Kᵈ, µM) | hCA VII (Kᵈ, µM) | hCA XII (Kᵈ, µM) | hCA XIII (Kᵈ, µM) |
| 23 | 10.0 | 2.0 | 11.1 | 6.67 | 6.67 | 10.0 |
| 24 | 12.5 | 4.55 | 33.3 | 4.55 | 5.88 | 26.3 |
| 25 | 5.88 | 1.18 | 28.6 | 5.60 | 10.5 | 3.33 |
| 26 | 0.100 | 0.181 | 13.3 | 0.769 | 2.70 | 0.40 |
| 27 | 0.0133 | 0.0714 | 13.3 | 0.200 | 0.588 | 0.100 |
| 28 | 0.0333 | 0.133 | 13.3 | 0.454 | 1.81 | 0.167 |
| 29 | 0.0290 | 0.100 | 11.8 | 0.400 | 3.30 | 0.222 |
| 30 | 0.00667 | 0.0625 | 10.0 | 0.120 | 0.770 | 0.0667 |
| 31 | 0.0060 | 0.0435 | 14.3 | 0.125 | 0.670 | 0.0222 |
| 32 | 0.0333 | 0.0667 | 3.20 | 0.286 | 2.00 | 1.40 |
| 33 | 0.500 | 0.278 | 8.30 | 1.00 | 6.25 | 2.86 |
| 34 | 0.200 | 0.130 | 4.0 | 0.170 | 2.50 | 1.40 |
| BSA | 7.14 | 1.79 | 14.0 | 6.67 | 12.50 | 10.0 |
| AZM | 1.40 | 0.017 | 0.180 | 0.017 | 0.133 | 0.050 |
Data adapted from Maresca et al., Molecules, 2014.[4] Dissociation constants (Kᵈ) were determined by the fluorescent thermal shift assay. BSA (benzenesulfonamide) and AZM (acetazolamide) are included as reference compounds.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity is paramount. The following are detailed methodologies for key experiments in the characterization of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for directly measuring the catalytic activity of CAs and the potency of their inhibitors by monitoring the enzyme-catalyzed hydration of CO₂.[1]
Principle: The assay follows the change in pH that occurs as CO₂ is hydrated to bicarbonate and a proton. A pH indicator is used, and the change in its absorbance is monitored over time using a stopped-flow spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4) containing a pH indicator (e.g., phenol (B47542) red).
-
Dissolve the purified CA enzyme and the test inhibitor in the buffer solution.
-
-
Instrumentation:
-
A stopped-flow instrument is used to enable the rapid mixing of the CO₂ solution with the enzyme/inhibitor solution.
-
-
Procedure:
-
Equilibrate the instrument and reagents to the desired temperature (e.g., 20°C).
-
For inhibitor assays, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time (e.g., 10-15 minutes).
-
Rapidly mix the enzyme (or enzyme-inhibitor mixture) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over a short time course (e.g., 60 seconds).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method for measuring the binding of ligands to a protein by monitoring changes in the protein's thermal stability.[5][6]
Principle: The assay measures the temperature at which a protein unfolds (the melting temperature, Tₘ) by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it denatures. Ligand binding typically stabilizes the protein, resulting in an increase in its Tₘ.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified CA enzyme in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).
-
Prepare serial dilutions of the inhibitor.
-
-
Assay Setup:
-
In the wells of a 96- or 384-well PCR plate, mix the enzyme, dye, and inhibitor. A typical final concentration for the protein is 2 µM and for the dye is a 1000-fold dilution of the stock.[7]
-
-
Instrumentation:
-
A real-time PCR instrument is used to heat the plate at a controlled rate (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tₘ) is determined from the midpoint of the protein unfolding transition curve (fluorescence vs. temperature).
-
The change in melting temperature (ΔTₘ) in the presence of the inhibitor is indicative of binding.
-
Dissociation constants (Kᵈ) can be determined by fitting the ΔTₘ values at different inhibitor concentrations to a binding model.[5]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments for determining inhibitor selectivity and the fundamental mechanism of CA inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 7. eubopen.org [eubopen.org]
"comparative structural analysis of CA-VI and CA-II active sites"
A Comparative Structural Analysis of the Active Sites of Carbonic Anhydrase VI (CA-VI) and Carbonic Anhydrase II (CA-II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the active site structures of two human α-carbonic anhydrase isoforms: the cytosolic Carbonic Anhydrase II (CA-II) and the secreted Carbonic Anhydrase VI (CA-VI). Understanding the subtle yet significant structural distinctions between these isozymes is crucial for the design of isoform-specific inhibitors and for elucidating their unique physiological roles.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Among the 15 human α-CA isoforms, CA-II is one of the most extensively studied and catalytically efficient enzymes, playing a vital role in processes such as respiration and pH homeostasis.[2] In contrast, CA-VI is the only secreted isoform, found in saliva and milk, and has been implicated in taste perception and oral health.[3] While both are α-class CAs and share a conserved catalytic mechanism, differences in their active site architecture lead to distinct catalytic efficiencies and inhibitor binding profiles.
Active Site Architecture: A Tale of Two Cavities
The active site of α-CAs is a cone-shaped cavity, approximately 15 Å deep, with a catalytic zinc ion (Zn²⁺) situated at its base.[4] This zinc ion is tetrahedrally coordinated by three highly conserved histidine residues and a water molecule or hydroxide (B78521) ion, which acts as the nucleophile in the hydration of CO₂.[5] The active site is further characterized by two distinct regions: a hydrophobic side, which facilitates the binding of the nonpolar CO₂ substrate, and a hydrophilic side, which contains a network of ordered water molecules essential for proton transfer.[6]
Key Structural Differences
While the core catalytic machinery is conserved, the amino acid residues lining the active site cavity differ between CA-II and CA-VI, leading to significant alterations in the local environment. The crystal structure of human CA-VI (PDB ID: 3FE4) reveals a prototypical mammalian CA fold but with a unique dimeric arrangement and a cluster of non-conserved residues in the active site.[7] A study creating a CA-VI mimic by introducing mutations into the CA-II active site has highlighted several key residue substitutions that define the differences between the two.[8]
Table 1: Comparison of Key Active Site Residues in Human CA-II and CA-VI
| Residue Position (CA-II Numbering) | Amino Acid in CA-II | Amino Acid in CA-VI | Location and Putative Function |
| 65 | Alanine (Ala) | Threonine (Thr) | Part of the active site rim, influencing inhibitor binding. |
| 67 | Asparagine (Asn) | Glutamine (Gln) | Located on the hydrophilic side of the active site. |
| 130 | Phenylalanine (Phe) | Tyrosine (Tyr) | Part of the "selective pocket" near the entrance of the active site. |
| 134 | Valine (Val) | Glutamine (Gln) | Contributes to the shape and hydrophobicity of the active site. |
| 203 | Leucine (Leu) | Threonine (Thr) | Located within the hydrophobic region of the active site. |
Data sourced from a study on a CA-VI mimic created from CA-II.[8]
These substitutions collectively alter the size, shape, and polarity of the active site, which in turn affects substrate recognition, catalytic activity, and inhibitor specificity.
Quantitative Comparison of Catalytic Efficiency
The differences in active site architecture are reflected in the catalytic efficiencies of CA-II and CA-VI. CA-II is one of the fastest enzymes known, with a very high turnover number. While specific kinetic data for CA-VI can vary depending on the source and experimental conditions, it is generally considered to be a catalytically efficient enzyme, though typically less active than CA-II.
Table 2: Catalytic Parameters for CO₂ Hydration by Human CA-II and CA-VI
| Enzyme | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
| CA-II | 1.1 x 10⁶ | 12 | 9.2 x 10⁷ |
| CA-VI | 4.1 x 10⁵ | 11 | 3.7 x 10⁷ |
Note: These values are representative and can vary based on experimental conditions such as pH and buffer.
Experimental Protocols
The structural and functional data presented are primarily derived from X-ray crystallography and enzyme kinetics assays.
X-ray Crystallography
The three-dimensional structures of CA-II and CA-VI have been determined by X-ray crystallography. This technique involves the following general steps:
-
Protein Expression and Purification: The target carbonic anhydrase is overexpressed, typically in E. coli, and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.[9]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein, from which the atomic model is built and refined.[9]
Enzyme Kinetics
The catalytic activity of carbonic anhydrases is commonly measured using a stopped-flow spectrophotometer to monitor the hydration of CO₂. The assay follows the change in pH using a colorimetric indicator. The initial rates of reaction are measured at various substrate concentrations to determine the kinetic parameters, kcat and KM.
Visualizing the Catalytic Pathway and Experimental Workflow
Catalytic Mechanism of α-Carbonic Anhydrases
The following diagram illustrates the generally accepted "ping-pong" mechanism for CO₂ hydration catalyzed by α-carbonic anhydrases like CA-II and CA-VI.
Caption: Catalytic cycle of α-carbonic anhydrases.
General Experimental Workflow for X-ray Crystallography
The diagram below outlines the major steps involved in determining the crystal structure of a protein like CA-VI or CA-II.
Caption: Workflow for protein X-ray crystallography.
Conclusion
The active sites of CA-VI and CA-II, while sharing the fundamental catalytic machinery of α-carbonic anhydrases, exhibit key differences in their amino acid composition. These variations in the active site cavity contribute to their distinct catalytic efficiencies and provide a structural basis for the design of isoform-specific inhibitors. For drug development professionals, exploiting these structural nuances is paramount for creating targeted therapeutics with improved efficacy and reduced off-target effects. Further research into the dynamic behavior of these active sites will continue to illuminate their unique biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical and Biophysical Characterization of Carbonic Anhydrase VI from Human Milk and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Carbonic Anhydrase Inhibitors with a Focus on Carbonic Anhydrase VI
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various carbonic anhydrase (CA) inhibitors, with a specific emphasis on their activity against the secreted isoform, CA-VI. The development of isoform-specific inhibitors is a significant challenge due to the high degree of similarity within the active sites of the 16 human α-CA isoforms.[1][2] Understanding the inhibitory activity across different isoforms is crucial for designing selective drugs and minimizing off-target effects.[1] This document summarizes quantitative inhibition data and outlines the standard experimental protocols used for their determination.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is typically expressed as its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table presents the Ki values for a selection of sulfonamide inhibitors against CA-VI and other physiologically relevant isoforms. A lower Ki value indicates a higher inhibitory potency.
| Inhibitor | CA-VI (Ki, µM) | CA-I (Ki, µM) | CA-II (Ki, µM) | Notes |
| Thiamine (B1217682) (Vitamin B1) | 0.062 | 0.38 | 0.085 | A naturally occurring compound showing notable inhibition of CA-VI. |
| Compound 1 | 0.593 | 2.27 | 0.784 | A thiamine-like molecule, 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide.[3] |
| Compound 2 | 0.593 | 1.15 | 0.784 | A thiamine-like molecule, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.[3] |
| Ethoxzolamide (EZA) | 0.095 | - | - | A clinically used sulfonamide.[3] |
| Zonisamide (B549257) (ZNA) | 0.050 | - | - | A clinically used antiepileptic drug.[3] |
| Acetazolamide (AZA) | - | 0.27 | - | A widely used, non-selective CA inhibitor.[3] |
Note: Data for Compound 1 and 2 against CA-VI are reported as identical in the source. Dashes indicate where specific data for CA-VI cross-reactivity was not available in the cited literature, which highlights a common gap in inhibitor profiling.
From the available data, thiamine and the clinically used sulfonamides, zonisamide and ethoxzolamide, demonstrate potent inhibition of CA-VI in the low micromolar to nanomolar range.[3] Thiamine and its derivatives show varied potency across the tested isoforms, indicating that small structural modifications can influence selectivity.[3]
Experimental Protocols for Determining Inhibitor Activity
The determination of carbonic anhydrase inhibition constants is primarily achieved through kinetic assays that measure the enzyme's catalytic activity. The two most common methods are the stopped-flow CO2 hydration assay and the esterase activity assay.
1. Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the physiological reaction of CO2 hydration catalyzed by carbonic anhydrases.[4][5][6]
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. A pH indicator, such as phenol (B47542) red, is used to monitor the reaction spectrophotometrically.[4]
-
Methodology:
-
An Applied Photophysics stopped-flow instrument is used to rapidly mix a CO2-saturated solution with a buffer solution containing the CA enzyme, the inhibitor at various concentrations, and a pH indicator.[4][5]
-
The buffer used is typically 20 mM HEPES at pH 7.4, with 20 mM NaBF4 to maintain constant ionic strength.[4]
-
The change in absorbance of the pH indicator (e.g., phenol red at 557 nm) is monitored over a short period (10-100 seconds).[4][5]
-
The initial velocity of the reaction is determined from the linear portion of the kinetic curve for at least six different substrate (CO2) concentrations (ranging from 1.7 to 17 mM).[4][5]
-
The enzyme and inhibitor are pre-incubated for a set time (e.g., 1 hour) to allow for the formation of the enzyme-inhibitor complex.[5]
-
The uncatalyzed reaction rate is measured and subtracted from the enzyme-catalyzed rates.[5]
-
Inhibition constants (Ki) are then calculated from the reaction rates using non-linear least-squares fitting and the Cheng-Prusoff equation.[5]
-
2. Esterase Activity Assay
This is a simpler, colorimetric method suitable for high-throughput screening, though it measures a non-physiological reaction.[7][8]
-
Principle: This assay measures the hydrolysis of an ester substrate, typically 4-nitrophenyl acetate (B1210297) (p-NPA), by carbonic anhydrase. The product, 4-nitrophenol, is a yellow compound that can be quantified by measuring the absorbance at 400-405 nm.[7]
-
Methodology:
-
Reactions are set up in a 96-well plate format.
-
Wells contain assay buffer (e.g., 50 mM Tris-SO4, pH 7.4), the CA enzyme, and the inhibitor at various concentrations.[7]
-
Control wells include a blank (buffer only), an enzyme control (no inhibitor), and a solvent control.[7]
-
The reaction is initiated by adding the p-NPA substrate solution.[7]
-
The increase in absorbance is monitored over time to determine the reaction rate.[7]
-
The percentage of inhibition is calculated by comparing the rate of the inhibitor-containing wells to the enzyme control. IC50 values are then determined from the dose-response curves.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for screening and evaluating the selectivity of carbonic anhydrase inhibitors.
Caption: Workflow for CA Inhibitor Selectivity Profiling.
References
- 1. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Novel versus Known Carbonic Anhydrase VI Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Inhibitor Potency and Mechanism
This guide provides a comprehensive, data-driven comparison of novel and established inhibitors targeting Carbonic Anhydrase VI (CA-VI), a secretory isozyme crucial for pH homeostasis in saliva and the upper gastrointestinal tract. By presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of its physiological role, this document serves as a critical resource for researchers engaged in the discovery and development of targeted CA-VI therapeutics.
Quantitative Comparison of Inhibitor Potency
The inhibitory effects of various compounds against human Carbonic Anhydrase VI (hCA-VI) are summarized below. The inhibition constant (Kᵢ) is a measure of inhibitor potency; a lower Kᵢ value indicates a more potent inhibitor. The data is categorized into "Known Inhibitors," comprising well-established sulfonamide-based drugs, and "Novel Inhibitors," featuring compounds with different chemical scaffolds that have recently been investigated for their CA-VI inhibitory activity.
Table 1: Inhibition Constants (Kᵢ) of Known and Novel Inhibitors against Human Carbonic Anhydrase VI (hCA-VI)
| Inhibitor Class | Compound | Kᵢ (µM) |
| Known Inhibitors (Sulfonamides) | Ethoxzolamide | 0.075 |
| Zonisamide | 0.096 | |
| Acetazolamide | 0.128 | |
| Novel Inhibitors (Thiamine & Derivatives) | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | 0.062 |
| 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide | 0.245 | |
| Thiamine | 0.593 |
Data compiled from a study by Senturk et al.[1] All compounds were tested in vitro against purified human CA-VI.
Experimental Protocols
The determination of inhibitory activity against Carbonic Anhydrase VI is predominantly achieved through kinetic assays that measure the enzyme's catalytic rate in the presence and absence of inhibitors. The following are detailed methodologies for the key experiments cited.
Purification of Human Carbonic Anhydrase VI (hCA-VI)
A crucial first step for in vitro inhibition studies is the purification of the target enzyme.
-
Source: Fresh, non-citrated human whole blood is obtained from a blood center.
-
Serum Isolation: Blood samples are centrifuged at 5000 rpm for 15 minutes to separate the serum.
-
Affinity Chromatography:
-
The pH of the isolated serum is adjusted to 8.7 with solid Tris.
-
A Sepharose-4B-aniline-sulfanilamide affinity column is equilibrated with 25 mM Tris-HCl/0.1 M Na₂SO₄ (pH 8.7).
-
The serum is loaded onto the column.
-
The column is washed with 25 mM Tris-HCl/22 mM Na₂SO₄ (pH 8.7) to remove unbound proteins.
-
The hCA-VI isozyme is eluted with 0.25 M H₂NSO₃H/25 mM Na₂HPO₄ (pH 6.7)[1].
-
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of most carbonic anhydrase isoforms, including CA-VI. It measures the enzyme-catalyzed hydration of carbon dioxide.
-
Instrumentation: An Applied Photophysics stopped-flow instrument is utilized.
-
Principle: The assay measures the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The rate of this reaction is monitored by observing the color change of a pH indicator.
-
Reagents:
-
Buffer: 20 mM Hepes (pH 7.4).
-
Ionic Strength Adjuster: 20 mM NaBF₄.
-
pH Indicator: 0.2 mM Phenol (B47542) red.
-
Substrate: CO₂-saturated water. Concentrations typically range from 1.7 to 17 mM.
-
-
Procedure:
-
The enzyme solution (containing purified hCA-VI) is mixed with the buffer and pH indicator.
-
The substrate solution (CO₂-saturated water) is rapidly mixed with the enzyme solution in the stopped-flow instrument.
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10–100 seconds by monitoring the change in absorbance of phenol red at its maximum wavelength of 557 nm.
-
-
Inhibition Studies:
-
To determine the inhibitory effect, the enzyme is pre-incubated with various concentrations of the inhibitor compound before the addition of the substrate.
-
The inhibition constants (Kᵢ) are calculated from the dose-response curves by analyzing the reaction rates at different substrate and inhibitor concentrations, often using the Cheng-Prusoff equation[2][3].
-
Visualizations
The following diagrams illustrate the physiological role of Carbonic Anhydrase VI and the general workflow for assessing its inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Correlating Carbonic Anhydrase VI (CA-VI) Inhibition with Physiological Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of carbonic anhydrase VI (CA-VI) inhibitors and their correlated physiological outcomes, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the implications of CA-VI inhibition.
Carbonic anhydrase VI (CA-VI) is a unique, secreted isozyme of the carbonic anhydrase family, predominantly found in the saliva and milk.[1][2] Its primary role is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation and homeostasis in the oral cavity and upper digestive tract.[3][4] Understanding the physiological consequences of inhibiting this enzyme is vital for developing targeted therapeutics and elucidating its broader biological functions.
Physiological Roles and Outcomes of CA-VI Inhibition
The primary physiological roles of CA-VI are centered around pH regulation in the oral cavity. Inhibition of CA-VI, therefore, is expected to impact these functions directly.
-
Oral pH Regulation and Dental Health: CA-VI in saliva penetrates dental plaque and facilitates the neutralization of acid produced by bacteria, thereby protecting against dental caries.[5] Inhibition of CA-VI would be expected to lead to a more acidic oral environment, potentially increasing the risk of cavities.[5] A study involving a mouth rinse with sucrose (B13894) and the general carbonic anhydrase inhibitor acetazolamide (B1664987) in healthy subjects demonstrated a significant drop in dental plaque pH compared to a sucrose rinse alone, highlighting the importance of carbonic anhydrase activity in oral pH buffering.[5]
-
Taste Perception: Emerging evidence suggests a role for CA-VI in taste perception, particularly for bitter tastes.[1] A study on CA-VI knockout mice revealed that these mice had a preference for a bitter quinine (B1679958) solution that wild-type mice avoided, directly implicating CA-VI in the ability to perceive bitterness.[1] This suggests that inhibition of CA-VI could alter taste sensation. CA-VI has also been identified as "gustin," a salivary protein associated with taste bud function.[3]
Comparative Efficacy of CA-VI Inhibitors
While specific inhibitors targeting only CA-VI are not yet in wide clinical use, several well-known carbonic anhydrase inhibitors have been studied for their effects on various CA isozymes, including CA-VI. The inhibitory potential is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a more potent inhibitor.
| Inhibitor | CA-VI Ki (µM) | Other CA Isoforms Inhibited | Primary Clinical Applications | Reference |
| Acetazolamide | Not specifically reported in cited preclinical studies for direct comparison | CA-I, CA-II, CA-IV, CA-V, CA-IX, CA-XII | Glaucoma, epilepsy, altitude sickness | [6][7] |
| Methazolamide (B1676374) | Not specifically reported in cited preclinical studies for direct comparison | CA-I, CA-II, CA-IV | Glaucoma | [8][9] |
| Dorzolamide (B1670892) | Not specifically reported in cited preclinical studies for direct comparison | CA-II, CA-IV, CA-V | Glaucoma, ocular hypertension | [10][11] |
Note: The table highlights the lack of specific Ki values for these common inhibitors against CA-VI in the provided search results, underscoring the need for more targeted research in this area. In vivo studies often use these non-selective inhibitors to probe the general effects of carbonic anhydrase inhibition.
Experimental Protocols
In Vivo Assessment of CA-VI Inhibition on Dental Plaque pH
-
Objective: To determine the effect of carbonic anhydrase inhibition on the pH of dental plaque after a sucrose challenge.
-
Subjects: Healthy human volunteers.
-
Methodology:
-
Baseline plaque pH is measured using a microelectrode.
-
Subjects rinse their mouths with a 10% sucrose solution.
-
Plaque pH is monitored over time to generate a Stephan curve (a plot of pH versus time).
-
On a separate occasion, the same subjects rinse with a 10% sucrose solution containing a carbonic anhydrase inhibitor (e.g., 10⁻⁵ M acetazolamide).
-
Plaque pH is again monitored over time.
-
The Stephan curves from both conditions are compared to determine the effect of the inhibitor on acid neutralization.[5]
-
-
Data Analysis: Statistical comparison of the pH values at various time points between the control and inhibitor groups.
In Vivo Assessment of CA-VI Role in Taste Perception using a Knockout Mouse Model
-
Objective: To investigate the role of CA-VI in taste preference.
-
Animal Model: CA-VI knockout (Car6⁻/⁻) mice and wild-type control mice.
-
Methodology:
-
Mice are housed in an IntelliCage system, which allows for automated monitoring of individual drinking behavior.
-
Mice are given a choice between water and a solution with a specific taste modality (e.g., bitter quinine solution at varying concentrations).
-
The preference for each solution is recorded and compared between the knockout and wild-type mice.[1]
-
-
Data Analysis: Statistical analysis of the preference ratios for the different taste solutions between the two groups of mice.
Signaling Pathways and Logical Relationships
While a specific, detailed signaling pathway for CA-VI's role in taste perception is not yet fully elucidated, a logical workflow can be proposed based on its function in pH regulation within the taste bud microenvironment. The binding of certain taste molecules to their receptors can be pH-sensitive. CA-VI, by regulating the local pH, could modulate the interaction between tastants and their receptors, thereby influencing the downstream signaling cascade that leads to taste perception.
Proposed Logical Workflow for CA-VI in Taste Perception
Caption: Proposed role of CA-VI in modulating taste perception through local pH regulation.
Experimental Workflow for Assessing CA-VI Inhibition
References
- 1. The role of carbonic anhydrase VI in bitter taste perception: evidence from the Car6⁻/⁻ mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WikiGenes - CA6 - carbonic anhydrase VI [wikigenes.org]
- 3. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - CA6 [maayanlab.cloud]
- 5. A role of salivary carbonic anhydrase VI in dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of dorzolamide on choroidal blood flow, ciliary blood flow, and aqueous production in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbonic Anhydrase VI Inhibitor Sensitivity: Human vs. Rodent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitor sensitivity of human and rodent carbonic anhydrase VI (CA VI), a secreted enzyme implicated in various physiological processes, including taste perception and maintenance of pH homeostasis in saliva. While direct comparative studies on the inhibitor sensitivity of human and rodent CA VI are limited, this document summarizes the available data, outlines a robust experimental protocol for such comparisons, and highlights the structural similarities and differences that may influence inhibitor binding.
Limited Direct Comparison of Inhibitor Sensitivity
Current scientific literature lacks extensive studies directly comparing the inhibitor sensitivity of human and rodent carbonic anhydrase VI with a broad range of inhibitors. Research has predominantly focused on the inhibition of various human CA isoforms or the characterization of rodent CA VI in physiological studies. However, some key information can be gleaned from existing research.
One study determined the in vitro inhibitory effects of thiamine (B1217682) and thiamine-like molecules on human CA I, II, and VI, providing Ki values for human CA VI. For instance, thiamine exhibited a Ki of 0.593 µM against human CA VI. Unfortunately, corresponding inhibition data for rodent CA VI was not provided in this study.
Structural similarities between human and rat CA VI have been observed, with both enzymes having a similar molecular mass of 42 kDa.[1] Furthermore, antibodies raised against human CA VI have been shown to react with rat CA VI, suggesting a degree of protein sequence homology. This homology might imply similar inhibitor binding profiles, but this cannot be definitively concluded without direct comparative experimental data.
The following table summarizes the limited available data on inhibitors of human CA VI. The absence of data for rodent CA VI underscores a significant gap in the current research landscape.
| Inhibitor | Human CA VI Ki (µM) | Rodent CA VI Ki (µM) |
| Thiamine | 0.593 | Data Not Available |
| 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide | 0.062 | Data Not Available |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | 0.118 | Data Not Available |
Experimental Protocols for Comparative Inhibitor Sensitivity Analysis
To address the gap in comparative data, a standardized experimental protocol is essential. The following methodology outlines a robust approach for determining and comparing the inhibitor sensitivity of human and rodent carbonic anhydrase VI. This protocol is based on established methods for carbonic anhydrase inhibition assays.
Carbonic Anhydrase Inhibition Assay (Adapated for Human vs. Rodent CA VI Comparison)
This assay measures the inhibition of the esterase activity of CA VI, which is a commonly used and reliable surrogate for its physiological CO2 hydratase activity.
Materials:
-
Recombinant or purified human carbonic anhydrase VI
-
Recombinant or purified rodent (e.g., mouse or rat) carbonic anhydrase VI
-
p-Nitrophenyl acetate (B1210297) (pNPA) - Substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test inhibitors (e.g., sulfonamides like acetazolamide, dorzolamide, and novel compounds)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of human and rodent CA VI in the assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of pNPA in acetonitrile. The final concentration in the assay is typically in the range of 0.5-1.0 mM.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of each test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stocks to create a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor solution (or DMSO for control wells)
-
Enzyme solution (either human or rodent CA VI)
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (kinetic mode) at a constant temperature (e.g., 25°C). The product of the reaction, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor against both human and rodent CA VI.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate is known for each enzyme.
-
Experimental Workflow for Comparative Analysis
The following diagram illustrates a generalized workflow for comparing the inhibitor sensitivity of human and rodent carbonic anhydrase VI.
Caption: Workflow for comparing human and rodent CA VI inhibitor sensitivity.
Signaling Pathways and Future Directions
The precise signaling pathways involving secreted CA VI are not yet fully elucidated. Its primary known function is in maintaining pH homeostasis in the oral cavity and potentially in taste perception. Further research is needed to understand its downstream signaling effects and how they might differ between humans and rodents.
The lack of direct comparative data on inhibitor sensitivity between human and rodent CA VI represents a critical knowledge gap. Such data would be invaluable for the preclinical development of CA VI-targeted therapeutics, enabling better translation of findings from animal models to human clinical trials. Future research should focus on performing head-to-head comparisons of a diverse range of inhibitors against both human and rodent CA VI using standardized assay conditions. This will not only aid in the development of more selective and potent inhibitors but also provide insights into the subtle structural differences in the active sites of these orthologous enzymes.
References
Comparative Guide to Off-Target Profiling of Selective Carbonic Anhydrase VI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profiles of selective inhibitors targeting carbonic anhydrase VI (CA VI), a secreted isozyme with emerging therapeutic potential. Understanding the selectivity of these inhibitors is crucial for minimizing off-target effects and advancing the development of safe and effective therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological processes.
Introduction to Carbonic Anhydrase VI and the Importance of Selectivity
Carbonic anhydrase VI (CA VI) is a unique member of the α-carbonic anhydrase family as it is the only secreted isozyme, predominantly found in saliva and milk. It plays a critical role in maintaining pH homeostasis in the oral cavity and the upper digestive tract by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This function is vital for protecting tooth enamel from acidic erosion and modulating taste perception.
Given the high degree of structural similarity among the various human carbonic anhydrase isoforms, achieving inhibitor selectivity is a significant challenge in drug development. Non-selective inhibition can lead to a range of off-target effects, as other CA isoforms are involved in diverse physiological processes, including renal function, intraocular pressure regulation, and central nervous system activity. Therefore, rigorous off-target profiling is essential to identify compounds with a desirable therapeutic window.
Comparative Analysis of Selective CA VI Inhibitors
While the discovery of highly selective CA VI inhibitors is an ongoing area of research, certain compounds have demonstrated preferential inhibition of this isoform. This section compares the inhibition profiles of two such compounds, sulpiride (B1682569) and brinzolamide (B135381), against a panel of off-target human carbonic anhydrase isoforms.
Data Presentation: Inhibition Constants (Kᵢ) of Selected CA VI Inhibitors
The following table summarizes the inhibition constants (Kᵢ in nM) of sulpiride and brinzolamide against CA VI and several off-target CA isoforms. A lower Kᵢ value indicates a higher affinity and more potent inhibition.
| Inhibitor | CA VI (Kᵢ, nM) | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IV (Kᵢ, nM) | Selectivity (CA I/CA VI) | Selectivity (CA II/CA VI) | Selectivity (CA IV/CA VI) |
| Sulpiride | 0.9 | 1200 | 40 | 620 | 1333 | 44.4 | 688.9 |
| Brinzolamide | 0.8 | 15.0 | 9.0 | 12.0 | 18.75 | 11.25 | 15 |
Note: Data is compiled from multiple sources and assay conditions may vary.
Interpretation of Data
As shown in the table, both sulpiride and brinzolamide are potent inhibitors of CA VI with sub-nanomolar Kᵢ values. Sulpiride, an antipsychotic drug, demonstrates notable selectivity for CA VI over the ubiquitous cytosolic isoforms CA I and CA II, as well as the membrane-bound isoform CA IV. Its significantly higher Kᵢ values for these off-target isoforms suggest a reduced potential for side effects associated with their inhibition. Brinzolamide, a clinically used anti-glaucoma agent, is also a potent CA VI inhibitor but exhibits less selectivity against the tested off-target isoforms.
Experimental Protocols
The determination of inhibition constants is critical for assessing inhibitor selectivity. The following are detailed methodologies for key experiments used in the off-target profiling of CA inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and determining the inhibition constants of their inhibitors.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the calculation of the inhibitor's potency.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (CA VI and off-target isoforms)
-
HEPES buffer (or other suitable buffer)
-
CO₂-saturated water
-
pH indicator (e.g., phenol (B47542) red)
-
Test inhibitor and control inhibitor (e.g., acetazolamide)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA enzyme in the assay buffer.
-
Prepare a range of concentrations of the test inhibitor and a control inhibitor.
-
Freshly prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
Load one syringe with the enzyme solution (containing the pH indicator) and the other with the CO₂-saturated water.
-
-
Measurement of Uninhibited Reaction Rate:
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the enzyme-catalyzed reaction.
-
-
Measurement of Inhibited Reaction Rates:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.
-
Repeat the stopped-flow measurement for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the absorbance data.
-
Plot the enzyme activity as a function of inhibitor concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
This assay assesses inhibitor binding by measuring the change in the thermal denaturation temperature (Tₘ) of a protein in the presence of a ligand.
Principle: Most ligands stabilize proteins against thermal denaturation, resulting in an increase in their Tₘ. The magnitude of this Tₘ shift can be correlated with the binding affinity of the ligand.
Materials:
-
Real-time PCR instrument
-
96-well or 384-well PCR plates
-
Purified recombinant human carbonic anhydrase isoforms
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Assay buffer
-
Test inhibitor
Procedure:
-
Reaction Setup:
-
In a PCR plate, prepare a reaction mixture containing the purified protein, SYPRO Orange dye, and assay buffer.
-
Add the test inhibitor at various concentrations to different wells. Include a no-ligand (DMSO) control.
-
-
Assay Performance:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the Tₘ for the protein alone and in the presence of each inhibitor concentration by fitting the data to a Boltzmann equation.
-
The change in melting temperature (ΔTₘ) is calculated as the difference between the Tₘ with and without the inhibitor.
-
Mandatory Visualizations
Off-Target Profiling Workflow
The following diagram illustrates a typical workflow for the off-target profiling of selective CA VI inhibitors.
Role of Carbonic Anhydrase VI in Oral pH Homeostasis
This diagram illustrates the role of CA VI in neutralizing acid in the oral cavity, a key physiological process to consider when developing selective inhibitors.
Assessing Carbonic Anhydrase VI Activity In Vivo: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrase VI (CA VI) is a unique, secreted isozyme of the carbonic anhydrase family, playing a crucial role in pH regulation and maintaining homeostasis in the oral cavity and upper digestive tract.[1][2] Its activity has been implicated in various physiological and pathological processes, including dental caries and gastrointestinal diseases, making it a significant area of research for diagnostics and therapeutic development.[3][4] This guide provides a comparative overview of the available in vivo biomarkers for assessing CA VI activity, with a focus on experimental data and methodologies.
Direct vs. Indirect Assessment of CA VI Activity
Direct in vivo measurement of CA VI-specific enzymatic activity is currently not feasible. The most advanced techniques for measuring carbonic anhydrase activity in vivo, such as 13C magnetic resonance spectroscopy (MRS), are not specific to the CA VI isoform and measure the total CA activity in the targeted tissue.[5][6] Therefore, the assessment of CA VI activity in a clinical and research setting relies on indirect biomarkers obtained from saliva, which serves as a proxy for its in vivo function.
The primary biomarkers for CA VI are:
-
Salivary CA VI Protein Concentration: The amount of CA VI secreted into the saliva.
-
Salivary CA VI Enzymatic Activity: The catalytic activity of the CA VI enzyme in collected saliva samples.
-
Anti-CA VI Autoantibodies: The presence of antibodies against CA VI, which may indicate an autoimmune response affecting the enzyme.
Comparison of Salivary Biomarkers for CA VI Activity
The following tables summarize quantitative data for the two main salivary biomarkers in relation to dental caries and gastrointestinal diseases.
Table 1: Salivary CA VI Concentration as a Biomarker
| Disease/Condition | Patient Population | CA VI Concentration Finding | Method of Measurement | Reference(s) |
| Dental Caries | Preschool Children | Lower concentration in children with active white spot lesions (440.30 ± 64.99 pg/ml) compared to caries-free children. | ELISA | [4] |
| School Children | Significantly higher concentration in the saliva of caries-free children. | ELISA | [7] | |
| Children (6-12 years) | Higher concentration in the caries-active group (1925.54 ± 1398.57) compared to the caries-free group (1444.17 ± 1039.81). | Not specified | [8] | |
| Umbrella Review | Meta-analysis showed a lower concentration in caries-affected children. | ELISA | [9] | |
| Gastrointestinal Diseases | Patients with esophagitis, gastric ulcer, or duodenal ulcer | Lower mean enzyme concentrations compared to control patients with non-acid peptic diseases. | Time-resolved immunofluorometric assay | [3] |
Table 2: Salivary CA VI Enzymatic Activity as a Biomarker
| Disease/Condition | Patient Population | CA VI Activity Finding | Method of Measurement | Reference(s) |
| Dental Caries | Preschool Children | Higher mean activity (2.19 ± 0.27 units/nm) in children with active white spot lesions. | Not specified | [4] |
| School Children | Higher activity in children with caries. | Zymography | [7] | |
| Preschool Children | Higher prerinse activity in the saliva from caries children compared to caries-free children. | Not specified | [10] | |
| Umbrella Review | Meta-analysis showed a higher activity level in caries-affected children. | Not specified | [9] |
Anti-CA VI Autoantibodies
The presence of autoantibodies against CA VI, particularly IgG, has been investigated as a biomarker for Sjögren's syndrome. While these antibodies indicate an immune response that may affect CA VI function, they are not a direct measure of its enzymatic activity.
Experimental Protocols
Saliva Collection and Processing for CA VI Analysis
Standardized saliva collection is critical for reliable biomarker analysis.[11][12]
Protocol:
-
Patient Preparation: The patient should refrain from eating, drinking, and oral hygiene procedures for at least 1 hour before collection.
-
Collection: Collect unstimulated whole saliva by passive drooling into a chilled, pre-weighed sterile tube for 5-10 minutes.
-
Processing:
-
Immediately place the collected saliva on ice.
-
If analyzing for enzymatic activity, it is recommended to add a protease inhibitor cocktail.[13]
-
Centrifuge the saliva sample at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Collect the clear supernatant.
-
-
Storage: Store the saliva supernatant at -80°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Salivary CA VI Concentration
This protocol is adapted from the methodology described for quantifying salivary proteins.[14]
Protocol:
-
Coating: Coat a 96-well microplate with diluted saliva samples in a coating buffer (e.g., 50mM carbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 2% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody: Add a primary antibody specific to human CA VI and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Determine the CA VI concentration by comparing the sample absorbance to a standard curve generated with known concentrations of purified CA VI.
Colorimetric Assay for Carbonic Anhydrase Activity in Saliva
This protocol is based on the esterase activity of carbonic anhydrase.[15]
Protocol:
-
Sample Preparation: Dilute saliva supernatant in an assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted saliva sample. For a negative control, pre-incubate a separate aliquot of the sample with a CA inhibitor (e.g., acetazolamide).
-
Substrate Addition: Add a p-nitrophenyl acetate (B1210297) (p-NPA) substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 405 nm over time at a constant temperature (e.g., 25°C) using a microplate reader in kinetic mode. The hydrolysis of p-NPA by CA releases p-nitrophenol, which can be monitored spectrophotometrically.
-
Calculation of Activity: The rate of the reaction (change in absorbance per minute) is proportional to the CA activity. The specific activity can be calculated by subtracting the rate of the inhibited sample from the rate of the uninhibited sample. One unit of CA activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the assay conditions.
Visualizing the Biomarker Workflow and Logic
Caption: Workflow for assessing CA VI activity from patient to data interpretation.
Caption: Relationship between CA VI biomarkers and physiological function.
Conclusion
The assessment of carbonic anhydrase VI activity in vivo is currently reliant on indirect biomarkers measured in saliva. Salivary CA VI concentration and enzymatic activity are the most direct readouts of the enzyme's status, with established associations with dental caries and gastrointestinal diseases. However, the conflicting data, particularly in the context of dental caries, highlight the complexity of CA VI's role and regulation. The presence of anti-CA VI autoantibodies provides information about a potential autoimmune component affecting the enzyme. For researchers and drug development professionals, a multi-faceted approach, combining the measurement of both concentration and activity in saliva using standardized protocols, is recommended for a more comprehensive understanding of CA VI's role in health and disease.
References
- 1. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salivary carbonic anhydrase protects gastroesophageal mucosa from acid injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salivary carbonic anhydrase VI as a biomarker for caries susceptibility in pre-school children and its associated Streptococcus mutans of white spot lesions: A cross-sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Activity Monitored In Vivo by Hyperpolarized 13C-Magnetic Resonance Spectroscopy Demonstrates Its Importance for pH Regulation in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Children with a Higher Activity of Carbonic Anhydrase VI in Saliva Are More Likely to Develop Dental Caries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation of Carbonic Anhydrase VI Enzyme, Total Proteins, Antioxidant Levels of Saliva and Dental Caries in Caries-Free and Caries-Active Children – A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Relationship among salivary carbonic anhydrase VI activity and flow rate, biofilm pH and caries in primary dentition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compliance with Saliva Collection Protocol in Healthy Volunteers: Strategies for Managing Risk and Errors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. salimetrics.com [salimetrics.com]
- 13. arborassays.com [arborassays.com]
- 14. Identification of Carbonic Anhydrase VI with Gustin and Establishment of a Method for Quantitative Measurement of Carbonic Anhydrase VI in Saliva IADR Abstract Archives [iadr.abstractarchives.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of Coumarin and Sulfonamide Inhibitors for Carbonic Anhydrase VI
A Guide for Drug Development Professionals and Researchers
Carbonic Anhydrase VI (CA-VI) is a secreted isozyme of the CA family, primarily found in saliva and milk, where it plays a crucial role in pH regulation and taste perception. Its inhibition has been explored for various therapeutic applications. This guide provides an objective comparison between two major classes of CA-VI inhibitors: the classical sulfonamides and the novel coumarins, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Inhibition Mechanisms: A Tale of Two Strategies
Sulfonamides and coumarins inhibit carbonic anhydrases through fundamentally different mechanisms.
-
Sulfonamides (R-SO₂NH₂): This class represents the classical zinc-binding inhibitors (ZBIs).[1][2] The deprotonated sulfonamide nitrogen atom directly coordinates to the Zn(II) ion at the core of the CA active site.[1] This binding displaces the catalytic water/hydroxide molecule, thereby blocking the enzyme's primary function of CO₂ hydration.[1][2] The interactions are further stabilized by hydrogen bonds with active site residues like Thr199.[1]
-
Coumarins: Coumarins are a newer class of CA inhibitors that act as "prodrugs" with a unique occlusion mechanism.[3] The enzyme's own esterase activity hydrolyzes the coumarin's lactone ring to form a 2-hydroxy-cinnamic acid derivative.[3][4][5] This resulting carboxylic acid then binds at the entrance of the active site cavity, away from the zinc ion, effectively blocking substrate access.[3] This distinct mechanism can lead to high isoform selectivity.[3]
The differing mechanisms of action for these inhibitor classes are visualized below.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its inhibition constant (Kᵢ), with lower values indicating higher potency. The following table summarizes Kᵢ values for representative coumarin and sulfonamide inhibitors against human Carbonic Anhydrase VI (hCA-VI).
| Inhibitor Class | Compound | Kᵢ against hCA-VI (µM) | Reference |
| Coumarin | 6-(2-Hydroxyethoxy)-coumarin | 1.5 | [4] |
| 6-(3-Hydroxypropoxy)-coumarin | 9.8 | [4] | |
| 6-(4-Hydroxybutoxy)-coumarin | 10.5 | [4] | |
| Simple Coumarin | 15.6 | [4] | |
| 6-Methoxy-coumarin | 20.4 | [4] | |
| 7-Hydroxy-coumarin | 61.2 | [4] | |
| 6-Nitro-coumarin | > 500 (inactive) | [4] | |
| Sulfonamide | Acetazolamide (Standard) | 0.784 | [1] |
| 4-Aminobenzenesulfonamide | 11.0 | [1] |
Data compiled from published literature. Note that experimental conditions can influence absolute values.
From the available data, classical sulfonamides like Acetazolamide demonstrate sub-micromolar inhibition of hCA-VI, indicating high potency. Coumarins, on the other hand, exhibit a wider range of activity. While many simple coumarins are weak to moderate inhibitors with Kᵢ values in the low-to-mid micromolar range, specific substitutions can enhance their potency significantly, bringing Kᵢ values down to the low micromolar range (e.g., 1.5 µM).[4]
Experimental Protocols: CA Inhibition Assay
The determination of CA inhibitory activity is commonly performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.
Objective: To determine the inhibition constant (Kᵢ) of a test compound against a specific CA isoform.
Materials:
-
Recombinant human CA-VI enzyme
-
Test inhibitors (Coumarins, Sulfonamides) dissolved in DMSO
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-Nitrophenol)
-
CO₂-saturated water (substrate)
-
Stopped-flow spectrophotometer
Methodology:
-
Preparation: All solutions are prepared and brought to the assay temperature (typically 25°C). Stock solutions of inhibitors are prepared in DMSO and diluted to final concentrations.[6]
-
Enzyme-Inhibitor Pre-incubation: The CA enzyme and inhibitor solutions are mixed in the buffer containing the pH indicator. This mixture is pre-incubated for a set period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor (E-I) complex.[7] For coumarins, a longer incubation (up to 6 hours) may be necessary to allow for the enzyme-mediated hydrolysis to the active inhibitor form.[5]
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument. This initiates the hydration reaction (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻).
-
Data Acquisition: The catalytic reaction causes a drop in pH, which is monitored by the change in absorbance of the pH indicator over a short period (typically 10-100 seconds).[7] The initial rates of reaction are recorded.
-
Data Analysis: The initial velocities are measured from at least six different substrate concentrations.[6][7] Inhibition constants (Kᵢ) are calculated by fitting the initial velocity data against inhibitor concentration to the appropriate Michaelis-Menten inhibition models using non-linear least-squares methods.[7]
The general workflow for this experimental procedure is illustrated in the diagram below.
Summary and Outlook
-
Potency: On average, sulfonamides exhibit higher potency against hCA-VI with sub-micromolar Kᵢ values. Coumarins show more variable, generally lower potency, but can be optimized to achieve low-micromolar inhibition.
-
Mechanism: The two classes are mechanistically distinct. Sulfonamides act as direct zinc-binders, a well-established and potent mechanism. Coumarins act as prodrugs that occlude the active site entrance, a mechanism that can be leveraged to achieve greater isoform selectivity.[3]
-
Selectivity: The variability of amino acid residues at the entrance of the active site among different CA isoforms provides an opportunity for coumarins to be designed as highly selective inhibitors.[3] In contrast, the highly conserved nature of the zinc-containing catalytic pocket can make achieving selectivity with sulfonamides more challenging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coumarins effectively inhibit bacterial α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Machine Learning Models for Predicting Carbonic Anhydrase VI Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of carbonic anhydrase (CA) isoforms is a critical aspect of modern drug design, with implications for a wide range of therapies. While significant research has focused on isoforms like CA-II and CA-IX, the development of selective inhibitors for CA-VI remains a less explored yet important frontier. This guide provides a comparative overview of machine learning (ML) methodologies that have been successfully applied to other CA isoforms and can serve as a blueprint for developing predictive models for CA-VI inhibitor selectivity.
Performance of Machine Learning Models in Predicting CA Isoform Selectivity
The high degree of structural homology among human carbonic anhydrase (hCA) isoforms presents a significant challenge for designing selective inhibitors.[1][2] Machine learning offers a powerful approach to navigate this challenge by identifying subtle molecular features that govern selectivity.[2][3] While specific models for CA-VI are not yet prevalent in published literature, the performance of various ML algorithms in distinguishing between other closely related isoforms, such as the tumor-associated hCA IX and the ubiquitous hCA II, provides valuable insights.[2][3]
Quantitative Structure-Activity Relationship (QSAR) models, often powered by machine learning, are instrumental in predicting the inhibitory activity of compounds based on their molecular descriptors.[4] Studies have demonstrated the effectiveness of algorithms like Support Vector Machines (SVM), Random Forests (RF), and Gradient Boosting in creating robust classifiers for CA inhibitor selectivity.[4][5] For instance, SVM models have shown high accuracy in identifying CA-II inhibitors, a crucial step in developing drugs for conditions like glaucoma.[4] Similarly, SVM with extended-connectivity fingerprints has been found to outperform more complex models in predicting selective inhibition across hCA II, IX, and XII.[5]
Below is a summary of representative performance metrics for different machine learning models in predicting selectivity between hCA IX and hCA II, which can be considered a benchmark for developing similar models for CA-VI.
| Machine Learning Model | Molecular Representation | Performance Metric | Value | Reference |
| Support Vector Machine (SVM) | Molecular Fingerprints | Accuracy | 83.70% | [4] |
| F1-Score | 89.36% | [4] | ||
| Random Forest (RF) | Molecular Fingerprints | High Accuracy (Specific value not stated) | - | [3] |
| Gradient Boosting | Molecular Descriptors | High Accuracy (Specific value not stated) | - | [4] |
Experimental and Computational Protocols
The development of a robust machine learning model for predicting CA-VI inhibitor selectivity necessitates a systematic workflow, from data acquisition to model validation. The following protocols are based on established methodologies for other CA isoforms.
Data Acquisition and Curation
-
Data Source : Compound collections and their bioactivity data are typically assembled from publicly available databases such as ChEMBL and PubChem BioAssay.[2][6]
-
Data Filtering : Initial datasets are curated to include compounds tested against the target isoform (e.g., CA-VI) and at least one off-target isoform (e.g., CA-II) to enable selectivity analysis.
-
Defining Selectivity : A selectivity index (SI) is calculated, often as the ratio or difference of inhibition constants (Kᵢ) or pKᵢ values.[2] For example, a compound might be classified as 'selective' if it has a significantly higher potency for the target isoform over the off-target one (e.g., a five-fold or greater difference).[2]
Molecular Representation and Feature Engineering
-
Descriptor Calculation : Molecular descriptors and fingerprints are computed for each compound. These can include 2D fingerprints (e.g., MACCS keys, ECFPs) and 3D descriptors that capture the structural and physicochemical properties of the molecules.[2][5]
Model Training and Validation
-
Algorithm Selection : A variety of machine learning algorithms should be tested, including but not limited to Support Vector Machines, Random Forests, Gradient Boosting, and Deep Neural Networks.[4][5]
-
Cross-Validation : To ensure the model's robustness and prevent overfitting, techniques like k-fold cross-validation are employed.[2]
-
Performance Evaluation : The predictive performance of the models is assessed using metrics such as accuracy, precision, recall, F1-score, and the area under the receiver operating characteristic curve (AUC-ROC).[4]
In Vitro Validation
-
Enzyme Inhibition Assays : The inhibitory potency of newly designed or identified compounds against the target CA isoform (e.g., CA-VI) and relevant off-target isoforms is determined experimentally. This is often done using stopped-flow CO₂ hydration assays or other established biochemical assays.[7]
-
Biophysical Techniques : Methods like differential scanning fluorimetry can be used to confirm the direct interaction between the predicted inhibitors and the carbonic anhydrase enzymes.[7]
Visualizing the Path to Selective Inhibition
Diagrams are essential for illustrating complex workflows and biological relationships. The following visualizations, created using the DOT language, outline key aspects of developing machine learning models for CA-VI inhibitor selectivity.
Caption: A generalized workflow for developing machine learning models for CA inhibitor selectivity.
Caption: The challenge of achieving selective inhibition of CA-VI due to isoform homology.
Conclusion
While the direct application of machine learning to predict CA-VI inhibitor selectivity is an emerging area, the successful application of these techniques to other CA isoforms provides a robust framework for future research. By leveraging existing data and methodologies, researchers can accelerate the discovery of novel and selective CA-VI inhibitors. The integration of machine learning with traditional drug discovery pipelines holds significant promise for the development of next-generation therapeutics targeting this important enzyme.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. heca-analitika.com [heca-analitika.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Knockdown vs. Pharmacological Inhibition of Carbonic Anhydrase VI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary methodologies for studying the function of Carbonic Anhydrase VI (CA VI): genetic knockdown and pharmacological inhibition. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in basic research and drug development.
Carbonic Anhydrase VI is a secreted enzyme that plays a crucial role in pH homeostasis, particularly in saliva and the gastrointestinal tract.[1][2] Its activity influences taste perception and may be implicated in various physiological and pathological processes.[3] This guide presents a side-by-side comparison of knockdown strategies, such as siRNA and CRISPR-Cas9, with the use of pharmacological inhibitors to modulate CA VI activity.
Quantitative Data Comparison
The following tables summarize quantitative data related to the efficacy and specificity of knockdown and pharmacological inhibition of CA VI. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons within a single experimental system.
Table 1: Efficacy of Carbonic Anhydrase VI Knockdown
| Method | Target System | Efficiency of Knockdown | Phenotypic Effect | Reference |
| siRNA | Cultured Cells | 50-90% reduction in mRNA/protein | Dependent on cell type and endpoint measured | [4][5] |
| CRISPR-Cas9 | In Vitro/In Vivo | >90% gene knockout | Altered bitter taste perception in mice | [3][6] |
Table 2: Efficacy of Pharmacological Inhibitors of Carbonic Anhydrase VI
| Inhibitor | Target | Ki (inhibition constant) | IC50 (half maximal inhibitory concentration) | Reference |
| Acetazolamide (B1664987) | Human CA VI | 79 nM | - | [1] |
| Dorzolamide | Human CA VI | - | 600 nM (for hCA I) | [7] |
| Brinzolamide | Human CA VI | 0.8 nM | - | [1] |
| Sulpiride | Human CA VI | 0.9 nM | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies comparing knockdown and pharmacological inhibition of CA VI.
Protocol 1: siRNA-Mediated Knockdown of Carbonic Anhydrase VI in Cultured Cells
This protocol describes a general procedure for transiently knocking down CA VI expression in mammalian cells using small interfering RNA (siRNA).
Materials:
-
CA VI-specific siRNA duplexes and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Mammalian cell line of interest
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In a sterile microcentrifuge tube (Tube A), dilute 10-30 pmol of CA VI siRNA or control siRNA in Opti-MEM™ to a final volume of 100 µL.
-
In a separate tube (Tube B), dilute 1-3 µL of transfection reagent in Opti-MEM™ to a final volume of 100 µL.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add 800 µL of Opti-MEM™ to the siRNA-lipid complex mixture.
-
Overlay the 1 mL mixture onto the cells in each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-transfection: Add 1 mL of complete culture medium (containing 2x serum and antibiotics) to each well without removing the transfection mixture.
-
Analysis: Harvest cells 24-72 hours post-transfection to assess knockdown efficiency by Western blot or qRT-PCR and to perform functional assays.[4][8]
Protocol 2: Pharmacological Inhibition of Carbonic Anhydrase VI Activity
This protocol outlines a general method for treating cells with a pharmacological inhibitor to assess its effect on CA VI activity.
Materials:
-
Carbonic anhydrase inhibitor (e.g., Acetazolamide, Dorzolamide)
-
DMSO (for dissolving the inhibitor)
-
Complete cell culture medium
-
Cultured cells expressing CA VI
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the CA inhibitor in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v).
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for activity assays, larger flasks for protein analysis).
-
Allow cells to adhere and reach the desired confluency.
-
Replace the culture medium with medium containing the CA inhibitor at various concentrations. Include a vehicle control (medium with DMSO only).
-
-
Incubation: Incubate the cells for the desired duration, which may range from minutes to hours depending on the experimental endpoint.
-
Analysis: Following incubation, perform a carbonic anhydrase activity assay (e.g., stopped-flow CO2 hydration assay) or other functional assays to determine the effect of the inhibitor.[1][9]
Protocol 3: Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Activity
This is a rapid kinetics assay to measure the catalytic activity of carbonic anhydrase.
Materials:
-
Stopped-flow spectrophotometer
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator (e.g., phenol (B47542) red)
-
Purified CA VI enzyme or cell lysate containing CA VI
-
CA inhibitor (for inhibition studies)
Procedure:
-
Reagent Preparation:
-
Prepare CO2-saturated water by bubbling CO2 gas through deionized water on ice for at least 30 minutes.[10]
-
Prepare the buffer solution containing the pH indicator.
-
Prepare the enzyme solution (purified enzyme or cell lysate) in the buffer.
-
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Load one syringe of the stopped-flow instrument with the CO2-saturated water and the other with the enzyme/lysate solution (with or without inhibitor).
-
Rapidly mix the two solutions. The hydration of CO2 to carbonic acid will cause a pH change, which is monitored by the change in absorbance of the pH indicator.
-
Record the absorbance change over time.
-
-
Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance curve. Enzyme activity is calculated based on this rate. For inhibition studies, IC50 or Ki values can be determined by measuring the activity at various inhibitor concentrations.[11][12]
Protocol 4: Western Blot for Carbonic Anhydrase VI Quantification
This protocol is used to determine the protein levels of CA VI following knockdown or to assess baseline expression.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CA VI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Determine the protein concentration of the lysates.[13]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CA VI antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative amount of CA VI protein.[14][15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Carbonic Anhydrase VI and a typical experimental workflow for comparing knockdown and pharmacological inhibition.
Caption: Signaling pathway of Carbonic Anhydrase VI in pH regulation.
Caption: Experimental workflow for comparing knockdown and pharmacological inhibition.
References
- 1. Carbonic anhydrase inhibition. VI. The effect of acetazolamide on cerebrospinal fluid flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase VI in bitter taste perception: evidence from the Car6−/− mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of Target Genes by siRNA In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Carbonic Anhydrase Inhibitor 6
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any procedure, a thorough understanding of the chemical's hazards is essential. Acetazolamide (B1664987), as a representative CAI, presents several risks that necessitate stringent safety measures.
Table 1: Hazard and Safety Information for Acetazolamide (Representative CAI)
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[1] | P501: Dispose of contents/container to an approved waste disposal plant.[2] | Nitrile gloves, Lab coat.[1] |
| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation.[1][2] | P501: Dispose of contents/container to an approved waste disposal plant.[2] | Safety goggles or face shield.[1][2] |
| Reproductive Toxicity, Category 1A & 2 | H361: Suspected of damaging fertility or the unborn child.[3][4] | P201: Obtain special instructions before use.[2] | Double nitrile gloves, Disposable gown (especially for weighing and aliquoting). |
| Environmental Hazard | Toxic to soil organisms.[5] | P273: Avoid release to the environment.[1] | All recommended PPE to prevent environmental release. |
Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form of the inhibitor to minimize inhalation exposure.
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Segregation by Solvent: If the inhibitor is dissolved in a solvent, segregate the waste based on whether the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., acetone, hexane), as disposal methods and costs differ.
2. Waste Containerization:
-
Use only chemically compatible and leak-proof containers for waste collection.
-
Ensure containers are in good condition and have a secure, tight-fitting lid.
-
Keep waste containers closed at all times, except when adding waste, to minimize the release of vapors and prevent spills.
3. Labeling:
-
All hazardous waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name of the inhibitor (e.g., "Acetazolamide Waste")
-
The concentration and solvent (for liquid waste)
-
The associated hazards (e.g., "Irritant," "Reproductive Hazard")
-
The date the waste was first added to the container.
-
4. Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure and away from general laboratory traffic.
5. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][5] Incineration in a permitted hazardous waste incinerator is a common disposal method for such compounds.[7]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of Carbonic Anhydrase Inhibitor 6.
Environmental Impact and Deactivation Considerations
Acetazolamide, the representative CAI, is not readily biodegradable and can persist in the environment. Its release into aquatic ecosystems is of concern, and it is classified as toxic to soil organisms.[5] Therefore, preventing its entry into the sewer system or the environment is a primary objective of these disposal procedures.
References
- 1. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetazolamide - Wikipedia [en.wikipedia.org]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stability-indicating first-derivative spectrophotometric assay of acetazolamide and its use in dissolution and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of Acetazolamide_Chemicalbook [chemicalbook.com]
- 6. jmpas.com [jmpas.com]
- 7. bmj.com [bmj.com]
- 8. A validated stability-indicating LC method for acetazolamide in the presence of degradation products and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Carbonic Anhydrase Inhibitor 6
Disclaimer: "Carbonic anhydrase inhibitor 6" is a general term and not a specific chemical identifier. The following guidelines provide a general framework for handling a potent, novel research compound. It is imperative to consult and adhere to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact inhibitor you are using. The SDS is the primary and authoritative source for safe handling, personal protective equipment (PPE), and emergency procedures.[1][2] In the absence of a specific SDS, the compound should be treated as a potentially hazardous chemical with unknown toxicity.[2]
This guide offers a procedural framework for the safe operational use and disposal of chemical compounds like this compound, designed for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling any chemical, a thorough understanding of its potential hazards—including toxicity, reactivity, and physical properties—is crucial. This information is detailed in the compound's specific SDS. Based on general best practices for handling potent small molecule inhibitors, the following personal protective equipment is recommended.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Recommended PPE |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses |
| Weighing and Aliquoting (Solid Form) | • Double nitrile gloves• Disposable gown• Safety goggles or a face shield• N95 or higher-rated respirator (to be used within a ventilated enclosure) |
| Solution Preparation and Handling | • Nitrile gloves• Lab coat• Safety goggles |
| Waste Disposal | • Nitrile gloves• Lab coat• Safety goggles |
Note: Always inspect PPE for damage before use and do not reuse disposable items.[1]
Operational and Disposal Plans
A clear and concise plan for the entire lifecycle of the chemical in the laboratory is essential to ensure safety and proper disposal.
Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage or leakage.[1] Wear appropriate PPE as outlined in Table 1 when unpacking.[1] Verify that the container is properly labeled and sealed.[1] Store the compound according to the manufacturer's instructions on the SDS, paying close attention to temperature and light sensitivity.[1]
Handling: All work with this compound, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1][2] When preparing solutions, add the solvent to the solid to prevent the generation of dust.[1] All containers holding the inhibitor, including stock solutions and dilutions, must be clearly labeled with the chemical name, concentration, preparation date, and appropriate hazard symbols.[1]
Spill Response:
-
Small Spill: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
-
Large Spill: Evacuate the area and immediately alert your institution's environmental health and safety (EHS) department.[1][2]
Waste Disposal: All waste contaminated with this compound, including gloves, weigh boats, pipette tips, and excess solutions, must be segregated into a clearly labeled hazardous waste container.[1] Do not mix this waste with non-hazardous materials.[3] Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[2][3] Never dispose of this chemical down the drain or in regular trash.[2][3]
Experimental Protocol: Safe Solution Preparation
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation: Consult the SDS for the specific handling requirements of your inhibitor. Don the appropriate PPE for solution preparation as listed in Table 1.[1]
-
Work Area: Conduct all work within a certified chemical fume hood.[1]
-
Weighing:
-
Dissolving:
-
Transfer the weighed compound to an appropriately sized volumetric flask.[1]
-
Add the desired solvent to the flask, ensuring the solid is fully dissolved.
-
-
Labeling: Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.[2]
-
Storage: Store the stock solution according to the manufacturer's recommendations.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
